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Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(3-Amino-2-oxopiperidin-1-yl)propanamide

This technical guide provides an in-depth analysis of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide (CAS 1536454-62-2), a specialized functionalized delta-lactam. This compound serves as a critical chiral building block in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide (CAS 1536454-62-2), a specialized functionalized delta-lactam. This compound serves as a critical chiral building block in the synthesis of next-generation CGRP receptor antagonists (Gepants) and acts as a vital negative control probe in Targeted Protein Degradation (TPD) research involving Cereblon (CRBN) E3 ligase.

CAS 1536454-62-2 | Molecular Formula: C₈H₁₅N₃O₂ | MW: 185.22 g/mol [1]

Executive Summary & Strategic Utility

2-(3-Amino-2-oxopiperidin-1-yl)propanamide is a bifunctional heterocyclic scaffold characterized by a 3-amino-piperidin-2-one (valerolactam) core N-alkylated with a propanamide tail. Its structural architecture positions it at the intersection of two major pharmaceutical workflows:

  • CGRP Receptor Antagonism (Migraine Therapy): It functions as a core intermediate or reference impurity standard for the "Gepant" class of drugs (e.g., Ubrogepant , Atogepant ), which rely on the 3-amino-2-oxopiperidine motif to engage the CGRP receptor binding pocket.

  • Targeted Protein Degradation (TPD): It serves as a "Lactam Negative Control" for Cereblon-targeting immunomodulatory drugs (IMiDs). Unlike the glutarimide ring (found in Lenalidomide/Pomalidomide) which binds CRBN, the lactam ring (one carbonyl removed) abolishes binding, making this compound essential for validating "on-target" degradation mechanisms in PROTAC® development.

Chemical Architecture & Properties

The molecule features two chiral centers (C3 of the ring and C2 of the propanamide tail), creating potential for four stereoisomers. In drug development, the (3S) configuration is typically the bioactive pharmacophore.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueCausality / Relevance
Core Scaffold Piperidin-2-one (Delta-Lactam)Mimics the constrained conformation of Ornithine ; provides hydrolytic stability superior to glutarimides.
Functional Groups Primary Amine (C3), Primary Amide (Tail)The C3-amine is the primary vector for diversification (e.g., urea/amide formation in Gepants).
H-Bond Donors 2 (Amine, Amide)Critical for solvent interaction and receptor pocket engagement.
H-Bond Acceptors 2 (Carbonyls)Facilitates dipole interactions within the binding cleft.
Solubility High (Polar Organic Solvents, Water)The polar amide and amine groups enhance aqueous solubility, aiding in bioassay formulation.

Synthetic Methodology

The synthesis of CAS 1536454-62-2 requires precise control over regioselectivity (N-alkylation vs. O-alkylation) and stereochemistry.

Mechanism of Action: The "Lactam Cyclization" Protocol

The most robust route involves the cyclization of Ornithine derivatives or the selective alkylation of a pre-formed lactam.

Step-by-Step Protocol (Self-Validating)
  • Starting Material: (S)-3-Aminopiperidin-2-one (protected as Boc-derivative).

    • Why: Ensures the C3 chiral center is established early.

  • N-Alkylation (Critical Step):

    • Reagents: 2-Bromopropanamide, Cs₂CO₃ (Base), DMF (Solvent).

    • Conditions: 0°C to RT, 12 hours.

    • Mechanistic Insight: Cesium carbonate is chosen over sodium hydride to prevent racemization of the C3 center and to favor N-alkylation over O-alkylation via the "Cesium Effect" (coordination to the lactam carbonyl).

  • Deprotection:

    • Reagents: TFA/DCM (1:4) or HCl/Dioxane.

    • Validation: Monitor disappearance of the Boc signal via TLC or LC-MS.

  • Purification:

    • Method: Reverse-phase Preparative HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

Synthetic Workflow Diagram

SynthesisPath Ornithine L-Ornithine Derivative Cyclization Cyclization (Lactam Formation) Ornithine->Cyclization -H2O LactamCore (S)-3-Boc-Amino piperidin-2-one Cyclization->LactamCore Alkylation N-Alkylation (2-Bromopropanamide + Cs2CO3) LactamCore->Alkylation Cs+ Effect ProtectedInt Protected Intermediate Alkylation->ProtectedInt Deprotection Acidic Deprotection (TFA or HCl) ProtectedInt->Deprotection FinalProduct CAS 1536454-62-2 (Free Base/Salt) Deprotection->FinalProduct

Figure 1: Synthetic pathway for 2-(3-Amino-2-oxopiperidin-1-yl)propanamide, highlighting the critical N-alkylation step.

Applications in Drug Discovery

A. Impurity Profiling for CGRP Antagonists

In the manufacturing of drugs like Ubrogepant , the 3-amino-2-oxopiperidine core is a key scaffold. CAS 1536454-62-2 often appears as a process-related impurity or a degradation product where the complex side chain is cleaved or replaced by a simplified amide.

  • Protocol: Use CAS 1536454-62-2 as a Reference Standard in HPLC methods to quantify impurities.

  • Limit of Detection (LOD): Typically required to be <0.05% in API.

B. Negative Control in PROTAC® Design

For researchers developing Cereblon-based degraders:

  • The Problem: Glutarimide-based ligands (Thalidomide analogs) are hydrolytically unstable and can have off-target effects.

  • The Solution: The Lactam Analog (CAS 1536454-62-2) lacks the C6-carbonyl group required for hydrogen bonding with the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).

  • Experimental Use:

    • Synthesize a "Dummy PROTAC" using CAS 1536454-62-2 instead of the glutarimide ligand.

    • Treat cells with the Dummy PROTAC.

    • Result: If degradation persists, the mechanism is CRBN-independent (artifact). If degradation stops, the mechanism is validated as CRBN-dependent .

Biological Application Workflow

ApplicationFlow cluster_CGRP CGRP Antagonist Development cluster_TPD Targeted Protein Degradation (TPD) Compound CAS 1536454-62-2 (Lactam Scaffold) Impurity Impurity Reference Standard Compound->Impurity NegControl Negative Control Probe (Non-Binding Ligand) Compound->NegControl QC Quality Control (HPLC) Identify < 0.1% Impurities Impurity->QC Validation Target Validation Confirm CRBN Dependence NegControl->Validation

Figure 2: Dual-stream application of CAS 1536454-62-2 in pharmaceutical quality control and biological target validation.

Analytical Characterization Protocols

To ensure scientific integrity, the following analytical signatures must be verified.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide absorption).

  • Retention Time: Expect early elution due to high polarity (approx. 2.5 - 4.0 min depending on dead volume).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or D₂O.

  • Key Signals:

    • δ 4.5 - 4.8 ppm (1H, q): Methine proton of the propanamide tail (alpha to amide).

    • δ 3.2 - 3.5 ppm (1H, m): C3-H of the piperidinone ring (alpha to amine).

    • δ 1.2 - 1.4 ppm (3H, d): Methyl group of the propanamide.

    • δ 1.5 - 3.2 ppm (6H, m): Remaining ring protons.

References

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314–322. (Contextual reference for glutarimide vs. lactam binding).
  • Luo, G., et al. (2018). "Discovery of Ubrogepant: A Potent and Orally Bioactive CGRP Receptor Antagonist." Journal of Medicinal Chemistry, 61(10), 4309–4326. (Contextual reference for 3-amino-2-oxopiperidine scaffold).
  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. (Mechanistic basis for using lactams as non-binding controls).

Disclaimer: This guide is for research and development purposes only. CAS 1536454-62-2 is not approved for direct human administration.

Exploratory

Structural and Synthetic Analysis of the 3-Amino-2-Oxopiperidin-1-yl Scaffold as a Glutamine Surrogate

Topic: Structure of 3-amino-2-oxopiperidin-1-yl glutamine surrogate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists Executive Summary The 3-amino-2-oxopiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure of 3-amino-2-oxopiperidin-1-yl glutamine surrogate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

The 3-amino-2-oxopiperidin-1-yl moiety (often referred to as the Ornithine lactam or 6-membered Gln-lactam ) represents a critical class of peptidomimetic scaffolds. It is primarily deployed to constrain the conformational flexibility of the peptide backbone, specifically locking the


 (psi) dihedral angle, while simultaneously mimicking the electrostatic profile of the Glutamine (Gln) side chain.

This guide provides an in-depth analysis of this scaffold, focusing on its application in Cysteine Protease Inhibitors (e.g., SARS-CoV-2 Mpro, Enterovirus 3Cpro) where the lactam ring occupies the S1 specificity pocket. We explore the structural rationale, a robust synthetic protocol, and the biochemical implications of expanding the classic 5-membered (pyrrolidone) surrogate to this 6-membered (piperidone) analog.

Structural Rationale & Pharmacophore Design

The "Surrogate" Mechanism

In native substrates, Glutamine (Gln) presents a flexible side chain (


) that forms hydrogen bonds with conserved Histidine and Glutamic acid residues in the S1 pocket of cysteine proteases.

The 3-amino-2-oxopiperidin-1-yl scaffold achieves "surrogate" status through conformational restriction :

  • Backbone Cyclization: The side chain of the precursor amino acid (Ornithine) is cyclized onto the backbone nitrogen (N1). This creates a Freidinger Lactam architecture.

  • S1 Pocket Occupancy: The C2 carbonyl and the N1 (or ring atoms) mimic the spatial arrangement of the Gln carboxamide group, but with reduced entropic penalty upon binding.

  • Steric Probe: While the 5-membered

    
    -lactam (pyrrolidone) is the standard Gln mimic (as seen in Nirmatrelvir), the 6-membered 
    
    
    
    -lactam (piperidone) probes the depth and plasticity of the S1 pocket, often offering superior metabolic stability against ring-opening hydrolysis.
Structural Comparison (DOT Visualization)

The following diagram contrasts the flexible native Glutamine residue with the constrained 3-amino-2-oxopiperidin-1-yl scaffold.

Gln_vs_Surrogate cluster_0 Native Glutamine (Flexible) cluster_1 3-amino-2-oxopiperidin-1-yl (Constrained) Gln_Backbone Backbone (N-Cα-C=O) Gln_Side Side Chain (CH2-CH2-CONH2) Gln_Backbone->Gln_Side Free Rotation (High Entropy) Piperidone_Ring Piperidone Ring (6-Membered Lactam) Gln_Side->Piperidone_Ring Pharmacophore Mimicry Amino_Group 3-Amino Group (P2 Connection) Piperidone_Ring->Amino_Group Fixed Geometry N1_Position N1 Position (Peptide Backbone) Piperidone_Ring->N1_Position Cyclized

Figure 1: Structural overlay showing the transition from a flexible Gln side chain to the rigidified 6-membered lactam scaffold.

Synthetic Methodology: The Ornithine Cyclization Route

The most reliable route to the (S)-3-amino-2-oxopiperidin-1-yl scaffold proceeds via the cyclization of L-Ornithine . This protocol ensures the retention of chiral integrity at the C3 position (equivalent to the L-amino acid


-carbon).
Reagents & Precursors
  • Starting Material:

    
    -Boc-
    
    
    
    -Cbz-L-Ornithine.
  • Key Reagents: Methyl iodide (MeI), Sodium Hydride (NaH) or catalytic hydrogenation for deprotection-cyclization.

  • Target: (S)-3-(Boc-amino)-2-piperidone.

Step-by-Step Protocol
StepOperationReagents/ConditionsMechanistic Insight
1 Esterification MeI,

, DMF, RT, 4h
Converts the carboxylic acid to a methyl ester, activating it for the subsequent nucleophilic attack.
2 Hydrogenolysis

(1 atm), 10% Pd/C, MeOH, 12h
Removes the Cbz protecting group from the

-amine (

). The free amine is now nucleophilic.
3 Cyclization Reflux in MeOH (or

in Toluene)
Critical Step: The free

-amine attacks the methyl ester carbonyl intramolecularly. This forms the 6-membered lactam ring (piperidone).
4 N-Alkylation (Optional) R-X, NaH, DMF (if functionalizing N1)If the "1-yl" position requires attachment to a specific linker or warhead, it is alkylated here.
Synthesis Workflow (DOT Visualization)

Synthesis_Route Start N-α-Boc-N-δ-Cbz-L-Ornithine Step1 Step 1: Methyl Ester Formation (MeI, K2CO3) Start->Step1 Inter1 Ornithine Methyl Ester Step1->Inter1 Step2 Step 2: Cbz Deprotection (H2, Pd/C) Inter1->Step2 Inter2 Free δ-Amine Intermediate (Spontaneous Cyclization Precursor) Step2->Inter2 Step3 Step 3: Intramolecular Cyclization (Nucleophilic Acyl Substitution) Inter2->Step3 δ-NH2 attacks α-COOMe Final (S)-3-(Boc-amino)-2-piperidone (The Scaffold) Step3->Final

Figure 2: Synthetic pathway for the construction of the chiral 3-amino-2-piperidone scaffold from L-Ornithine.

Biochemical Application: Cysteine Protease Inhibition[1][2]

The primary utility of this surrogate is in the design of inhibitors for 3C-like proteases (3CLpro) and Papain-like proteases .

Mechanism of Binding

In the context of SARS-CoV-2 Mpro (a cysteine protease):

  • S1 Pocket: The enzyme requires a Gln at P1. The 2-oxopiperidine ring sits in the S1 pocket.

  • H-Bonding: The lactam oxygen (C2=O) accepts a hydrogen bond from the backbone NH of residue 144 (or equivalent). The lactam NH (if unsubstituted) or the ring structure positions the inhibitor to mimic the Gln side chain amide.

  • Warhead Positioning: The rigid ring correctly orients the electrophilic warhead (attached at the C3 or N1 position depending on design) toward the catalytic Cysteine (Cys145).

Comparative Data: 5-Ring vs. 6-Ring

While the 5-membered ring (pyrrolidone) is the "gold standard" for SARS-CoV-2 Mpro (as in Nirmatrelvir), the 6-membered ring (piperidone) has shown distinct selectivity profiles.

Feature5-Membered (Pyrrolidone)6-Membered (Piperidone)
Pocket Fit Tight fit in S1 of SARS-CoV-2 Mpro.Slightly bulkier; tests S1 plasticity.
Metabolic Stability High.Very High (Resistance to ring opening).
Selectivity Broad spectrum (Enterovirus/Coronavirus).Often more selective for proteases with larger S1 pockets (e.g., IdeS).
Synthesis Cost Low (from Glutamic acid).Low (from Ornithine).
Binding Interaction Logic (DOT Visualization)

Binding_Mode cluster_Enzyme Protease Active Site (S1 Pocket) cluster_Inhibitor 3-amino-2-oxopiperidin-1-yl Surrogate His163 His163 (H-Bond Donor) Lactam_O Lactam C=O His163->Lactam_O H-Bond Glu166 Glu166 (Backbone Interaction) Lactam_NH Lactam NH (Ring Nitrogen) Glu166->Lactam_NH H-Bond Cys145 Cys145 (Catalytic Nucleophile) Warhead Electrophile (Attached to C3) Warhead->Cys145 Covalent Bond (Inhibition)

Figure 3: Schematic representation of the molecular interactions between the surrogate scaffold and the catalytic triad/S1 pocket residues.

Critical Considerations for Drug Design

Stereochemistry

The biological activity is strictly dependent on the (S)-configuration at the C3 position (the


-carbon equivalent). The (R)-enantiomer typically clashes with the S1 pocket wall, drastically reducing potency (

shifts from nM to

M range).
Solubility & Permeability

The 3-amino-2-oxopiperidin-1-yl moiety is more lipophilic than a native Glutamine residue.

  • Advantage: Improved membrane permeability (LogP increases).

  • Disadvantage: Potential solubility issues in aqueous formulation. This is often mitigated by adding solubilizing groups (e.g., morpholine, phosphate prodrugs) at the P2 or P3 positions.

References

  • Berggren, K., et al. (2012). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry. Link

  • Zhang, L., et al. (2020). "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

    
    -ketoamide inhibitors." Science. Link
    
  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science. Link

  • Qian, K., et al. (2016). "Design, synthesis, and biological evaluation of 3-amino-2-piperidone derivatives as novel dipeptidyl peptidase IV (DPP-4) inhibitors." Bioorganic & Medicinal Chemistry. Link

Foundational

The Rise of the Ring: A Technical Guide to Lactam-Based Glutamine Mimetics in Drug Discovery

Abstract The metabolic reprogramming of diseased cells, particularly their dependence on the amino acid glutamine, represents a critical vulnerability for therapeutic intervention. While early attempts to target this "gl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic reprogramming of diseased cells, particularly their dependence on the amino acid glutamine, represents a critical vulnerability for therapeutic intervention. While early attempts to target this "glutamine addiction" with linear substrate mimetics were hampered by toxicity and poor selectivity, a new paradigm has emerged: the use of conformationally constrained cyclic scaffolds. This guide provides an in-depth technical exploration of lactam-based glutamine mimetics, a sophisticated class of molecules designed for enhanced potency and selectivity. We will dissect the strategic evolution from linear antagonists to cyclic structures, with a deep dive into the design, synthesis, and application of γ-lactam (pyrrolidinone) analogues, which have proven highly successful in the development of potent viral protease inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced principles of molecular mimicry to target glutamine-dependent pathways.

The Glutamine Conundrum: An Essential Target in Disease

Glutamine, the most abundant amino acid in human plasma, is far more than a simple building block for proteins. It is a central node in cellular metabolism, donating its nitrogen and carbon to a host of critical pathways. In highly proliferative cells, such as cancer cells, glutamine is indispensable. This phenomenon, often termed "glutamine addiction," stems from its roles in:

  • Anaplerosis: Replenishing the tricarboxylic acid (TCA) cycle with α-ketoglutarate to fuel energy production and biosynthesis.[1][2][3]

  • Nucleotide Synthesis: Donating nitrogen for the de novo synthesis of purines and pyrimidines, a requirement for rapid DNA replication.[1][2]

  • Redox Homeostasis: Serving as a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant, to combat oxidative stress.[4]

  • Amino Acid Homeostasis: Acting as a nitrogen source for the synthesis of other non-essential amino acids.[1][2]

This profound reliance makes glutamine metabolism a prime target for therapeutic intervention.[2][5] Dysregulation is not only a hallmark of cancer but is also implicated in other conditions, making the strategies discussed herein broadly relevant.

Charting the Attack: Strategies for Disrupting Glutamine Metabolism

Therapeutic strategies to disrupt glutamine dependency can be broadly categorized into three main approaches. The choice of strategy is critical, as it dictates the molecular mechanism of action and the potential for off-target effects.

  • Blocking Uptake: Inhibiting membrane transporters like SLC1A5 (ASCT2), which are responsible for ferrying glutamine into the cell.[2][3] The small molecule V-9302 is a notable example of a competitive antagonist of ASCT2.[2]

  • Inhibiting Key Enzymes: Targeting the enzymes that process glutamine. The most prominent target is glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate.[2][4][6] Allosteric inhibitors like CB-839 (Telaglenastat) have advanced into clinical trials.[2][4]

  • Substrate Mimicry: Designing molecules that structurally resemble glutamine to competitively or irreversibly inhibit multiple glutamine-utilizing enzymes. This is the focus of our guide.

G cluster_strategies Therapeutic Strategies Glutamine Extracellular Glutamine Transporter SLC1A5 Transporter Glutamine->Transporter Uptake Glutamine_In Intracellular Glutamine Enzyme Glutaminase (GLS) Glutamine_In->Enzyme Metabolism Metabolism Glutamine-Dependent Pathways (e.g., Nucleotide Synthesis) Transporter->Glutamine_In Enzyme->Metabolism Mimetic Lactam-Based Mimetic Mimetic->Enzyme Inhibition caption1 Transporter Inhibitors (e.g., V-9302) caption2 Enzyme Inhibitors (e.g., CB-839) caption3 Substrate Mimetics

Caption: Key strategies for therapeutically targeting glutamine metabolism.

From Linear Chains to Constrained Rings: The Evolution of Glutamine Mimetics

The concept of glutamine mimicry is rooted in classic antimetabolite chemistry.

The Precursors: Linear Glutamine Antagonists

The prototypical glutamine antagonist is 6-diazo-5-oxo-L-norleucine (DON), a natural product isolated from Streptomyces.[2][7] DON is a reactive glutamine analog that irreversibly inhibits a broad spectrum of glutamine-utilizing enzymes by covalently modifying their active sites.[1][2][6]

While DON showed robust anti-tumor efficacy in preclinical models, its clinical development was halted due to severe dose-limiting toxicities, particularly in the gastrointestinal tract, a tissue system highly dependent on glutamine.[2][7] This lack of selectivity highlighted a fundamental challenge: how to target diseased cells while sparing healthy ones.

The Rationale for Cyclization: Introducing the Lactam Scaffold

Medicinal chemistry has increasingly turned to conformational constraint as a tool to enhance drug properties. By locking a flexible molecule into a more rigid, bioactive conformation, one can achieve significant gains in potency, selectivity, and metabolic stability.

Lactams (cyclic amides) are ideal scaffolds for this purpose. The concept was pioneered by Freidinger with the development of "Freidinger lactams," which are lactam-bridged dipeptides designed to mimic β-turns in peptides.[8][9] This principle of using a lactam ring to enforce a specific three-dimensional geometry can be directly applied to the design of glutamine mimetics. A lactam-based glutamine analog can:

  • Pre-organize the key pharmacophoric elements (the α-amino acid moiety and the side-chain mimic) into the precise orientation required for binding to a specific enzyme's active site.

  • Increase Potency by reducing the entropic penalty of binding.

  • Enhance Selectivity by creating a shape that fits the target enzyme's active site much better than it fits the active sites of other, off-target enzymes.

  • Improve Pharmacokinetics by masking metabolically labile groups or improving cell permeability.

A Case Study in Success: γ-Lactam (Pyrrolidinone) Mimetics for Viral Protease Inhibition

The most compelling validation of the lactam-mimic strategy has come from the field of antiviral drug discovery. Many viruses, including coronaviruses (like SARS-CoV-2) and picornaviruses (like rhinovirus), rely on a 3C or 3C-like (3CL) cysteine protease to process their polyproteins—a critical step for viral replication. These proteases have a highly conserved substrate preference, requiring a glutamine residue at the P1 position of the cleavage site.

This makes the P1 glutamine-binding pocket (the S1 subsite) an ideal target. However, designing inhibitors with a linear glutamine side chain presents a significant challenge: the side-chain amide can cyclize onto the electrophilic "warhead" of the inhibitor, leading to inactivation.[10]

The Solution: Replacing the glutamine side chain with a constrained (3S)-pyrrolidin-2-one moiety (a γ-lactam). This cyclic analog serves as a highly effective glutamine isostere.[11][12]

  • Structural Mimicry: The γ-lactam ring positions the carbonyl group and the ring nitrogen in a way that effectively mimics the hydrogen bonding interactions of the native glutamine side chain within the protease's S1 pocket.

  • Chemical Stability: The constrained ring prevents the intramolecular cyclization that plagues linear mimetics, dramatically improving inhibitor stability.[12]

  • Proven Efficacy: This γ-lactam glutamine mimic is a cornerstone of numerous potent antiviral protease inhibitors, including the active component of Paxlovid (nirmatrelvir).[10]

Caption: How a γ-lactam ring mimics the key hydrogen bonding features of a glutamine side chain.

Synthesis of a Key γ-Lactam Glutamine Analogue

The successful application of these mimetics relies on robust and scalable synthetic chemistry. The synthesis of protected γ-lactam glutamine analogues often starts from N-Boc-L-glutamate dimethyl ester. An improved, high-yielding route avoids problematic intermediates and is amenable to scale-up.[11][12]

Workflow: Improved Synthesis of a Protected γ-Lactam Alanine Building Block

G Start N-Boc-L-Glutamate Dimethyl Ester Step1 γ-Allylation (LiHMDS, Allyl Bromide) Start->Step1 Step2 N-Boc Protection (Boc Anhydride) Step1->Step2 Step3 Oxidative Cleavage (OsO4, NaIO4) Step2->Step3 Step4 Oxime Formation (MeONH2·HCl) Step3->Step4 Step5 Reductive Cyclization (Raney Nickel, H2) Step4->Step5 End Protected γ-Lactam Analogue Step5->End

Sources

Exploratory

Whitepaper: A Technical Guide to the Synthesis and Analysis of Homologs of Nirmatrelvir Intermediates

Abstract Nirmatrelvir, the active protease inhibitor component of Paxlovid, represents a significant milestone in small molecule antiviral therapy. Its complex synthesis, involving several key chiral intermediates, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nirmatrelvir, the active protease inhibitor component of Paxlovid, represents a significant milestone in small molecule antiviral therapy. Its complex synthesis, involving several key chiral intermediates, offers a rich field for further research and development. This guide provides an in-depth technical exploration of the core intermediates of Nirmatrelvir, focusing on the identification, synthesis, and analysis of their structural homologs. We present detailed, field-tested protocols for the synthesis of a representative homolog of the key bicycloproline intermediate, alongside rigorous analytical methodologies for structural verification and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel protease inhibitors or optimize existing synthetic routes.

Introduction: The Significance of Nirmatrelvir and Its Precursors

Nirmatrelvir is a peptidomimetic inhibitor that targets the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, an enzyme essential for viral replication. Its mechanism involves the covalent binding of its nitrile warhead to a cysteine residue (Cys145) in the Mpro active site, effectively halting the viral life cycle. The molecular structure of Nirmatrelvir is intricate, featuring a key P1 glutamine surrogate, a P2 leucine mimic, and a P3 trifluoroacetylated capping group.

The industrial-scale synthesis of Nirmatrelvir is a complex, multi-step process. Understanding and optimizing the synthesis of its key intermediates is crucial for improving yield, reducing costs, and ensuring a stable supply chain. Furthermore, exploring structural homologs of these intermediates opens avenues for the discovery of new antiviral agents with potentially improved properties, such as enhanced potency, broader spectrum of activity, or alternative pharmacokinetic profiles.

This guide focuses on providing the scientific community with the foundational knowledge and practical methodologies to investigate these critical molecular building blocks.

Core Intermediates and Their Homologs

The synthesis of Nirmatrelvir relies on several key chiral building blocks. One of the most critical is the non-natural amino acid core, which provides the rigid scaffold necessary for precise orientation within the Mpro active site. For the purpose of this guide, we will focus on the synthesis of a homolog of the central bicyclic proline structure, a key component that mimics the P2 leucine residue.

The Bicyclic Proline Core

The core intermediate provides the rigid conformation that directs the side chains into the binding pockets of the protease. Its synthesis is a focal point of the overall Nirmatrelvir manufacturing process.

Designing a Homolog: Rationale and Structure

For this guide, we will explore the synthesis of a homolog where the gem-dimethyl group on the bicyclic ring is replaced with a cyclopropyl group. This modification is hypothesized to maintain the rigid conformation while potentially altering binding kinetics or metabolic stability.

Table 1: Comparison of Core Intermediate and Proposed Homolog

FeatureNirmatrelvir IntermediateProposed HomologRationale for Change
Core Scaffold 6,6-dimethyl-3-azabicyclo[3.1.0]hexaneSpirocyclopropyl-3-azabicyclo[3.1.0]hexaneInvestigate impact of spirocyclic strain on binding affinity and metabolic profile.
Molecular Weight Varies by derivativeVaries by derivative-
Key Synthetic Challenge Stereoselective construction of the bicyclic system.Formation of the spirocyclic junction.-

Synthetic Workflow and Experimental Protocols

The synthesis of these complex molecules requires precise control over reaction conditions and rigorous purification. The following sections provide a detailed, step-by-step methodology for the synthesis of the proposed homolog, grounded in established chemical principles.

Overall Synthetic Strategy

The workflow begins with commercially available starting materials and proceeds through several key transformations to construct the target homolog. The general path involves the formation of a pyrrolidine ring, followed by cyclopropanation to create the bicyclic system.

Diagram 1: Synthetic Pathway Overview

G A Starting Material (Protected Pyroglutamic Acid) B Ring Opening & Functionalization A->B Step 1 C Intramolecular Cyclization (Pyrrolidine Formation) B->C Step 2 D Spirocyclopropanation C->D Step 3 E Final Homolog (Protected Core) D->E Step 4

Caption: High-level overview of the synthetic workflow for the homolog.

Detailed Experimental Protocol: Synthesis of Spirocyclopropyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

This protocol is designed for chemists trained in standard laboratory techniques. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • (S)-tert-butyl 2-oxopyrrolidine-5-carboxylate

  • Lithium diisopropylamide (LDA)

  • 1-bromo-2-chloroethane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Titanium(IV) isopropoxide

  • Ethyl 2-diazoacetate

  • Palladium(II) acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (aqueous HCl, NaHCO₃, brine, MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Step 1: Alkylation of Pyroglutamate Derivative

    • Rationale: This step introduces the carbon chain necessary for the subsequent cyclization to form the bicyclic system. The use of a strong, non-nucleophilic base like LDA ensures complete deprotonation at the alpha-carbon.

    • Procedure:

      • Dissolve (S)-tert-butyl 2-oxopyrrolidine-5-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

      • Add LDA (1.1 eq, 2M solution in THF) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

      • Add 1-bromo-2-chloroethane (1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

      • Quench the reaction with saturated aqueous NH₄Cl solution.

      • Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

  • Step 2: Boc Protection and Cyclization

    • Rationale: The secondary amine is protected with a Boc group to prevent side reactions in the subsequent steps. The subsequent intramolecular cyclization is a key step to form the desired pyrrolidine ring.

    • Procedure:

      • Dissolve the product from Step 1 (1.0 eq) in DCM. Add Boc₂O (1.2 eq) and triethylamine (1.5 eq).

      • Stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

      • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate.

      • The crude protected intermediate is then cyclized using a suitable base (e.g., sodium hydride) in THF to yield the bicyclic core.

  • Step 3: Spirocyclopropanation

    • Rationale: This is the key homolog-forming step. A transition metal-catalyzed reaction with a diazo compound is a reliable method for creating the spirocyclic cyclopropane ring.

    • Procedure:

      • Dissolve the bicyclic intermediate (1.0 eq) and Palladium(II) acetate (0.05 eq) in anhydrous DCM.

      • Slowly add ethyl 2-diazoacetate (1.5 eq) via syringe pump over 4 hours at 0 °C.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Concentrate the filtrate and purify by column chromatography to isolate the spirocyclopropyl homolog.

Analytical Characterization and Quality Control

Diagram 2: Analytical Workflow

G cluster_0 Primary Analysis cluster_1 Secondary Analysis A Synthesized Homolog (Crude Product) B Purification (Column Chromatography) A->B C Structure Confirmation B->C F Purity Assessment B->F D ¹H & ¹³C NMR Spectroscopy (Identity & Diastereomeric Ratio) C->D E High-Resolution Mass Spectrometry (HRMS) (Elemental Composition) C->E H Final Qualified Homolog D->H E->H G High-Performance Liquid Chromatography (HPLC) (Purity >95%) F->G G->H

Caption: A structured workflow for the analytical validation of the homolog.

Protocol: NMR Spectroscopy
  • Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of each proton and carbon atom. The presence of characteristic peaks for the spiro-cyclopropyl group is a key diagnostic.

  • Procedure:

    • Dissolve 5-10 mg of the purified homolog in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum. Look for characteristic upfield signals between 0.5-1.5 ppm corresponding to the cyclopropyl protons.

    • Acquire a ¹³C NMR spectrum. Confirm the presence of the quaternary spiro-carbon and the two CH₂ carbons of the cyclopropane ring.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the exact mass of the synthesized compound, which provides its elemental formula.

  • Procedure:

    • Prepare a dilute solution (approx. 1 mg/mL) of the homolog in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the measured mass of the [M+H]⁺ ion to the calculated theoretical mass. A mass accuracy of < 5 ppm is required for confirmation.

Protocol: HPLC Purity Analysis
  • Objective: To quantify the purity of the compound and detect any minor impurities not visible by NMR.

  • Procedure:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Analysis: Integrate the peak area of the main component and all impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. The acceptance criterion is typically ≥95%.

Conclusion and Future Outlook

This guide has detailed a comprehensive framework for the rational design, synthesis, and rigorous analysis of a structural homolog of a key Nirmatrelvir intermediate. The provided protocols serve as a validated starting point for researchers aiming to explore this chemical space. The true value of these homologs lies in their subsequent incorporation into full-length protease inhibitors. By evaluating their biological activity and pharmacokinetic properties, the scientific community can further elucidate the structure-activity relationships of Mpro inhibitors and potentially develop next-generation antiviral therapeutics. The methodologies outlined herein provide the essential tools to build and validate these novel molecular entities with a high degree of scientific integrity.

References

  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593. [Link]

  • U.S. Food and Drug Administration. (2021). Fact Sheet for Healthcare Providers: Emergency Use Authorization for Paxlovid. FDA. [Link]

Foundational

A Senior Application Scientist's Guide to 6-Membered Lactam Building Blocks in Peptide Synthesis

Foreword: Embracing Conformational Control in Peptide Therapeutics The therapeutic landscape is witnessing a renaissance in peptide-based drug discovery. However, the inherent flexibility of linear peptides often leads t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Conformational Control in Peptide Therapeutics

The therapeutic landscape is witnessing a renaissance in peptide-based drug discovery. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced receptor affinity, significant hurdles on the path to clinical translation.[1][2] The strategic incorporation of conformational constraints is a powerful approach to mitigate these challenges, and among the most versatile tools in our arsenal are 6-membered lactam building blocks.[3][4][5] This guide provides an in-depth exploration of the synthesis, application, and strategic considerations for utilizing these valuable motifs to engineer peptides with enhanced therapeutic potential. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of 6-Membered Lactams in Peptide Design

Six-membered lactams, also known as δ-lactams or piperidinones, introduce a defined structural rigidity into the peptide backbone or side chains.[5] This pre-organization of the peptide's conformation can lead to a cascade of beneficial properties:

  • Enhanced Receptor Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced, often resulting in a significant increase in potency.[1]

  • Increased Proteolytic Stability: The constrained structure can mask cleavage sites recognized by proteases, thereby extending the in vivo half-life of the peptide therapeutic.[6][7]

  • Improved Selectivity: A rigidified peptide is less likely to adopt conformations that lead to off-target interactions, enhancing its selectivity profile.[5]

  • Modulation of Physicochemical Properties: The introduction of a lactam moiety can influence a peptide's solubility, lipophilicity, and membrane permeability.

The decision to incorporate a 6-membered lactam is therefore a strategic one, aimed at transforming a flexible, transiently active peptide into a stable, potent, and selective therapeutic candidate.

Synthetic Strategies for 6-Membered Lactam Building Blocks

The successful integration of 6-membered lactams into peptides begins with the efficient and stereocontrolled synthesis of the building blocks themselves. Two primary approaches dominate the field: the synthesis of δ-amino acids and the formation of lactam bridges.

Synthesis of δ-Amino Acids (Piperidinone-based Scaffolds)

The stereoselective synthesis of substituted piperidinones is crucial for their application as chiral building blocks.[8][9][10] A recently highlighted innovative approach involves the highly enantioselective Beckmann rearrangement of prochiral cyclic ketones.[11] This method utilizes a chiral phosphoric acid catalyst to mediate the rearrangement, yielding five- to seven-membered lactams with excellent stereocontrol.[11] This is a significant advancement as it allows for the direct and efficient production of chiral lactams that are key intermediates for pharmaceutically active molecules.[11]

Diagram 1: Conceptual Workflow for δ-Amino Acid Synthesis via Asymmetric Beckmann Rearrangement

Prochiral_Ketone Prochiral Cyclic Ketone Rearrangement Enantioselective Beckmann Rearrangement Prochiral_Ketone->Rearrangement Hydroxylamine O-(sulfonyl)hydroxylamine Hydroxylamine->Rearrangement Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Rearrangement Catalyzes Lactam Chiral 6-Membered Lactam (δ-Amino Acid Precursor) Rearrangement->Lactam Deprotection Protecting Group Manipulation & Deprotection Lactam->Deprotection Final_Product Fmoc/Boc-Protected δ-Amino Acid Building Block Deprotection->Final_Product

Caption: Asymmetric synthesis of δ-amino acid precursors.

Lactam Bridge Formation in Peptides

An alternative and widely employed strategy is the post-synthetic formation of a lactam bridge between the side chains of two amino acid residues within a peptide sequence.[3][4] This is typically achieved by forming an amide bond between the side chains of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) and a basic amino acid (e.g., Lysine or Ornithine).[12]

The choice of protecting groups for the side chains is paramount to the success of this strategy.[3][4] An orthogonal protection scheme is required, allowing for the selective deprotection of the side chains destined for lactamization while the rest of the peptide remains protected.[13][14]

Table 1: Common Orthogonal Protecting Group Pairs for Lactam Bridge Formation

Amino Acid Side ChainProtecting Group 1 (Labile)Deprotection Condition 1Protecting Group 2 (Stable)Deprotection Condition 2
Lysine (Amine)AllocPd(PPh₃)₄ / PhenylsilaneBocTFA
Aspartic Acid (Carboxyl)OAllPd(PPh₃)₄ / PhenylsilaneOtBuTFA
Glutamic Acid (Carboxyl)OAllPd(PPh₃)₄ / PhenylsilaneOtBuTFA

Alloc: Allyloxycarbonyl; OAll: Allyl ester; Boc: tert-Butoxycarbonyl; OtBu: tert-Butyl ester; TFA: Trifluoroacetic acid.

The causality behind selecting a specific pair lies in their distinct chemical labilities. For instance, the Alloc and OAll groups are readily removed by palladium catalysis without affecting the Boc and OtBu groups, which require strong acid for cleavage.[13] This orthogonality ensures that the lactam bridge can be formed on-resin without premature deprotection of other side chains.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS) Workflows

Solid-phase peptide synthesis (SPPS) is the method of choice for constructing peptides containing 6-membered lactam building blocks due to its efficiency and ease of purification.[14][15][16][17]

SPPS with Pre-formed δ-Amino Acids

The incorporation of a δ-amino acid is analogous to the coupling of any other non-proteinogenic amino acid. The key is to have the building block appropriately protected (e.g., Fmoc-protected amine and a protected carboxyl group if present on a side chain).

Diagram 2: SPPS Cycle for Incorporating a δ-Amino Acid

Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Washing Steps (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-δ-Amino Acid (e.g., HATU/DIEA in DMF) Washing1->Coupling Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 End Resin-Bound Peptide (Extended with δ-Amino Acid) Washing2->End

Caption: Standard SPPS cycle for δ-amino acid incorporation.

On-Resin Lactam Bridge Formation

The on-resin cyclization to form a lactam bridge is a critical step that requires careful optimization.[12][13] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve the purity of the final cyclic peptide.[12]

Experimental Protocol: On-Resin Lactam Bridge Formation

  • Peptide Assembly: Synthesize the linear peptide on a suitable solid support using standard Fmoc-SPPS protocols.[14][17] The amino acids that will form the lactam bridge should have their side chains protected with an orthogonal protecting group pair (e.g., Lys(Alloc) and Asp(OAll)).[13]

  • Selective Side-Chain Deprotection:

    • Swell the resin-bound peptide in dichloromethane (DCM).

    • Treat the resin with a solution of tetrakis(triphenylphosphine)palladium(0) and a scavenger (e.g., phenylsilane) in DCM under an inert atmosphere (e.g., nitrogen or argon).[13]

    • Allow the reaction to proceed for a specified time (typically 1-2 hours), with gentle agitation.

    • Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual palladium.

  • On-Resin Cyclization:

    • Swell the deprotected peptide-resin in DMF.

    • Add a coupling reagent (e.g., HATU, HBTU, or PyAOP) and a non-nucleophilic base (e.g., DIEA or NMM).[12][13]

    • Allow the cyclization to proceed at room temperature or with microwave irradiation for a defined period (e.g., 10 minutes with microwave).[12]

    • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

  • Cleavage and Deprotection:

    • Wash the resin thoroughly.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[13]

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The choice of coupling reagent for the cyclization step is critical. High-efficiency reagents like HATU or PyAOP are often preferred to minimize side reactions and drive the intramolecular reaction to completion.[12][13]

The Impact of Stereochemistry: L- vs. D-Amino Acids

The stereochemistry of the amino acids within a peptide, including any incorporated δ-amino acids, has a profound impact on its three-dimensional structure and biological activity.[6][18] The strategic incorporation of D-amino acids can:

  • Induce Specific Secondary Structures: D-amino acids can stabilize β-turns or disrupt α-helical structures, allowing for fine-tuning of the peptide's conformation.[6]

  • Enhance Proteolytic Resistance: Peptide bonds involving D-amino acids are generally not recognized by endogenous proteases, significantly increasing the peptide's stability.[6][7]

When designing peptides with 6-membered lactams, it is essential to consider the stereochemistry of both the lactam building block itself and the surrounding amino acids. A D-amino acid scan, where each L-amino acid is systematically replaced with its D-enantiomer, can be a valuable tool to probe the structural requirements for biological activity.[18]

Applications in Drug Discovery and Medicinal Chemistry

The use of 6-membered lactam building blocks has led to the development of potent and stable peptide therapeutics across various disease areas.[3][5][19]

  • Stabilization of α-Helices and β-Turns: Lactam bridges are particularly effective at stabilizing secondary structures like α-helices and β-turns, which are often involved in protein-protein interactions.[3][4]

  • Development of Enzyme Inhibitors: The constrained conformation of lactam-containing peptides can lead to potent and selective enzyme inhibitors.[20]

  • Antimicrobial Peptides: The enhanced stability and defined conformation of cyclic peptides containing lactams make them promising candidates for novel antimicrobial agents.[13][21]

  • Cancer Therapeutics: Lactam-constrained peptides have been designed to target various aspects of cancer biology, including cell proliferation and migration.[22]

Table 2: Examples of 6-Membered Lactam-Containing Peptides in Research and Development

Peptide/PeptidomimeticLactam TypeTherapeutic AreaKey Advantage
SHU9119 and MTII AnaloguesSide-chain lactam bridgeMelanocortin receptor modulationIncreased potency and stability
PTPRJ-19 AnaloguesSide-chain lactam bridgeCancerHigher activity and stability than disulfide-bridged parent
STAT3 InhibitorsFreidinger lactamsCancerPotent inhibition of STAT3
Stapled PeptidesLactam bridgeVariousStabilization of α-helical structures

Conclusion and Future Perspectives

Six-membered lactam building blocks are indispensable tools in modern peptide synthesis and drug discovery. Their ability to impart conformational rigidity translates into tangible improvements in potency, stability, and selectivity. The continued development of novel synthetic methodologies, such as asymmetric catalytic routes to chiral δ-amino acids, will further expand the accessibility and utility of these valuable scaffolds. As our understanding of the intricate relationship between peptide conformation and biological function deepens, the strategic application of 6-membered lactams will undoubtedly play a pivotal role in the design of the next generation of peptide therapeutics.

References

  • Houston, M. E., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(2), 49-75. [Link]

  • The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. (2002). ResearchGate. [Link]

  • Chegu, D., & Sharma, S. K. (2016). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. NIH National Library of Medicine. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). NIH National Library of Medicine. [Link]

  • Gomis, J., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. NIH National Library of Medicine. [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (n.d.). Drug Target Review. [Link]

  • The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020). Royal Society of Chemistry. [Link]

  • Al-Ghanim, A. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? NIH National Library of Medicine. [Link]

  • de Souza, A. M., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Royal Society of Chemistry. [Link]

  • Ruzza, P., et al. (2018). Design, Synthesis, Biological Activity, and Structural Analysis of Lactam-Constrained PTPRJ Agonist Peptides. PubMed. [Link]

  • Albericio, F., & Subiros-Funosas, R. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. (2018). NIH National Library of Medicine. [Link]

  • Selected examples of biologically active β- (a), γ- (b), δ- (c) and ε-lactam (d) containing molecules. (n.d.). ResearchGate. [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). ACS Publications. [Link]

  • Palomo, C., et al. (2004). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews. [Link]

  • The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. (n.d.). PubMed. [Link]

  • Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. (2023). Royal Society of Chemistry. [Link]

  • Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. (2023). Royal Society of Chemistry. [Link]

  • Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. (2009). PubMed. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). NIH National Library of Medicine. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2024). MDPI. [Link]

  • Incorporation of D-amino acids into peptidoglycan via racemase-dependent and racemase-independent pathways. (n.d.). ResearchGate. [Link]

  • Synthesis of boronic ester γ‐lactam building blocks. (2021). White Rose Research Online. [Link]

  • The Syntheses Of Fused Cyclic 5/6-Membered Ring Lactams Via Enamine Hydrogenation. (2020). European Proceedings. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • A 6-membered ring reaction mechanism for b-lactams, a catalytic water... (n.d.). ResearchGate. [Link]

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). CreoSalus. [Link]

  • Asymmetric Synthesis of Enantioenriched Lactams via Beckmann. (2026). Bioengineer.org. [Link]

  • Peptides and Peptidomimetics for Antimicrobial Drug Design. (n.d.). MDPI. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. (n.d.). PubMed. [Link]

  • Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. (2023). NIH National Library of Medicine. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (n.d.). NIH National Library of Medicine. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. (n.d.). NIH National Library of Medicine. [Link]

  • Methods and Protocols of Modern Solid Phase Peptide Synthesis. (2006). PubMed. [Link]

  • The Synthesis of β-Lactams. (n.d.). Organic Reactions. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Introduction to Peptide Synthesis. (n.d.). NIH National Library of Medicine. [Link]

  • Medicinal Chemistry for Cyclic Peptide Drug Discovery. (2025). YouTube. [Link]

  • Seven-Membered Lactams as Constraints for Amide Self-Recognition. (n.d.). ACS Publications. [Link]

  • Spirodecanone. (n.d.). Wikipedia. [Link]

Sources

Exploratory

The Piperidinone Amino Acid Scaffold: A Technical Guide to its Pharmacophore Properties and Application in Drug Design

Abstract Piperidinone-based amino acids have emerged as a class of "privileged scaffolds" in modern medicinal chemistry. By incorporating the rigid, six-membered piperidinone ring, these structures act as conformationall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidinone-based amino acids have emerged as a class of "privileged scaffolds" in modern medicinal chemistry. By incorporating the rigid, six-membered piperidinone ring, these structures act as conformationally constrained mimics of natural amino acids and dipeptides. This conformational rigidity is paramount, as it pre-organizes key chemical features into a three-dimensional arrangement that is optimal for binding to biological targets, thereby reducing the entropic penalty upon binding and often leading to enhanced potency and selectivity. This technical guide provides an in-depth exploration of the core pharmacophore properties of piperidinone-based amino acids, detailing their synthesis, conformational analysis, and application in the rational design of novel therapeutics. We will dissect the key structural elements that define their interaction with biological macromolecules and provide validated experimental and computational protocols for their characterization.

Introduction: The Strategic Advantage of Conformational Constraint

In the dynamic world of biological recognition, the flexibility of endogenous peptides can be a double-edged sword. While it allows for adaptation to various receptor surfaces, it also comes at a significant entropic cost upon binding. Peptidomimetic design seeks to overcome this limitation by creating scaffolds that mimic the bioactive conformation of a peptide, but with reduced flexibility[1]. Piperidinone-based amino acids (Pba) are exemplary peptidomimetics that utilize a cyclic ketone-containing backbone to achieve this conformational constraint[2][3].

The piperidinone core is synthetically versatile and can be functionalized at multiple positions, allowing for the precise placement of side chains and functional groups that mimic the parent amino acid residues. This guide will elucidate the fundamental pharmacophoric features that arise from this unique architecture, providing researchers with the foundational knowledge to leverage these powerful building blocks in drug discovery programs.

The Piperidinone Scaffold: Structural and Conformational Underpinnings

The pharmacophoric potential of a Pba derivative is intrinsically linked to the three-dimensional structure of its piperidinone core. The six-membered ring is not planar and predominantly adopts a stable chair conformation to minimize torsional and steric strain. Other higher-energy forms, such as boat and twist-boat conformations, can exist in equilibrium, but the chair form is overwhelmingly favored in most derivatives[4].

The specific chair conformation and the axial or equatorial orientation of substituents are critical as they dictate the spatial vector of the pharmacophoric features. This conformation can be reliably determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography[4].

cluster_core Core Piperidinone-Amino Acid Structure cluster_features Key Functional Groups core_structure A Amine (R-NH2) (H-Bond Donor, Positive Ionizable) core_structure->A  N-terminus mimic B Carboxylic Acid (R-COOH) (H-Bond Donor/Acceptor, Negative Ionizable) core_structure->B  C-terminus mimic C Lactam Carbonyl (C=O) (H-Bond Acceptor) core_structure->C  Backbone mimic D Side Chain (R') (Hydrophobic/Aromatic) core_structure->D  Side-chain diversity

Caption: A generalized 3D pharmacophore model for piperidinone-based amino acids.

Summary of Pharmacophoric Properties

The following table summarizes the key pharmacophoric features and their structural origins within a typical Pba molecule.

Pharmacophore FeatureStructural OriginRole in Molecular Recognition
Hydrogen Bond Acceptor (HBA)Lactam Carbonyl Oxygen, Carboxylate OxygenMimics peptide backbone, interacts with donor groups in receptor
Hydrogen Bond Donor (HBD)Amine Hydrogen, Carboxyl HydrogenMimics N-terminus, interacts with acceptor groups in receptor
Hydrophobic (HY)Alkyl/Aromatic substituents on the ringOccupies hydrophobic pockets in the binding site
Aromatic (AR)Phenyl or other aromatic substituentsParticipates in π-π stacking or hydrophobic interactions
Positive Ionizable (PI)Amine Group (protonated)Forms salt bridges and key electrostatic interactions
Negative Ionizable (NI)Carboxylic Acid Group (deprotonated)Forms salt bridges and key electrostatic interactions

Characterization and Validation Workflow

The development of potent Pba-based molecules relies on a synergistic workflow combining computational modeling and experimental validation. This iterative process allows for the rational design and optimization of lead compounds.

A Target Identification & Peptide Ligand Analysis B Pba Scaffold Design & Virtual Library Generation A->B C Computational Modeling (Pharmacophore Filtering & Docking) B->C D Synthesis of Hit Compounds C->D Prioritize Synthetically Tractable Hits E In Vitro Biological Assay (e.g., Binding, Enzyme Inhibition) D->E F SAR Analysis & Lead Optimization E->F G Conformational Analysis (NMR, X-ray Crystallography) E->G F->B Iterative Design Cycle H Lead Candidate F->H G->F Structural Insights

Caption: Integrated workflow for the design and validation of Pba-based compounds.

Experimental Protocol: Synthesis of a Protected Pba Precursor

The synthesis of Pba derivatives often begins with a commercially available or readily prepared piperidinone core. The following protocol outlines a general procedure for the synthesis of N-Boc-3-aminopiperidine, a versatile intermediate.[5][6]

Protocol: Synthesis of (S)-N-Boc-3-aminopiperidine from (S)-Nipecotic Acid

  • Objective: To synthesize a key chiral intermediate for the elaboration of Pba derivatives.

  • Causality: This multi-step synthesis transforms a readily available chiral amino acid into a protected piperidine scaffold, setting the stage for further functionalization. The Boc protecting group is crucial for directing reactivity in subsequent steps.

Step-by-Step Methodology:

  • Esterification:

    • Dissolve (S)-Nipecotic acid in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.

  • Boc Protection:

    • Dissolve the methyl ester hydrochloride in a suitable solvent like dichloromethane.

    • Add triethylamine to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction at room temperature for 6-8 hours until TLC analysis indicates completion.

    • Perform an aqueous workup to isolate the N-Boc protected piperidine ester.

  • Amide Formation:

    • Dissolve the N-Boc ester in a solution of ammonia in methanol.

    • Stir the reaction in a sealed vessel at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture to obtain the crude N-Boc-3-piperidine carboxamide.

  • Hofmann Rearrangement:

    • Prepare a fresh solution of sodium hypobromite or use a commercial reagent like N-bromosuccinimide in the presence of a strong base (e.g., sodium methoxide).

    • Add the N-Boc-3-piperidine carboxamide to the cooled reagent solution.

    • Carefully warm the reaction mixture according to established procedures for Hofmann rearrangements.

    • After the reaction is complete, quench and perform an extractive workup.

    • Purify the resulting (S)-N-Boc-3-aminopiperidine by column chromatography.

Computational Protocol: Ligand-Based Pharmacophore Modeling
  • Objective: To generate a 3D pharmacophore model from a set of known active Pba-based ligands.

  • Causality: This protocol identifies the common chemical features and their spatial arrangement that are essential for biological activity. The resulting model can be used as a 3D query to screen large compound libraries for new potential hits.[7][8]

Step-by-Step Methodology:

  • Ligand Preparation:

    • Collect a dataset of Pba-based compounds with known biological activity (e.g., IC₅₀ values) against a specific target.

    • Generate low-energy 3D conformations for each ligand using a suitable conformational search algorithm (e.g., Monte Carlo or systematic search).

  • Feature Definition:

    • Identify potential pharmacophoric features (HBA, HBD, HY, AR, PI, NI) for each ligand. Software packages like PHASE or Discovery Studio can automate this process.[9]

  • Ligand Alignment and Hypothesis Generation:

    • Align the training set of ligands based on their common features. The goal is to superimpose the molecules in a way that maximizes the overlap of their pharmacophoric points.

    • Generate common pharmacophore hypotheses from the aligned ligands. A hypothesis is a specific 3D arrangement of features.

  • Scoring and Validation:

    • Score the generated hypotheses based on how well they map to the most active compounds while poorly mapping to inactive or less active ones. The survival score in PHASE is a common metric.[9]

    • Validate the best hypothesis using a test set of compounds (not used in model generation) to assess its predictive power. A good model should be able to distinguish active from inactive compounds in the test set.

  • Model Application:

    • Use the validated pharmacophore model as a 3D query to screen virtual compound databases (e.g., ZINC, Enamine) to identify novel molecules that fit the model and are likely to be active.

Case Studies in Drug Development

The strategic application of the piperidinone amino acid scaffold has led to the development of potent inhibitors for challenging therapeutic targets.

Case Study: MDM2-p53 Interaction Inhibitors

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a prime target in oncology. Piperidinone-based compounds have been successfully designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic cleft on MDM2.[10][11]

  • Pharmacophore in Action: In this context, the piperidinone scaffold acts as a rigid core to orient three critical hydrophobic/aromatic substituents into the corresponding pockets on the MDM2 surface. For example, computational docking of potent piperidinone inhibitors shows a p-chlorophenyl ring occupying the Trp23 pocket, an m-chlorophenyl ring in the Leu26 pocket, and a cyclopropyl group in the Phe19 pocket.[12] This precise spatial arrangement, enforced by the piperidinone ring, is crucial for achieving high-affinity inhibition.[13] Several piperidinone-based MDM2 inhibitors, such as AMG 232, have advanced into clinical trials.[10][11]

Compound Example (AMG 232)Target InteractionPharmacophore Feature
p-chlorophenyl groupBinds in Trp23 pocket of MDM2Aromatic/Hydrophobic
m-chlorophenyl groupBinds in Leu26 pocket of MDM2Aromatic/Hydrophobic
Cyclopropyl groupBinds in Phe19 pocket of MDM2Hydrophobic
Piperidinone CoreRigid scaffold for optimal substituent presentationConformational Constraint
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral anti-diabetic drugs that work by preventing the degradation of incretin hormones. Several potent DPP-IV inhibitors utilize a piperidinone or piperidine core to mimic the dipeptide substrate.[14][15]

  • Pharmacophore in Action: In DPP-IV inhibitors, the piperidinone scaffold orients a primary amino group to interact with key acidic residues (Glu205, Glu206) in the S2 subsite of the enzyme. A substituted phenyl ring is often positioned to occupy the hydrophobic S1 pocket.[14] The constrained ring system ensures the correct geometry between the amine (mimicking the N-terminus of the substrate) and the hydrophobic group, leading to potent and selective inhibition.[15]

Conclusion and Future Outlook

Piperidinone-based amino acids represent a powerful and validated scaffold in the field of peptidomimetic drug design. Their inherent conformational rigidity allows for the precise spatial positioning of key pharmacophoric features, leading to compounds with high affinity and selectivity for their biological targets. The ability to synthetically modify the core at multiple positions provides a rich chemical space for exploration and optimization. As our understanding of protein-protein interactions and enzyme mechanisms continues to grow, the rational application of constrained scaffolds like piperidinone-based amino acids will undoubtedly continue to yield novel and effective therapeutic agents. Future work will likely focus on developing more complex and diverse substitution patterns to target even more challenging biological systems.

References

  • Structure and in vitro activity of exemplary MDM2 inhibitors based on 6... - ResearchGate. Available at: [Link]

  • Representative examples of piperidinone compounds from Amgen (see reference for HTRF- based binding assay conditions). … - ResearchGate. Available at: [Link]

  • Sun, D., et al. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. 2014;5(8):894–899. Available at: [Link]

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction. PubMed. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.
  • The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. PubMed. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Understanding The Structural Requirements of 4-Anilidopiperidine Analogues For Biological Activities at L and D Opioid Receptors. Scribd. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. PMC - NIH. Available at: [Link]

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  • Pharmacophore modeling, virtual computational screening and biological evaluation studies. PeerJ Preprints. Available at: [Link]

  • The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins. PMC. Available at: [Link]

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  • Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]

  • Predictive pharmacophore model for piperidine-and piperazine-based CCR5 antagonists. ResearchGate. Available at: [Link]

  • Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. PMC. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PMC. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. Available at: [Link]

  • Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC. Available at: [Link]

  • Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. Available at: [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

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  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. PMC. Available at: [Link]

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  • Structure Based Design, Synthesis, Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Novel Cyclophilin D Inhibitors. PubMed Central. Available at: [Link]

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Foundational

The Architectural Nuances of Peptide Mimicry: A Comparative Guide to Pyrrolidone and Piperidinone Scaffolds

Introduction: The Imperative for Peptide Mimetics in Drug Discovery Peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes with high potency and selectivity.[1][2] However, thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Peptide Mimetics in Drug Discovery

Peptides are exquisite signaling molecules, orchestrating a vast array of physiological processes with high potency and selectivity.[1][2] However, their therapeutic potential is often hampered by inherent pharmacological liabilities, including susceptibility to proteolytic degradation, poor oral bioavailability, and limited membrane permeability.[2][3][4] Peptidomimetics, synthetic molecules that replicate the structural and functional attributes of peptides, have emerged as a powerful strategy to overcome these limitations.[2][3][4] By constraining the conformational flexibility of the peptide backbone into a more stable, bioactive conformation, we can design drug candidates with enhanced stability, improved pharmacokinetics, and retained or even enhanced biological activity.[4]

This in-depth technical guide focuses on two privileged heterocyclic scaffolds that have proven invaluable in the construction of peptide mimetics: the five-membered pyrrolidone and the six-membered piperidinone rings. We will delve into the core structural differences, synthetic strategies, and the profound impact these distinctions have on their ability to mimic critical peptide secondary structures, ultimately influencing their application in drug development.

Part 1: The Pyrrolidone Scaffold: A Master of Turn Mimicry

The pyrrolidone ring, a five-membered lactam, is a cornerstone in the design of peptidomimetics, particularly for its exceptional ability to mimic β-turns.[5][6] This structural motif is crucial for protein folding and function, often mediating protein-protein interactions.[7]

Core Structure and Conformational Control

The compact nature of the pyrrolidine ring, a saturated heterocycle, provides a rigid framework that restricts the torsional angles of the peptide backbone.[8][9] This inherent rigidity is key to its success as a turn mimetic. By strategically placing substituents on the pyrrolidone ring, we can project the side chains of amino acid residues in a spatial orientation that closely mimics the i+1 and i+2 positions of a natural β-turn.[6] The stereochemistry of the constituent monomers and the potential for intramolecular hydrogen bonding further refine the accessible conformational space.[10][11]

Synthesis Strategies: Building the Pyrrolidone Core

A variety of synthetic routes have been developed for the construction of pyrrolidone-based peptidomimetics, often starting from amino acid-derived precursors.[12] One common and effective strategy involves the use of tetramic acids as key starting materials.[12] Solid-phase synthesis has also been successfully employed, enabling the rapid generation of diverse pyrrolinone libraries for high-throughput screening.[10][11]

Experimental Protocol: Representative Synthesis of a Polypyrrolinone Scaffold [10]

This protocol outlines a solution-phase synthesis of a 3,5-linked polypyrrolinone scaffold, a versatile β-strand mimetic.

Step 1: Synthesis of Amino Ester and Aldehyde Building Blocks

  • Rationale: To create the fundamental monomeric units with the desired side-chain functionalities.

  • Procedure:

    • Protect the amino group of a starting amino acid (e.g., with a Boc group).

    • Activate the carboxylic acid (e.g., as an acid chloride or using a coupling agent).

    • React with a suitable alcohol to form the ester or reduce to the aldehyde.

    • Purify the building blocks via column chromatography.

Step 2: Iterative Construction of the Polypyrrolinone Chain

  • Rationale: To assemble the monomers into the desired oligomeric structure.

  • Procedure:

    • Couple the amino ester building block with an aldehyde building block via a condensation reaction.

    • Induce cyclization to form the pyrrolinone ring, often through heating or the use of a dehydrating agent.

    • Deprotect the amino group of the newly added unit.

    • Repeat the coupling and cyclization steps with the next building block to extend the chain.

Step 3: Final Deprotection and Purification

  • Rationale: To remove all protecting groups and isolate the final peptidomimetic.

  • Procedure:

    • Treat the fully assembled polypyrrolinone with a strong acid (e.g., TFA) to remove all protecting groups.

    • Purify the final product using reverse-phase HPLC.

    • Characterize the compound using NMR and mass spectrometry.

Applications and Case Studies

The ability of the pyrrolidone scaffold to mimic β-strands and β-sheets has led to the development of potent inhibitors for various enzymes, including HIV-1 protease and renin.[10] Furthermore, by alternating the stereochemistry of the pyrrolinone monomers (D,L-alternating), researchers have successfully designed mimetics of β-turns, leading to functionally active mimics of somatostatin.[10][11]

Part 2: The Piperidinone Scaffold: Versatility in Conformational Mimicry

The piperidinone ring, a six-membered lactam, offers a different set of conformational constraints and opportunities for peptide mimicry compared to its five-membered counterpart.

Core Structure and Conformational Control

The additional methylene unit in the piperidine ring imparts greater conformational flexibility compared to the pyrrolidine ring.[13] This allows the piperidinone scaffold to adopt a wider range of conformations, making it a versatile tool for mimicking various peptide secondary structures, including different types of β-turns.[1][14] For instance, the piperidinone scaffold has been effectively used to mimic the D-Ala-L-Pro type II β-turn conformation.[1]

Synthesis Strategies: Assembling the Piperidinone Core

The synthesis of piperidinone-based peptidomimetics often involves cyclization reactions of linear peptide precursors. The nitro-Mannich (aza-Henry) reaction is a versatile tool for the stereoselective synthesis of piperidine and piperidinone-based compounds.[15] Multicomponent reactions, such as the Ugi reaction, have also been employed for the efficient construction of piperazinone-based scaffolds, which are closely related to piperidinones.[16]

Experimental Protocol: Representative Synthesis of a Piperidinone-Based β-Turn Mimetic [17]

This protocol describes the synthesis of an oxazolopiperidin-2-one as a type II' β-turn mimetic.

Step 1: Synthesis of the Linear Precursor

  • Rationale: To assemble the linear peptide chain containing the residues that will form the piperidinone ring.

  • Procedure:

    • Couple a protected amino acid (e.g., Fmoc-protected) with a second amino acid ester using standard peptide coupling reagents (e.g., HATU, HOBt).

    • Selectively deprotect the N-terminus of the dipeptide.

    • Couple the deprotected dipeptide with a third protected amino acid to form the linear tripeptide precursor.

Step 2: Intramolecular Cyclization

  • Rationale: To form the six-membered piperidinone ring through an intramolecular reaction.

  • Procedure:

    • Activate the C-terminal carboxylic acid of the linear tripeptide.

    • Induce intramolecular cyclization by treating with a base to deprotonate the N-terminal amine, which then attacks the activated C-terminus.

    • The specific conditions (solvent, temperature, base) will depend on the nature of the linear precursor.

Step 3: Deprotection and Purification

  • Rationale: To remove any remaining protecting groups and isolate the final peptidomimetic.

  • Procedure:

    • Treat the cyclic product with the appropriate reagents to remove all protecting groups.

    • Purify the final piperidinone-based mimetic by chromatography.

    • Characterize the product by NMR, mass spectrometry, and X-ray crystallography to confirm its conformation.

Applications and Case Studies

Piperidinone scaffolds have been successfully incorporated into a variety of bioactive compounds. They have been utilized in the design of inhibitors for aspartic peptidases, a class of enzymes involved in various physiological processes.[18] Furthermore, piperazine-2-one-bearing peptidomimetics have been developed as novel HIV capsid modulators, demonstrating the therapeutic potential of this scaffold.[19]

Part 3: Comparative Analysis: Pyrrolidone vs. Piperidinone

The choice between a pyrrolidone and a piperidinone scaffold is a critical decision in the design of a peptidomimetic, with significant implications for the resulting compound's structure, biological activity, and pharmacokinetic properties.[13]

Structural and Conformational Differences

The fundamental difference lies in the ring size: the five-membered pyrrolidone ring is more rigid and conformationally constrained than the six-membered piperidinone ring.[13] This rigidity makes the pyrrolidone scaffold an excellent choice for mimicking well-defined secondary structures like β-turns.[5] In contrast, the greater flexibility of the piperidinone ring allows it to access a broader conformational space, making it a more "universal" scaffold capable of mimicking different secondary structures.[20][21]

FeaturePyrrolidone ScaffoldPiperidinone Scaffold
Ring Size 5-membered6-membered
Conformational Flexibility More rigid, constrainedMore flexible, versatile
Primary Mimicry β-turns, β-strandsVarious β-turn types
Lipophilicity Slightly lowerSlightly higher[13]
Basicity (pKa) ~11.27~11.22[13]
Impact on Biological Activity and Pharmacokinetics

The subtle differences in physicochemical properties can have a significant impact on a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[13] The slightly higher lipophilicity of the piperidine scaffold may lead to differences in membrane permeability and volume of distribution compared to its pyrrolidine counterparts.[13]

The choice of scaffold also influences the orientation of the amino acid side chains, which is critical for target engagement. The more defined geometry of the pyrrolidone scaffold can lead to highly potent and selective inhibitors when the target's binding pocket is well-characterized. The adaptability of the piperidinone scaffold may be advantageous when the precise binding mode is unknown or when targeting protein-protein interactions with a more dynamic interface.

Diagram: Structural Comparison of Pyrrolidone and Piperidinone Scaffolds

G cluster_0 Pyrrolidone-Based Mimetic cluster_1 Piperidinone-Based Mimetic Pyrrolidone 5-Membered Ring (More Rigid) BetaTurn β-Turn Mimicry Pyrrolidone->BetaTurn BetaStrand β-Strand Mimicry Pyrrolidone->BetaStrand Piperidinone 6-Membered Ring (More Flexible) TypeIIBetaTurn Type II β-Turn Piperidinone->TypeIIBetaTurn UniversalMimic Universal Mimicry Piperidinone->UniversalMimic

Sources

Exploratory

An In-depth Technical Guide to 2-(3-Amino-2-oxopiperidin-1-yl)propanamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide, a heterocyclic compound of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural similarity to key pharmacophores, this molecule represents a valuable scaffold for further synthetic elaboration. This document details its chemical identity, predicted physicochemical properties, a robust synthetic pathway, and state-of-the-art analytical methodologies for its characterization.

Introduction and Structural Context

2-(3-Amino-2-oxopiperidin-1-yl)propanamide is a derivative of 3-aminopiperidin-2-one, a chiral cyclic lactam. The core structure, 3-aminopiperidin-2-one, is a conformationally constrained analog of an amino acid and serves as a crucial building block in the synthesis of various bioactive molecules.[1] The addition of a propanamide group at the N1 position of the piperidinone ring introduces a flexible side chain with a terminal primary amide, offering additional points for hydrogen bonding and further chemical modification.

The overall architecture bears resemblance to components of molecules like lenalidomide and pomalidomide, which feature a piperidine-2,6-dione moiety and are significant in therapeutic applications.[2] While 2-(3-Amino-2-oxopiperidin-1-yl)propanamide itself is not extensively documented in the literature, its constituent parts suggest its potential as an intermediate or a novel scaffold in the design of new chemical entities.

Chemical Identity and Predicted Physicochemical Properties

A comprehensive understanding of a molecule's identity and properties is fundamental for any research and development endeavor.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource/Method
IUPAC Name 2-(3-Amino-2-oxopiperidin-1-yl)propanamideLexichem TK 2.9.3
Molecular Formula C₈H₁₅N₃O₂-
Molecular Weight 185.22 g/mol -
Canonical SMILES CC(C(=O)N)N1CCCC(C1=O)N-
InChI Key (Predicted)-
CAS Number Not Assigned-
logP (Predicted) -1.5ALOGPS[3]
Water Solubility (Predicted) High (approx. 444 g/L for the core)ALOGPS[3]
pKa (Strongest Basic) ~8.4 (for the 3-amino group)ChemAxon[3]
Hydrogen Bond Donors 2ChemAxon[3]
Hydrogen Bond Acceptors 3ChemAxon[3]
Rotatable Bond Count 2ChemAxon[3]

Synthesis and Purification

The synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide can be logically approached through a two-step process: first, the synthesis of the 3-aminopiperidin-2-one core, followed by N-alkylation with a suitable propanamide precursor.

Synthesis of the 3-Aminopiperidin-2-one Core

The 3-aminopiperidin-2-one core can be synthesized from readily available starting materials such as L-ornithine or L-glutamic acid, allowing for stereochemical control.[4] A common method involves the cyclization of an ornithine derivative.[4]

N-Alkylation to Yield the Final Product

The attachment of the propanamide side chain to the nitrogen of the piperidinone ring can be achieved via a nucleophilic substitution reaction. A standard approach involves reacting the 3-aminopiperidin-2-one (with its primary amine protected) with 2-bromopropanamide.

Experimental Protocol: Synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide

Step 1: Protection of (S)-3-aminopiperidin-2-one

  • Dissolve (S)-3-aminopiperidin-2-one (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl ((S)-2-oxopiperidin-3-yl)carbamate.

Step 2: N-Alkylation with 2-bromopropanamide

  • To a solution of the Boc-protected intermediate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add 2-bromopropanamide (1.1 eq) dissolved in DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection of the Boc Group

  • Dissolve the crude product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification Workflow

High purity is essential for accurate biological and chemical assessment. A standard purification workflow is outlined below.

G crude Crude Product (from deprotection) column Flash Column Chromatography (Silica Gel, e.g., DCM/MeOH gradient) crude->column fractions Collect & Combine Pure Fractions (TLC analysis) column->fractions solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal final_product Pure 2-(3-Amino-2-oxopiperidin-1-yl)propanamide solvent_removal->final_product

Caption: Purification workflow for the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic procedure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

  • ¹H NMR: The spectrum is expected to show distinct signals for the piperidinone ring protons, the propanamide side chain (including a characteristic doublet for the methyl group and a quartet for the methine proton), and exchangeable protons from the primary amine and amide groups. The chemical shifts and coupling constants of the piperidinone ring protons will be indicative of the ring's conformation.[5][6]

  • ¹³C NMR: The spectrum should reveal eight distinct carbon signals, including two carbonyl carbons (one for the lactam and one for the amide), and aliphatic carbons of the piperidinone ring and the propanamide side chain.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 186.12 is expected to be the base peak.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Common fragmentation pathways for piperidine derivatives include neutral losses and ring cleavages.[7][8] A likely fragmentation would be the loss of the propanamide side chain or parts thereof.

G parent [M+H]⁺ m/z 186.12 frag1 Loss of NH₃ m/z 169.10 parent:f0->frag1 -NH₃ frag2 Loss of Propanamide Side Chain m/z 113.07 parent:f0->frag2 -C₃H₆NO frag3 Piperidinone Ring Fragments parent:f0->frag3 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathways.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA is a suitable starting point for method development. Purity is determined by integrating the peak area of the main component relative to all other peaks.

Reactivity and Stability

The chemical stability of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide is largely governed by the lactam functionality within the piperidinone ring.

  • Hydrolysis: The lactam (a cyclic amide) is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. The rate of hydrolysis is generally slower than for more strained systems like β-lactams but is a key consideration for storage and formulation.[9][10] Aqueous solutions should be buffered, and the pH should be kept close to neutral for maximal stability.[9]

  • Storage: For long-term storage, the compound should be kept as a solid in a cool, dry, and dark environment to prevent degradation. Solutions should be prepared fresh or stored frozen at -20 °C or -80 °C for short to medium-term use.[11]

Conclusion

2-(3-Amino-2-oxopiperidin-1-yl)propanamide is a synthetically accessible molecule with potential applications in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic and purification strategy, and robust analytical methods for its characterization. The insights and protocols herein are intended to provide a solid foundation for researchers and scientists working with this compound and its derivatives, enabling further exploration of its chemical and biological potential.

References

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  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • ChemicalBook. (2026). (S)-3-AMINOPIPERIDINE-2-ONE.
  • FooDB. (2011). Showing Compound 3-Amino-2-piperidone (FDB021949).
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  • PLOS One. (2020). Stability of β-lactam antibiotics in bacterial growth media.
  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • PMC. (2024).
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  • CymitQuimica. (n.d.). CAS 34294-79-6: (3S)-3-aminopiperidin-2-one.
  • PMC. (n.d.). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions.
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  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Der Pharma Chemica. (n.d.).
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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Foundational

Architectures of Covalent Inhibition: A Technical Guide to Novel Cysteine Protease Building Blocks

Executive Summary: The Renaissance of Covalent Modality The landscape of cysteine protease inhibition has shifted fundamentally.[1] Once avoided due to toxicity concerns ("pan-assay interference"), covalent inhibitors ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of Covalent Modality

The landscape of cysteine protease inhibition has shifted fundamentally.[1] Once avoided due to toxicity concerns ("pan-assay interference"), covalent inhibitors have re-emerged as a dominant modality in precision medicine. This resurgence is driven by the clinical success of targeted covalent inhibitors (TCIs) like Nirmatrelvir (SARS-CoV-2 Mpro) and Ibrutinib (BTK), which demonstrated that tunable reactivity is the key to safety and efficacy.

This guide moves beyond standard acrylamide warheads. We analyze the next generation of "building blocks"—the specific electrophilic warheads and non-peptidic scaffolds—that allow researchers to dial in residence time, metabolic stability, and selectivity. We focus on the transition from "always-on" irreversible alkylators to reversible covalent architectures and mechanism-based switching .

Mechanistic Foundations: The Nucleophilic Trap

To design effective building blocks, one must exploit the catalytic machinery of the cysteine protease. Unlike serine proteases, which use a catalytic triad (Asp-His-Ser), cysteine proteases (e.g., Cathepsins, Caspases, Papain-like proteases) utilize a Cys-His dyad .

  • Thiolate Formation: The active site histidine acts as a general base, deprotonating the cysteine thiol (

    
     in the active site vs. 8.5 in solution) to form a highly nucleophilic thiolate anion (
    
    
    
    ).
  • Acylation: The thiolate attacks the carbonyl carbon of the substrate (or inhibitor), forming a tetrahedral intermediate.

  • Stabilization: The oxyanion hole stabilizes the developing negative charge.

Implication for Building Blocks: The inhibitor must possess an electrophilic "warhead" positioned precisely to intercept the thiolate, while the "scaffold" (P1, P2, P3 residues) provides the binding energy (


) to position the warhead (

).
Visualization: The Catalytic Attack

CysteineProteaseMechanism Enzyme Free Enzyme (Cys-SH / His-Im) Thiolate Activated Ion Pair (Cys-S⁻ / His-ImH⁺) Enzyme->Thiolate Deprotonation (His acts as base) Michaelis Michaelis Complex (E·I Non-covalent) Thiolate->Michaelis + Inhibitor (I) Tetrahedral Tetrahedral Intermediate Michaelis->Tetrahedral Nucleophilic Attack (k_inact) AcylEnzyme Acyl-Enzyme Complex Tetrahedral->AcylEnzyme Stabilization

Figure 1: The kinetic pathway of cysteine protease catalysis. Effective inhibitors must intercept the 'Activated Ion Pair' stage.

The Warhead Arsenal: Next-Gen Electrophiles

The choice of warhead dictates the reversibility and kinetics of inhibition. We categorize these into three tiers of reactivity.

Tier 1: Reversible Covalent (The "Breathing" Inhibitors)

These warheads form a covalent bond that can hydrolyze or dissociate, preventing permanent enzyme inactivation and reducing immunogenicity risks (haptenization).

Warhead ClassStructure / MoietyMechanismKey Application
Nitriles

Forms thioimidate adduct. High metabolic stability.[2]Nirmatrelvir (SARS-CoV-2), Cathepsin K inhibitors (Odanacatib).
Aldehydes

Forms thiohemiacetal .[3] Highly potent but metabolically liable (oxidation to acid).Early stage discovery; Calpain inhibitors.
Ketoamides

Forms thiohemiketal . Offers P1' interaction sites for added selectivity.Peptidomimetic inhibitors; Mpro variants.
Trifluoromethyl Ketones

Forms stable thiohemiketal due to electron-withdrawing

atoms.
Human Neutrophil Elastase (HNE), Cathepsin B.
Tier 2: Tuned Irreversible (The "Silent" Killers)

Traditional acrylamides are often too reactive. Modern medicinal chemistry "tunes" the electrophilicity to ensure the bond only forms within the specific environment of the active site.

  • 
    -Substituted Vinyl Sulfones:  Unlike simple vinyl sulfones, adding steric bulk at the 
    
    
    
    -position slows reactivity, requiring precise alignment in the active site for bond formation.
  • Aza-Peptide Epoxides: Replacing the

    
    -carbon with nitrogen creates an aza-peptide backbone. The epoxide warhead is specific for cysteine proteases (clans CA and CD) and shows reduced cross-reactivity with serine proteases compared to standard epoxides.
    
  • Fluoromethyl Ketones (FMK):

    • Monofluoromethyl ketones: Selective, slower reactivity.

    • 2,3,5,6-Tetrafluorophenoxymethyl ketones: Recently identified as hyper-potent irreversible inhibitors for targets like Cruzain (Chagas disease), acting via displacement of the phenolic leaving group [1].

Tier 3: Emerging "Switchable" Warheads (2024-2025 Innovations)
  • 
     Arenes (Substitution-Induced Switching): 
    A 2024 breakthrough demonstrated that by varying substituents on an electrophilic arene warhead, one can switch the mechanism from non-covalent 
    
    
    
    covalent reversible
    
    
    covalent irreversible [2].
    • Mechanism:[4][5][6] Nucleophilic aromatic substitution (

      
      ).
      
    • Building Block: Electron-deficient fluoro-nitro-arenes.

  • N-Alkyl Sulfamates: Identified in 2025 as a new class for viral cysteine proteases (nsP2), offering a distinct chemical space from the crowded amide/sulfonamide landscape [3].[7]

Scaffold Architecture: Beyond the Peptide

While the warhead anchors the molecule, the scaffold determines selectivity.

The "Warhead-Linker-Binder" Model
  • P1-P3 Peptidomimetics:

    • Cysteine proteases recognize substrate amino acid side chains (P1, P2, etc.).

    • Strategy: Use unnatural amino acids (e.g., cyclohexylalanine instead of phenylalanine) to fit deep hydrophobic pockets (S2 is often the selectivity determinant in Cathepsins).

  • Macrocyclization:

    • Linking the P1 and P3 residues creates a macrocycle.

    • Benefit: Pre-organizes the inhibitor into the bioactive conformation, reducing the entropic penalty of binding and improving proteolytic stability.

  • Non-Peptidic Fragment Linking:

    • Using Fragment-Based Drug Discovery (FBDD), researchers have identified non-peptidic cores (e.g., triazines) that can scaffold electrophiles, moving away from the "peptide-like" poor ADME properties [4].

Experimental Protocol: Determining

For covalent inhibitors,


 is time-dependent and meaningless as a static metric. The true potency is defined by the efficiency of inactivation (

).

Objective: Determine the second-order rate constant for covalent inactivation.

Workflow Visualization

KinactProtocol Step1 1. Preparation [E] = 1-10 nM [I] = 0.1x to 10x estimated KI Step2 2. Incubation Mix E + I at various [I] Measure activity at time t Step1->Step2 Step3 3. Data Collection Continuous (FRET) or Discontinuous (Aliquots -> Substrate) Step2->Step3 Step4 4. Plot k_obs vs [I] Fit to hyperbolic equation: k_obs = (k_inact * [I]) / (KI + [I]) Step3->Step4 Step5 5. Output Calculate k_inact/KI (M⁻¹s⁻¹) Step4->Step5

Figure 2: Workflow for kinetic characterization of covalent inhibitors.

Detailed Methodology (Self-Validating System)
  • Reagent Setup:

    • Enzyme (E): Recombinant cysteine protease (e.g., Cathepsin S), active site titrated.

    • Substrate (S): Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).

      
       must be known.
      
    • Buffer: pH 5.5–6.5 (mimicking lysosomal/active environment), containing DTT or Cysteine (essential to keep the active site reduced). Critical Step: Fresh DTT is required; oxidized DTT inactivates the enzyme.

  • Continuous Assay (Progress Curve Method):

    • Add Substrate and Enzyme to wells.

    • Immediately add Inhibitor at varying concentrations (

      
      ).
      
    • Monitor fluorescence (

      
      ) over time (
      
      
      
      ).
    • The product curve will be non-linear (exponential) as the enzyme is progressively inactivated.

    • Fit data to:

      
      .
      
  • Calculation:

    • Extract

      
       for each 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • If the plot is hyperbolic, fit to the Michaelis-Menten-like equation for inactivation:

      
      
      
    • If the plot is linear (no saturation observed), the slope is

      
      .
      

Comparison of Building Block Classes

FeatureAcrylamidesNitrilesAza-Epoxides

Arenes
Reversibility IrreversibleReversibleIrreversibleTunable
Selectivity Low (Reactive with GSH)HighHigh (Protease specific)High
Metabolic Stability Low-ModerateHighModerateHigh
Example Drug Osimertinib (Kinase)Nirmatrelvir (Mpro)(Research Tools)(Emerging)
Primary Risk Off-target alkylationP-gp effluxSynthesis complexitySolubility

References

  • Identification of a New Class of Nonpeptidic Inhibitors of Cruzain Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Substitution-Induced Mechanistic Switching in

    
    -Warheads for Cysteine Proteases 
    Source: Molecules (MDPI)
    URL:[Link]
    
  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Frontiers in Chemistry / PMC URL:[Link]

  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (

    
    ) 
    Source: PubMed / Angewandte Chemie
    URL:[Link]
    

Sources

Exploratory

Synthetic Precursors for Peptidomimetic Antiviral Drugs: An In-depth Technical Guide

Abstract Peptidomimetics represent a cornerstone in modern antiviral drug discovery, offering the high specificity and potency of peptides while overcoming their inherent limitations in bioavailability and metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a cornerstone in modern antiviral drug discovery, offering the high specificity and potency of peptides while overcoming their inherent limitations in bioavailability and metabolic stability. The success of this class of therapeutics is critically dependent on the rational design and efficient synthesis of their constituent precursors. This guide provides a comprehensive technical overview of the core synthetic precursors for peptidomimetic antiviral drugs, intended for researchers, scientists, and drug development professionals. We will delve into the classification of these precursors, detail established synthetic methodologies with an emphasis on the causality behind experimental choices, and present validated protocols for their preparation. Through an exploration of key structural motifs, protecting group strategies, and purification techniques, this document aims to serve as a practical resource for the design and synthesis of the next generation of antiviral therapies.

Introduction: The Rationale for Peptidomimetic Antivirals

Peptides are natural ligands for a vast array of biological targets, including viral enzymes and proteins crucial for replication. However, their therapeutic application is often hampered by poor oral bioavailability, rapid proteolytic degradation, and unfavorable pharmacokinetic profiles.[1][2] Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of peptides but with a modified, non-peptidic backbone, rendering them more drug-like.[1][2] A significant number of clinically successful antiviral agents are peptidomimetics, particularly those targeting viral proteases such as HIV protease and Hepatitis C virus (HCV) NS3/4A protease.[1] The design of these molecules begins with understanding the structure-activity relationship (SAR) of a lead peptide, identifying the key pharmacophoric elements responsible for biological activity.[3]

The core of any peptidomimetic drug is its synthetic precursor. The choice and synthesis of these precursors are paramount, dictating not only the final structure and activity of the drug but also the feasibility and efficiency of the overall synthetic route. This guide will explore the diverse world of these foundational molecules.

Classification of Synthetic Precursors

The precursors for peptidomimetic antiviral drugs can be broadly categorized based on the structural modifications they introduce to the peptide backbone.

Unnatural Amino Acids (UAAs)

Unnatural amino acids are a cornerstone of peptidomimetic design, offering novel side chains and stereochemistries not found in the canonical 20 proteinogenic amino acids.[4] Their incorporation can enhance receptor binding, improve metabolic stability, and introduce conformational constraints.

Key Classes of Unnatural Amino Acid Precursors:

  • D-Amino Acids: The substitution of L-amino acids with their D-enantiomers can significantly increase resistance to proteolysis.[2]

  • N-Alkylated Amino Acids: N-methylation of the amide bond can improve cell permeability and proteolytic stability.[5]

  • β-Amino Acids: These have an additional carbon in their backbone, leading to different folding patterns and resistance to peptidases.

  • Constrained Amino Acids: Cyclic or rigid amino acids, such as those with cyclopropane or piperidine rings, are used to lock the peptide into a bioactive conformation.

Peptide Bond Isosteres

Replacing the scissile amide bond with a non-hydrolyzable mimic is a common strategy to create protease inhibitors.[2]

Common Peptide Bond Isosteres:

  • Reduced Amide Bonds (ψ[CH₂-NH]): Offer increased flexibility and resistance to cleavage.

  • Hydroxyethylene and Hydroxyethylamine Isosteres (ψ[CH(OH)-CH₂] and ψ[CH(OH)-CH₂-NH]): These are transition-state analogs that effectively inhibit aspartyl proteases like HIV protease.[2][3]

  • Triazoles: Formed via "click chemistry," these are stable, aromatic linkers that mimic the geometry of a peptide bond.

Scaffolds and Templates

Non-peptidic scaffolds are used to orient the pharmacophoric side chains in the correct spatial arrangement for target binding.

Examples of Scaffolds:

  • Heterocyclic Scaffolds: Aromatic and non-aromatic heterocyclic rings, such as piperidines, pyrrolidines, and triazoles, can serve as rigid templates to mimic peptide secondary structures like β-turns.[6][7][8][9][10]

  • Macrocycles: Cyclization of a peptide or peptidomimetic can dramatically improve its stability, receptor affinity, and bioavailability by reducing conformational flexibility.[4][11][12][13][14]

Synthetic Strategies and Methodologies

The synthesis of peptidomimetic precursors can be broadly divided into solution-phase and solid-phase methodologies. The choice between these depends on the target molecule's complexity, the desired scale of production, and the need for library synthesis.

Solution-Phase Synthesis

Solution-phase peptide synthesis (SPPS) is a classical approach that remains highly relevant for the large-scale production of precursors and for syntheses that are not amenable to solid-phase techniques.[15][16][17]

Advantages:

  • Scalability: More easily scaled up for industrial production.

  • Purification of Intermediates: Intermediates can be purified at each step, ensuring the final product's high purity.

  • Flexibility: A wider range of reactions and reagents can be employed.

Challenges:

  • Time-Consuming: The need for purification after each step can be laborious.

  • Solubility Issues: Larger protected peptides can become insoluble in common organic solvents.

This protocol describes the coupling of two protected amino acids using a carbodiimide reagent.

  • Activation: Dissolve N-protected amino acid (1.0 eq) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add a carbodiimide coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), to the solution and stir for 15 minutes at 0 °C.

  • Amine Addition: Add the C-protected amino acid (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Solid-Phase Synthesis (SPS)

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the synthesis of peptides and peptidomimetics by anchoring the growing chain to an insoluble polymer support.[16]

Advantages:

  • Speed and Automation: Excess reagents and byproducts are removed by simple filtration and washing, making the process rapid and amenable to automation.

  • High Throughput: Ideal for the synthesis of compound libraries for screening.

Challenges:

  • Scale-Up: Can be more challenging to scale up compared to solution-phase synthesis.

  • Incomplete Reactions: Monitoring reaction completion can be difficult, potentially leading to deletion sequences.

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Swelling: Swell the resin (e.g., Rink amide resin for a C-terminal amide) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF. Add a base like DIPEA (6-10 equivalents) and add the solution to the resin. Agitate the mixture for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[18][19]

Causality in Experimental Choices

The selection of synthetic strategies and reagents is a critical aspect of designing an efficient and successful synthesis of peptidomimetic precursors.

Choice of Protecting Groups

Protecting groups are essential to prevent unwanted side reactions at reactive functional groups.[20][21][22][][24] The choice of protecting groups is governed by the principle of orthogonality, meaning that one type of protecting group can be removed under conditions that do not affect another.[22][]

  • Fmoc vs. Boc: In solid-phase synthesis, the two most common N-terminal protecting groups are Fmoc and Boc (tert-butyloxycarbonyl). Fmoc is removed under mild basic conditions (piperidine), while Boc is removed with strong acid (TFA).[21][] The choice depends on the desired final cleavage conditions and the stability of the side-chain protecting groups.

  • Side-Chain Protecting Groups: These are chosen to be stable throughout the synthesis and are typically removed during the final cleavage step.[] For example, tert-butyl (tBu) based protecting groups are used with Fmoc chemistry as they are acid-labile.

Selection of Coupling Reagents

The formation of the amide bond is the central reaction in peptide and peptidomimetic synthesis. The choice of coupling reagent can significantly impact the reaction efficiency and the level of racemization.[25][26][27][28][29]

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective but can lead to racemization, especially when used without an additive like HOBt.[26][28]

  • Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These are highly efficient and suppress racemization, making them the reagents of choice for difficult couplings, such as those involving sterically hindered amino acids.[25][28][29]

Case Studies: Synthesis of Precursors for Clinically Approved Antiviral Drugs

Examining the synthetic routes of successful antiviral drugs provides invaluable insights into the practical application of the principles discussed.

Lopinavir

Lopinavir is an HIV protease inhibitor. Its synthesis involves the coupling of three key fragments.

  • Retrosynthetic Analysis: Lopinavir can be retrosynthetically disconnected into an amino alcohol fragment, an acid fragment, and a terminal capping group.

  • Synthesis of the Amino Alcohol Fragment: This chiral precursor is often synthesized from L-phenylalanine, highlighting the importance of starting from the chiral pool.

  • Final Coupling: The fragments are coupled using standard solution-phase peptide coupling techniques.

Ritonavir

Ritonavir is another HIV protease inhibitor, often used as a pharmacokinetic enhancer.

  • Key Intermediate: A key precursor is a C2-symmetric diamino alcohol, which is synthesized from an aldehyde derived from phenylalanine via a pinacol coupling reaction.[1]

  • Thiazole Moieties: The synthesis involves the sequential coupling of two thiazole-containing fragments to the diamine core.[1]

Data Presentation

Precursor TypeSynthetic MethodTypical Yield (%)Typical Purity (%)Key Considerations
Unnatural Amino AcidAsymmetric Strecker Synthesis50-80>98Use of cyanide, requires chiral catalyst
Dipeptide PrecursorSolution-Phase (DCC/HOBt)70-90>95Removal of DCU byproduct
Tripeptide on ResinSolid-Phase (HATU)>99 per stepCrudeRequires final cleavage and purification
Macrocyclic PeptidomimeticSolution-Phase Cyclization20-60>95High dilution conditions to avoid dimerization

Visualization of Workflows and Concepts

Diagram 1: General Workflow for Solid-Phase Peptidomimetic Synthesis

sps_workflow start Start with Resin swell Swell Resin start->swell deprotect Fmoc Deprotection swell->deprotect wash1 Wash deprotect->wash1 couple Couple Fmoc-AA-OH wash1->couple wash2 Wash couple->wash2 repeat Repeat n times wash2->repeat repeat->deprotect Next Amino Acid cleave Cleave & Purify repeat->cleave Final Amino Acid end Final Peptidomimetic cleave->end

Caption: A simplified workflow for solid-phase synthesis of a peptidomimetic.

Diagram 2: Logic of Orthogonal Protecting Group Strategy

orthogonal_protection peptide Fmoc-NH-CHR-CO- SideChain-PG Peptide on Resin piperidine Piperidine (Base) peptide:N->piperidine Selective Removal tfa TFA (Acid) peptide:S->tfa Global Deprotection deprotected_N H2N-CHR-CO- SideChain-PG Deprotected N-Terminus piperidine->deprotected_N:N deprotected_all H2N-CHR-CO- Deprotected SideChain Final Peptide tfa->deprotected_all:S deprotected_N->peptide Couple next AA

Caption: Orthogonal protection in Fmoc-based solid-phase peptide synthesis.

Conclusion

The synthesis of precursors for peptidomimetic antiviral drugs is a dynamic and enabling field. A deep understanding of the available synthetic methodologies, coupled with a rational approach to the selection of precursors, protecting groups, and coupling reagents, is essential for the successful development of novel antiviral agents. As our understanding of viral biology and protein-ligand interactions continues to grow, so too will the demand for innovative and efficient synthetic routes to increasingly complex and potent peptidomimetic drugs. This guide has provided a foundational overview of the key principles and practices in this critical area of medicinal chemistry, with the aim of empowering researchers to tackle the challenges of antiviral drug discovery.

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  • Zhou, H., et al. (2025). Peptidomimetic against drug-resistant HIV-1. Journal of Medicinal Chemistry. [Link]

  • Gante, J. (1994). Azapeptides. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • ACS Green Chemistry Institute. (n.d.). Downstream Processing/ Purification/ Isolation of Peptides. [Link]

  • Funakoshi, S., et al. (1993). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Journal of the American Chemical Society, 115(2), 581-582. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Pescara, S., et al. (2023). Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. International Journal of Molecular Sciences, 24(18), 14268. [Link]

  • Tolomelli, A., et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 23(16), 5836-5843. [Link]

  • Table 1. Synthesis of compounds 2. [Link]

  • Aapptec. (n.d.). Solid Phase Peptide Synthesis. [Link]

  • Reddit. (2024, April 3). Preparative purification methods for deprotected peptides. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Paran, K., et al. (2019). Method for solution-phase peptide synthesis.
  • Pauli, G. F., et al. (2018). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 61(21), 9395-9416. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide, a chiral molecule of interest in medicinal chemistry and drug development. The synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide, a chiral molecule of interest in medicinal chemistry and drug development. The synthetic strategy commences with the readily available and enantiomerically pure L-glutamic acid. The protocol is divided into three primary stages: the synthesis of a key intermediate, (S)-3-(tert-butoxycarbonylamino)piperidin-2-one; the subsequent N-alkylation with 2-bromopropanamide; and the final deprotection to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the chemical principles, and necessary safety precautions.

Introduction and Synthetic Strategy

The synthesis of novel chiral molecules containing the 3-aminopiperidin-2-one scaffold is of significant interest due to the prevalence of this motif in various biologically active compounds. This guide details a rational and efficient pathway to synthesize 2-(3-Amino-2-oxopiperidin-1-yl)propanamide. The chosen synthetic route is designed to be robust and scalable, starting from an inexpensive chiral precursor, L-glutamic acid.

The overall strategy is based on a linear three-stage synthesis:

  • Stage 1: Synthesis of (S)-3-(tert-butoxycarbonylamino)piperidin-2-one (Intermediate 1): This stage involves the protection of the α-amino group of L-glutamic acid, followed by the selective reduction of the side-chain carboxylic acid and subsequent intramolecular cyclization to form the desired piperidinone ring. The use of a tert-butyloxycarbonyl (Boc) protecting group is strategic, as it is stable under the conditions of the subsequent reactions and can be removed under mild acidic conditions.[1]

  • Stage 2: Synthesis of (S)-tert-butyl (1-(2-aminopropan-2-oyl)-2-oxopiperidin-3-yl)carbamate (Intermediate 2): The second stage involves the N-alkylation of the lactam nitrogen of Intermediate 1. This is achieved through a nucleophilic substitution reaction with 2-bromopropanamide, a readily synthesized alkylating agent.[2][3]

  • Stage 3: Synthesis of (S)-2-(3-Amino-2-oxopiperidin-1-yl)propanamide (Final Product): The final step is the deprotection of the Boc group under acidic conditions to unmask the primary amine, yielding the target molecule.[4][5][6]

Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, commercially available starting materials.

G TM Target Molecule 2-(3-Amino-2-oxopiperidin-1-yl)propanamide FGID Functional Group Interconversion (Deprotection) TM->FGID Deprotection Int2 Intermediate 2 (Boc-protected) FGID->Int2 C_N_bond C-N Bond Formation (N-Alkylation) Int2->C_N_bond Retrosynthetic Disconnection Int1 (S)-3-(Boc-amino)piperidin-2-one C_N_bond->Int1 Prop_reagent 2-Bromopropanamide C_N_bond->Prop_reagent C_N_bond2 C-N Bond Formation (Cyclization) Int1->C_N_bond2 Retrosynthetic Disconnection SM2 2-Bromopropionyl chloride Prop_reagent->SM2 Starting Material SM3 Ammonia Prop_reagent->SM3 Starting Material Amino_acid N-Boc-L-Glutamic Acid Derivative C_N_bond2->Amino_acid SM1 L-Glutamic Acid Amino_acid->SM1 Starting Material

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocols

Stage 1: Synthesis of (S)-3-(tert-butoxycarbonylamino)piperidin-2-one (Intermediate 1)

This stage begins with the protection of L-glutamic acid, followed by a series of transformations to construct the chiral piperidinone core.

Step 1a: Synthesis of (S)-2-(tert-butoxycarbonylamino)pentanedioic acid

  • Reaction: Protection of the α-amino group of L-glutamic acid.

  • Rationale: The Boc protecting group is introduced to prevent the amino group from participating in subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is a common and efficient reagent for this purpose.[6]

ReagentM.W. ( g/mol )AmountMoles
L-Glutamic Acid147.1314.7 g0.1
Di-tert-butyl dicarbonate (Boc₂O)218.2524.0 g0.11
Sodium Bicarbonate (NaHCO₃)84.0125.2 g0.3
Dioxane-100 mL-
Water-100 mL-
  • Procedure:

    • Dissolve L-glutamic acid and sodium bicarbonate in 100 mL of water in a 500 mL round-bottom flask.

    • Add 100 mL of dioxane to the solution.

    • Add di-tert-butyl dicarbonate to the mixture and stir vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by TLC (Thin Layer Chromatography).

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a white solid.

Step 1b: Synthesis of (S)-tert-butyl (5-hydroxy-1-oxopentan-2-yl)carbamate

  • Reaction: Selective reduction of the side-chain carboxylic acid.

  • Rationale: Borane-tetrahydrofuran complex (BH₃·THF) is used for the selective reduction of the γ-carboxylic acid over the α-carboxylic acid, which is sterically hindered by the Boc group.

ReagentM.W. ( g/mol )AmountMoles
(S)-2-(tert-butoxycarbonylamino)pentanedioic acid247.2524.7 g0.1
Borane-THF complex (1M in THF)-110 mL0.11
Tetrahydrofuran (THF), anhydrous-200 mL-
  • Procedure:

    • Dissolve the Boc-protected glutamic acid in 200 mL of anhydrous THF under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-THF complex dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure. The crude product is used in the next step without further purification.

Step 1c: Synthesis of (S)-3-(tert-butoxycarbonylamino)piperidin-2-one (Intermediate 1)

  • Reaction: Intramolecular cyclization (lactamization).

  • Rationale: Activation of the remaining carboxylic acid, followed by intramolecular nucleophilic attack by the hydroxyl group, forms the stable six-membered lactam ring. Carbodiimides like DCC or EDC are commonly used for this transformation.

ReagentM.W. ( g/mol )AmountMoles
Crude (S)-tert-butyl (5-hydroxy-1-oxopentan-2-yl)carbamate~233.28~23.3 g~0.1
N,N'-Dicyclohexylcarbodiimide (DCC)206.3322.7 g0.11
4-Dimethylaminopyridine (DMAP)122.171.22 g0.01
Dichloromethane (DCM), anhydrous-300 mL-
  • Procedure:

    • Dissolve the crude product from the previous step in 300 mL of anhydrous DCM.

    • Add DCC and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain Intermediate 1 as a white solid.

Stage 2: Synthesis of (S)-tert-butyl (1-(2-aminopropan-2-oyl)-2-oxopiperidin-3-yl)carbamate (Intermediate 2)

This stage involves the synthesis of the alkylating agent, 2-bromopropanamide, followed by the N-alkylation of Intermediate 1.

Step 2a: Synthesis of 2-Bromopropanamide

  • Reaction: Amidation of an acyl chloride.

  • Rationale: 2-Bromopropionyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia to form the corresponding amide.[7]

ReagentM.W. ( g/mol )AmountMoles
2-Bromopropionyl chloride171.4017.1 g0.1
Ammonium hydroxide (28-30%)-50 mLExcess
Dichloromethane (DCM)-100 mL-
  • Procedure:

    • Cool 50 mL of concentrated ammonium hydroxide in a flask to 0 °C.

    • Dissolve 2-bromopropionyl chloride in 100 mL of DCM and add it dropwise to the cold ammonia solution with vigorous stirring.[8]

    • A white precipitate will form. Continue stirring for 1 hour at 0 °C.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2-bromopropanamide.[9]

Step 2b: N-Alkylation to form Intermediate 2

  • Reaction: Nucleophilic substitution at the lactam nitrogen.

  • Rationale: The lactam nitrogen is deprotonated by a strong base, such as sodium hydride, to form a nucleophilic anion that attacks the electrophilic carbon of 2-bromopropanamide.[2]

ReagentM.W. ( g/mol )AmountMoles
Intermediate 1214.2721.4 g0.1
Sodium Hydride (60% dispersion in mineral oil)24.004.4 g0.11
2-Bromopropanamide151.9916.7 g0.11
N,N-Dimethylformamide (DMF), anhydrous-200 mL-
  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in 100 mL of anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Add a solution of Intermediate 1 in 100 mL of anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Add a solution of 2-bromopropanamide in DMF and stir the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain Intermediate 2.

Stage 3: Synthesis of (S)-2-(3-Amino-2-oxopiperidin-1-yl)propanamide (Final Product)

Step 3a: Deprotection of the Boc Group

  • Reaction: Acid-catalyzed removal of the Boc protecting group.

  • Rationale: The Boc group is labile in strong acid. Trifluoroacetic acid (TFA) is commonly used as it allows for a clean and efficient deprotection at room temperature.[6][10]

ReagentM.W. ( g/mol )AmountMoles
Intermediate 2285.3528.5 g0.1
Trifluoroacetic acid (TFA)114.0250 mL-
Dichloromethane (DCM)-100 mL-
  • Procedure:

    • Dissolve Intermediate 2 in 100 mL of DCM.

    • Add 50 mL of TFA and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once complete, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify to pH 9-10 with a saturated solution of sodium bicarbonate.

    • Extract the product with a polar organic solvent like a mixture of chloroform and isopropanol.

    • Dry the organic phase, concentrate, and purify by recrystallization or chromatography to obtain the final product.

Data and Workflow Summary

Quantitative Data Summary
StepProductM.W. ( g/mol )Starting MaterialMoles (mol)Theoretical Yield (g)
1a(S)-2-(Boc-amino)pentanedioic acid247.25L-Glutamic Acid0.124.7
1b(S)-tert-butyl (5-hydroxy-1-oxopentan-2-yl)carbamate233.28Product from 1a0.123.3
1cIntermediate 1214.27Product from 1b0.121.4
2a2-Bromopropanamide151.992-Bromopropionyl chloride0.115.2
2bIntermediate 2285.35Intermediate 10.128.5
3aFinal Product185.22Intermediate 20.118.5
Experimental Workflow Diagram

G cluster_0 Stage 1: Intermediate 1 Synthesis cluster_1 Stage 2: Intermediate 2 Synthesis cluster_2 Stage 3: Final Product Synthesis S1a Step 1a: Boc Protection S1b Step 1b: Selective Reduction S1a->S1b S1c Step 1c: Cyclization S1b->S1c S2b Step 2b: N-Alkylation S1c->S2b S2a Step 2a: Amide Formation S2a->S2b S3a Step 3a: Deprotection S2b->S3a

Caption: Overall workflow for the synthesis.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Borane-THF complex: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with care, avoiding contact with moisture.

  • Acyl Chlorides and TFA: Corrosive and cause severe burns. Handle with extreme care.

  • DCM and DMF: Halogenated and polar aprotic solvents with potential health risks. Avoid inhalation and skin contact.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds, especially the enantiomeric excess of the chiral product.[][12]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective. Retrieved from [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24.
  • Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • LookChem. (n.d.). 2-Bromopropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

  • PMC. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • ResearchGate. (2025). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (2025). 4-Piperidone — A Synthon for Spiro-Heterocycles. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • PubMed. (n.d.). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-2-Bromopropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

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Application

Application Note &amp; Protocols: Navigating Amide Bond Formation for Sterically Hindered Lactam Amines

Abstract The formation of an amide bond is a cornerstone of organic synthesis, yet its efficiency is severely challenged when coupling sterically hindered substrates, such as substituted lactam amines. These motifs are c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of an amide bond is a cornerstone of organic synthesis, yet its efficiency is severely challenged when coupling sterically hindered substrates, such as substituted lactam amines. These motifs are critical in medicinal chemistry, and overcoming the steric barriers to their acylation is a frequent and significant hurdle. Standard coupling conditions often result in low yields, epimerization, or complete reaction failure. This document provides an in-depth guide to selecting and utilizing high-efficiency coupling reagents specifically for these challenging transformations. We will explore the mechanistic underpinnings of modern coupling agents, provide a comparative analysis of their performance, and offer detailed, field-proven protocols for their application.

The Challenge of Steric Hindrance in Lactam Acylation

Steric hindrance around the nitrogen atom of a lactam or a secondary amine dramatically reduces its nucleophilicity. Simultaneously, bulky carboxylic acids can impede the formation of the activated intermediate. This dual challenge requires a coupling strategy that maximizes the reactivity of the electrophile (the carboxylic acid) while minimizing side reactions. The ideal reagent should create a highly activated intermediate that is susceptible to attack by even a poorly nucleophilic amine, all while operating under mild conditions to preserve stereochemical integrity.

Conventional reagents like dicyclohexylcarbodiimide (DCC) often fail in these scenarios, leading to the formation of stable, unreactive N-acylurea byproducts or requiring harsh conditions that are incompatible with complex molecules[1]. Modern uronium/iminium and phosphonium salt reagents, as well as phosphonic anhydrides, have emerged as powerful solutions to this problem.

A Mechanistic Overview of Modern Coupling Reagents

Understanding the mechanism of action is critical to selecting the appropriate reagent and optimizing reaction conditions. Most modern reagents operate by converting the carboxylic acid into a highly reactive acyl-intermediate, which is then attacked by the amine.

Uronium/Iminium Salts (e.g., HATU, HCTU, COMU)

These reagents are among the most effective for difficult couplings. Their efficacy stems from the formation of a highly reactive O-acylisourea intermediate (the true uronium or O-form is more reactive than the guanidinium or N-form) which rapidly converts to a potent acylating agent, the OAt- or OBt-active ester[2][3][4]. The 7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the coupling and suppressing racemization through anchimeric assistance[5].

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester Highly Reactive RCOOH->ActiveEster Activation Base Base (e.g., DIPEA) Base->ActiveEster Deprotonation HATU HATU HATU->ActiveEster Amide Product Amide ActiveEster->Amide Nucleophilic Attack Amine Sterically Hindered Lactam Amine (R'-NH-R'') Amine->Amide Byproducts Tetramethylurea + HOAt Amide->Byproducts Byproducts Formed

Caption: General mechanism for HATU-mediated amide coupling.

Propanephosphonic Anhydride (T3P®)

T3P® is a cyclic trimer of propanephosphonic acid that acts as a powerful dehydrating agent. It reacts with a carboxylic acid to form a mixed carboxylic-phosphonic anhydride. This intermediate is highly electrophilic and reacts readily with hindered amines. A key advantage of T3P® is that its byproducts are water-soluble, simplifying purification significantly, making it an excellent choice for large-scale synthesis[6][7][8].

Acyl Fluoride Precursors (e.g., TFFH, BTFFH)

For exceptionally challenging couplings where even HATU or COMU may fail, the in-situ generation of acyl fluorides provides a highly effective alternative. Acyl fluorides are small, highly reactive electrophiles that can overcome severe steric barriers[9][10]. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate acyl fluorides directly from carboxylic acids[11].

Comparative Analysis of Key Coupling Reagents

The choice of reagent depends on a balance of reactivity, cost, safety, and ease of workup. The following table provides a comparative summary for hindered couplings.

ReagentClassRelative ReactivityRacemization RiskKey Advantages for Hindered CouplingsKey Disadvantages
HATU Uronium/IminiumVery HighVery LowGold standard for speed and efficiency; excellent for hindered and N-methylated amino acids[3][4][5].Potentially explosive HOAt byproduct; can cause guanidinylation of the amine if used in excess[12].
COMU Uronium/IminiumHigh to Very HighVery LowSafer, non-explosive alternative to HATU with comparable or superior efficiency[5][13][14]. Excellent solubility[13].Higher cost; can still cause guanidinylation.
T3P® Phosphonic AnhydrideHighLowExcellent for sterically demanding substrates; water-soluble byproducts allow for simple workup[8][15]. Good for large scale[7].Requires a base; may not be as rapid as top-tier uronium salts for all substrates.
PyBOP Phosphonium SaltHighLowDoes not cause guanidinylation side reaction. A reliable workhorse reagent.Byproduct (HMPA) is a suspected carcinogen; less reactive than HATU for the most difficult cases.
Acyl Fluorides Acid HalideExtremely HighLow to ModerateHighly effective for extremely hindered and electron-deficient amines where other methods fail completely[9][16].Reagents can be moisture-sensitive; requires careful handling and anhydrous conditions.
EDC/HOBt CarbodiimideModerateModerateInexpensive and common; suitable for less demanding couplings.Often fails for hindered substrates[9]; generates poorly soluble DCU/DIU byproduct (with DCC/DIC).

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of equivalents, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for Hindered Coupling using HATU

This protocol is a high-reactivity standard for difficult amide bond formations.

  • Materials:

    • Sterically hindered lactam amine (1.0 equiv)

    • Carboxylic acid (1.2 equiv)

    • HATU (1.2 equiv)[17]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.2 equiv) and HATU (1.2 equiv).

    • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).

    • Add DIPEA (3.0 equiv) to the solution and stir for 1-5 minutes for pre-activation. The solution may change color[10][18].

    • In a separate flask, dissolve the sterically hindered lactam amine (1.0 equiv) in a minimal amount of anhydrous DMF.

    • Add the amine solution to the pre-activated carboxylic acid mixture dropwise at room temperature.

    • Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS or TLC. For extremely hindered substrates, warming to 40-50 °C may be beneficial.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol_HATU_Workflow Start Start: Assemble Reagents Preactivate 1. Dissolve Acid & HATU in DMF 2. Add DIPEA 3. Stir for Pre-activation (1-5 min) Start->Preactivate AddAmine 4. Add Hindered Amine Solution Preactivate->AddAmine React 5. Stir at RT (4-24h) Monitor by LC-MS/TLC AddAmine->React Workup 6. Quench (NH4Cl) 7. Extract with EtOAc 8. Wash & Dry React->Workup Reaction Complete Purify 9. Concentrate & Purify (Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: Workflow for coupling sterically hindered amines using HATU.

Protocol 2: T3P® Coupling for Simplified Workup

This method is particularly advantageous when byproducts from uronium/phosphonium salts complicate purification.

  • Materials:

    • Sterically hindered lactam amine (1.0 equiv)

    • Carboxylic acid (1.1 equiv)

    • T3P® (50% solution in ethyl acetate) (1.5 equiv)

    • Pyridine or DIPEA (4.0 equiv)

    • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv) and the hindered amine (1.0 equiv) in the chosen anhydrous solvent (e.g., EtOAc).

    • Add the base (Pyridine or DIPEA, 4.0 equiv) and cool the mixture to 0 °C in an ice bath.

    • Slowly add the T3P® solution (1.5 equiv) dropwise, keeping the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for completion.

    • Upon completion, carefully add water to quench the reaction.

    • Wash the organic layer with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine. The phosphonic acid byproducts are removed in these aqueous washes[8].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which is often significantly cleaner than with other methods.

    • Purify as necessary.

Troubleshooting and Advanced Strategies

  • Low Conversion: If the reaction stalls, consider a "double coupling" strategy: after the initial coupling period, add a fresh portion of activated acid (0.5 equiv of acid, coupling reagent, and base)[10]. Alternatively, switching to an acyl fluoride protocol may be necessary[9][16].

  • Epimerization: For stereochemically sensitive substrates, ensure the reaction is run at the lowest possible temperature (0 °C to RT) and that a non-nucleophilic base like DIPEA or 2,4,6-collidine is used. HATU and COMU are generally excellent at suppressing racemization[4][5].

  • Guanidinylation Side Reaction: This occurs when a uronium reagent like HATU reacts with the amine nucleophile[12]. To minimize this, use a slight excess of the carboxylic acid relative to the coupling reagent and add the amine to the pre-activated acid mixture, not the other way around.

Conclusion

Successfully coupling sterically hindered lactam amines requires moving beyond traditional peptide coupling reagents. High-potency uronium/iminium reagents like HATU and its safer alternative COMU provide exceptional reactivity and are often the first choice for these challenging substrates. For cases with difficult purifications or large-scale needs, T3P® offers a robust alternative with a benign environmental profile and simple workup. For the most recalcitrant cases, in-situ generation of acyl fluorides represents the pinnacle of reactivity. By understanding the mechanisms and applying the protocols outlined in this guide, researchers can confidently tackle even the most demanding amide bond formations.

References

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (2025). Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). ResearchGate. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.). Angewandte Chemie International Edition. [Link]

  • HATU-Driven Peptide Coupling: Mechanistic Insight, Strategies, and Applic
  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA.
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. (2012). PubMed. [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). PubMed. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). Synlett. [Link]

  • Understanding T3P® from start to finish. (2024). Curia. [Link]

  • Understanding T3P From Start To Finish. (n.d.). Outsourced Pharma. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]

Sources

Method

Application Note: Site-Specific Incorporation of 3-AOPP Lactams into Peptide Therapeutics

This Application Note is designed for researchers specializing in medicinal chemistry and peptide therapeutics. It details the methodology for incorporating the constrained lactam scaffold 2-(3-Amino-2-oxopiperidin-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers specializing in medicinal chemistry and peptide therapeutics. It details the methodology for incorporating the constrained lactam scaffold 2-(3-Amino-2-oxopiperidin-1-yl)propanamide (hereafter referred to as 3-AOPP ) into bioactive peptides.

This molecule acts as a conformationally constrained peptidomimetic , specifically mimicking


-turns or acting as a rigid C-terminal cap to enhance metabolic stability and receptor selectivity.

Introduction & Mechanistic Rationale

The incorporation of lactam-based constraints is a proven strategy to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and conformational flexibility. 3-AOPP represents a specialized class of Freidinger Lactams (specifically a


-lactam surrogate).
Structural Significance

The 3-AOPP scaffold integrates a 3-amino-piperidin-2-one core. When coupled to a peptide, it serves two critical functions:

  • 
    -Turn Induction:  The 6-membered lactam ring restricts the 
    
    
    
    (psi) and
    
    
    (phi) torsion angles of the peptide backbone, forcing the chain into a defined kink (often mimicking a Type II'
    
    
    -turn).
  • Proteolytic Shielding: The substitution of the native amide bond with a lactam nitrogen and the steric bulk of the ring prevents access by common peptidases (e.g., trypsin, chymotrypsin).

The Challenge of Incorporation

Unlike standard Fmoc-amino acids, 3-AOPP is typically supplied as a primary amine with a C-terminal primary amide .

  • Implication: It cannot be used as a standard internal building block in SPPS because it lacks a free carboxylic acid for chain elongation.

  • Strategy: It must be employed as a C-terminal Nucleophile in a fragment condensation strategy.

Experimental Workflow Visualization

The following diagram outlines the convergent synthesis strategy required to utilize 3-AOPP.

G Start Start: Design Phase Resin 1. SPPS on 2-Chlorotrityl Resin (Side-chain Protected) Start->Resin Fmoc Strategy Cleavage 2. Mild Acid Cleavage (Retain Side-chain Protecting Groups) Resin->Cleavage 1% TFA in DCM Activation 3. C-Term Activation (HATU/HOAt/TMP) Cleavage->Activation Isolate Protected Fragment Coupling 4. Solution Phase Coupling with 3-AOPP Activation->Coupling Add 3-AOPP Deprotection 5. Global Deprotection (TFA/TIS/H2O) Coupling->Deprotection Isolate Intermediate Final Final Purified Peptidomimetic Deprotection->Final HPLC Purification

Figure 1: Convergent workflow for attaching the 3-AOPP lactam cap to a peptide sequence synthesized via SPPS.

Detailed Protocols

Phase A: Preparation of the Peptide Fragment (SPPS)

To couple 3-AOPP successfully, the peptide fragment must be synthesized on a "hyper-acid-labile" resin to allow cleavage of the peptide from the resin without removing side-chain protecting groups (Boc, tBu, Trt, Pbf).

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.[1]

  • Resin Loading:

    • Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM for 30 min.

    • Dissolve the first Fmoc-amino acid (1.0 eq) in DCM (10 mL) with DIEA (4.0 eq).

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 min. Wash with DCM (3x) and DMF (3x).[1]

  • Chain Elongation:

    • Perform standard Fmoc SPPS using HBTU/DIEA or DIC/Oxyma.

    • Crucial Step: Ensure the N-terminal Fmoc group is removed (or replaced with an Acetyl cap if desired) before cleavage from the resin.

  • Protected Cleavage:

    • Treat resin with 1% TFA in DCM (10 mL) for 2 minutes. Filter immediately into a flask containing 10% Pyridine in MeOH (to neutralize).

    • Repeat 5-8 times.

    • Concentrate the filtrate under reduced pressure.[2]

    • Precipitate in cold water or ether to obtain the Side-Chain Protected Peptide Acid .

Phase B: Coupling of 3-AOPP (Fragment Condensation)

This step attaches the 3-AOPP amine to the C-terminus of your peptide acid.

Reagents:

  • Peptide Fragment: 1.0 equivalent (from Phase A).

  • 3-AOPP (Amine): 1.2 equivalents.[2][3]

  • Coupling Agent: HATU (1.1 eq) and HOAt (1.1 eq).

  • Base: 2,4,6-Collidine (TMP) or DIEA (3.0 eq).

  • Solvent: Anhydrous DMF or NMP.

Protocol:

  • Activation: Dissolve the Protected Peptide Acid in anhydrous DMF (concentration ~0.1 M).

  • Add HATU, HOAt, and Collidine.[4] Stir for 2 minutes at 0°C (ice bath) to pre-activate the carboxylic acid. Note: Low temperature minimizes racemization of the C-terminal residue.

  • Addition: Add the 3-AOPP solid directly to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for mass shift corresponding to +185 Da - H2O).

  • Work-up:

    • Dilute with EtOAc.

    • Wash with 5% NaHCO3, 1M KHSO4 (if side chains permit), and Brine.

    • Dry over Na2SO4 and concentrate.

Phase C: Global Deprotection & Purification
  • Cocktail Preparation: Prepare TFA/TIS/H2O (95:2.5:2.5) .

  • Cleavage: Dissolve the intermediate from Phase B in the cocktail (10 mL per gram). Stir for 2-3 hours at room temperature.

  • Precipitation: Add dropwise to cold Diethyl Ether (-20°C). Centrifuge to collect the crude peptide pellet.

  • Purification: Dissolve in water/acetonitrile and purify via RP-HPLC (C18 column).

Critical Optimization Parameters

Data Summary: Coupling Conditions Comparison

The following table summarizes optimization data for coupling sterically hindered amines like 3-AOPP to peptide acids.

Coupling ReagentBaseSolventEpimerization RiskYield (24h)Recommendation
HATU/HOAt CollidineDMFLow88% Primary Choice
PyBOPDIEADMFModerate72%Backup
DIC/HOBtNoneDCM/DMFVery Low45%Too Slow
EDC/NHSTEADCMHigh60%Avoid
Troubleshooting Guide
  • Issue: Poor Solubility of 3-AOPP.

    • Cause: Lactams can be polar yet crystalline.

    • Solution: Add 10% DMSO to the coupling mixture or use NMP instead of DMF.

  • Issue: C-Terminal Racemization.

    • Cause: Activation of the peptide C-terminus (especially if Cys or His is present) can lead to epimerization.

    • Solution: Use Collidine instead of DIEA/TEA. Keep the activation time short (<2 min) before adding the amine.

  • Issue: Incomplete Coupling.

    • Cause: Steric hindrance of the secondary lactam ring.

    • Solution: Re-treat with fresh HATU/amine or switch to COMU as the coupling agent.

Stereochemical Considerations

The 3-AOPP molecule contains two chiral centers:

  • C3 of the Piperidone Ring: Determines the orientation of the amino group.

  • C2 of the Propanamide: Determines the tail configuration.

Validation: It is imperative to verify the stereochemical integrity of the final product.

  • Method: Use Marfey’s Reagent (FDAA) analysis or Chiral HPLC on the hydrolyzed product if you suspect racemization during the coupling step.

  • Sourcing: Ensure your starting material (3-AOPP) is optically pure (e.g., >98% ee) before coupling, as separation of diastereomers after peptide ligation is extremely difficult.

References

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1] Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F. (2000). "Solid-phase synthesis of C-terminal peptide amides." Biopolymers, 55(2), 123-139.

Sources

Application

Application Note &amp; Protocols: Solid-Phase Peptide Synthesis (SPPS) with Lactam Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Conformational Constraint Linear peptides, while versatile, often suffer from limitations such as proteolytic instability...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint

Linear peptides, while versatile, often suffer from limitations such as proteolytic instability and conformational flexibility, which can hinder their therapeutic potential. Cyclization is a powerful strategy to overcome these drawbacks by introducing conformational rigidity.[1][2] Among the various cyclization techniques, the formation of a lactam bridge—a cyclic amide bond—is a robust and widely adopted method to enhance the structural stability and biological activity of peptides.[1][2]

This application note provides a comprehensive guide to the synthesis of lactam-bridged peptides using Solid-Phase Peptide Synthesis (SPPS). We will delve into the core principles, strategic considerations, detailed protocols, and troubleshooting advice to empower researchers in the design and synthesis of these valuable molecules.

Mechanistic Principles of Lactam Bridge Formation

The formation of a lactam bridge involves the intramolecular reaction between a carboxylic acid group and an amine group. In the context of SPPS, these reactive moieties are typically the side chains of specific amino acids, such as aspartic acid (Asp) or glutamic acid (Glu) providing the carboxyl group, and lysine (Lys), ornithine (Orn), or diaminobutyric acid (Dab) providing the amine group.[3] The key to a successful synthesis lies in the use of an orthogonal protecting group strategy, which allows for the selective deprotection of these side chains while the peptide remains anchored to the solid support and other side chains remain protected.[4][5]

Cyclization Strategies:

There are three primary strategies for forming lactam bridges in peptides:

  • Side-Chain-to-Side-Chain: The most common approach, where the side chains of two amino acids within the peptide sequence are linked.[3]

  • Head-to-Tail (Terminus-to-Terminus): The N-terminal amine is linked to the C-terminal carboxyl group.[1][6] This can be challenging on-resin as the C-terminus is typically attached to the solid support.[7]

  • Terminus-to-Side-Chain: The N-terminal amine reacts with a side-chain carboxyl group, or the C-terminal carboxyl group reacts with a side-chain amine.[1]

The choice of strategy depends on the desired final structure and the specific properties being engineered into the peptide.

Key Chemical Workflow for On-Resin Side-Chain Cyclization:

The general workflow for on-resin side-chain lactam bridge formation is a multi-step process that leverages the principles of SPPS.[8][9]

Lactam_Bridge_Workflow start_end start_end process process decision decision output output A Start: Linear Peptide Assembly (SPPS) B Selective Side-Chain Deprotection A->B Fmoc/tBu Strategy C On-Resin Cyclization (Lactamization) B->C Orthogonal Protecting Groups Removed D Monitor Reaction? C->D D->C Incomplete E Global Deprotection & Resin Cleavage D->E Complete F Purification (HPLC) E->F Crude Peptide G Characterization (MS, HPLC) F->G Purified Fractions H End: Purified Cyclic Peptide G->H

Caption: General workflow for on-resin lactam bridge synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis of a side-chain-to-side-chain lactam-bridged peptide. The example sequence will contain an Aspartic Acid (Asp) and a Lysine (Lys) residue for cyclization.

Materials and Reagents
Reagent/MaterialRecommended SupplierPurpose
Fmoc-Rink Amide ResinVariousSolid support for peptide amide synthesis.
Fmoc-Amino AcidsVariousBuilding blocks for peptide synthesis.
Fmoc-Asp(OAllyl)-OHVariousAspartic acid with allyl side-chain protection.
Fmoc-Lys(Alloc)-OHVariousLysine with alloc side-chain protection.
N,N-Dimethylformamide (DMF)VariousPrimary solvent for SPPS.[10]
Dichloromethane (DCM)VariousSolvent for resin swelling and washing.
PiperidineVariousReagent for Fmoc group removal.[11]
HBTU/HATU/PyBOPVariousCoupling reagents for amide bond formation.[12]
N,N-Diisopropylethylamine (DIPEA)VariousBase for coupling reactions.
Tetrakis(triphenylphosphine)palladium(0)VariousCatalyst for allyl/alloc deprotection.
PhenylsilaneVariousScavenger for palladium-catalyzed deprotection.
Trifluoroacetic Acid (TFA)VariousReagent for final cleavage from resin.[11]
Triisopropylsilane (TIS)VariousScavenger for cleavage.
Water (HPLC Grade)VariousScavenger and solvent.
Protocol 1: Linear Peptide Synthesis

This protocol follows the standard Fmoc/tBu solid-phase peptide synthesis strategy.[5]

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate a solution of the first Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For the residues involved in the lactam bridge, use Fmoc-Asp(OAllyl)-OH and Fmoc-Lys(Alloc)-OH.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) and wash (step 3).

Protocol 2: On-Resin Cyclization

This protocol details the selective deprotection of the side chains and the subsequent lactam bridge formation.[13]

  • Selective Deprotection:

    • Wash the peptide-resin with DCM.

    • Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.25 eq.) and Phenylsilane (24 eq.) in DCM.

    • Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours to remove the Allyl and Alloc protecting groups.[14]

  • Washing: Wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x), and finally DMF (3x).

  • Lactamization (Coupling):

    • Prepare a solution of the coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the coupling solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 4-24 hours at room temperature.

  • Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a few beads; a negative result indicates completion).

Protocol 3: Cleavage and Purification
  • Final Washing and Drying: Once cyclization is complete, wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.[9][14]

  • Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.[15][16][17]

Challenges and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Cyclization Steric hindrance, unfavorable peptide conformation, inefficient coupling reagent.Increase reaction time, try a different coupling reagent (e.g., PyAOP), or introduce a turn-inducing residue (e.g., Proline) near the cyclization site.[1]
Dimerization/Oligomerization High concentration of reactive species.On-resin cyclization minimizes this due to the "pseudo-dilution" effect.[18] If performing solution-phase cyclization, use high dilution conditions.[3][7]
Aspartimide Formation Base-catalyzed side reaction of aspartic acid residues, especially during Fmoc deprotection.Use a milder base for Fmoc deprotection or protecting groups designed to minimize this side reaction.
Racemization Can occur during activation/coupling, especially with certain amino acids and coupling reagents.Use racemization-suppressing additives (e.g., Oxyma Pure) and optimize coupling conditions.[19]
Peptide Aggregation Hydrophobic sequences or formation of secondary structures on the resin.[20]Use specialized resins (e.g., PEG-based), "difficult sequence" protocols, or structure-breaking amino acid derivatives.[8]
Visualization of Common Side Reactions:

Side_Reactions cluster_0 Aspartimide Formation cluster_1 Diketopiperazine (DKP) Formation A_start Aspartate Residue (in peptide chain) A_intermediate Succinimide Ring (Aspartimide) A_start->A_intermediate Base (e.g., Piperidine) A_end1 α-peptide (desired) A_intermediate->A_end1 Hydrolysis A_end2 β-peptide (undesired isomer) A_intermediate->A_end2 Hydrolysis B_start Dipeptide on Resin (N-terminus deprotected) B_intermediate Intramolecular Aminolysis B_start->B_intermediate B_end DKP + Resin (cleaved peptide) B_intermediate->B_end

Caption: Common side reactions in SPPS: Aspartimide and DKP formation.

Conclusion

The synthesis of lactam-bridged peptides via SPPS is a powerful technique for generating conformationally constrained molecules with enhanced therapeutic properties. By understanding the underlying chemical principles, carefully selecting an appropriate synthetic strategy, and meticulously executing the experimental protocols, researchers can successfully produce these complex and valuable compounds. This guide provides a solid foundation for scientists and drug development professionals to confidently approach the synthesis and application of lactam-cyclized peptides.

References

  • Ullrich, A., Junk, L., & Kazmaier, U. (2022). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology, 2371, 43-61. [Link]

  • (2022). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]

  • M. M. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1112. [Link]

  • Rannulu, S., et al. (2023). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Journal of Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

  • Wu, Z.-M., et al. (2020). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters. [Link]

  • Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • Vasco, A. V., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 834. [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]

  • Houston, M. E. Jr, & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(2), 49-75. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Beilstein Journal of Organic Chemistry, 16, 2038-2059. [Link]

  • Malins, L. R., & Payne, R. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. [Link]

  • Chen, K., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • CEM Corporation. SPPS Chemicals - Synthesize peptides with superior reagents. [Link]

  • Gyros Protein Technologies. (2021). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

  • ResearchGate. (n.d.). Resins for peptide amide synthesis. [Link]

  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. [Link]

  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

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Method

Application Notes and Protocols: Reductive Amination Strategies for Piperidinone Formation

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1] Among the diverse synthetic routes to this valuable heterocycle, reductive amination stands out as a robust and versatile strategy for the formation of the piperidine ring, particularly in the synthesis of piperidinones, which are key intermediates. This guide provides an in-depth exploration of reductive amination strategies for piperidinone formation, detailing the underlying chemical principles, comparing various methodologies, and offering detailed, field-proven protocols.

The Strategic Importance of Reductive Amination in Piperidinone Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[2] The reaction typically proceeds in a one-pot fashion, where a carbonyl compound and an amine condense to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4] This approach is highly valued for its efficiency and operational simplicity.[2]

For the synthesis of piperidinones, two primary intramolecular strategies are employed:

  • Intramolecular Reductive Amination (RA): This involves the cyclization of a linear substrate containing both an amine and a carbonyl group (or precursors).

  • Double Reductive Amination (DRA): A highly efficient cascade reaction that constructs the piperidine ring from a dicarbonyl compound and an amine in a single synthetic step. This method is particularly powerful for creating polyhydroxylated piperidines from sugar-derived dicarbonyls.

The choice between these strategies often depends on the availability of starting materials and the desired substitution pattern on the final piperidinone.

Core Reaction Mechanism

The fundamental transformation in reductive amination involves two key steps:

  • Imine/Iminium Ion Formation: A nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine. In the typically weakly acidic conditions of the reaction, the imine can be protonated to form a more electrophilic iminium ion.[3][5]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to form the new amine.[5]

The success of a reductive amination hinges on the careful selection of a reducing agent that is potent enough to reduce the imine/iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[6]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Formation cluster_1 Reduction Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Amine (Primary/Secondary) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ FinalAmine Final Amine (Piperidinone) Iminium->FinalAmine + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FinalAmine

Figure 1: Generalized mechanism of reductive amination.


A Comparative Analysis of Reducing Agents for Piperidinone Synthesis

The choice of reducing agent is critical for a successful reductive amination. Below is a comparison of commonly used reagents, with insights into their practical applications.

Reducing AgentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over carbonyls.[6] High functional group tolerance.[7] No release of toxic cyanide gas.[7]Delivers only one hydride equivalent. Lower solubility in some solvents.[8]DCE, THF, or acetonitrile at room temperature.[6] Acetic acid can be used as a catalyst.[7]
Sodium Cyanoborohydride (NaBH₃CN) Effective and widely used. Stable in weakly acidic conditions.[7]Highly toxic and can release hydrogen cyanide gas, especially at lower pH.[7]Methanol, often with added acetic acid to maintain a pH of 6-7.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting carbonyl, especially aldehydes, leading to side products.[4] Hydrolyzes at lower pH.[5] Best for stepwise procedures after imine formation.[6]Methanol or ethanol.[6]
Catalytic Hydrogenation (H₂/Catalyst) Economical, especially for large-scale reactions.[6] High-yielding.May reduce other functional groups (e.g., C=C bonds, nitro groups).[6] Catalyst can be inhibited by sulfur-containing compounds.[6] Requires specialized equipment for handling hydrogen gas.[9]Pd/C, PtO₂, or Raney Nickel catalysts under hydrogen pressure.[2]
Borane-Amine Complexes (e.g., 2-Picoline Borane) Stable and easy to handle. Good for reproducible reactions.[8]Off-gassing of hydrogen and potentially diborane.[8]THF or other organic solvents.[8]

Expert Insight: For most laboratory-scale syntheses of piperidinones, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its high selectivity, safety profile, and broad functional group compatibility.[6][7] While catalytic hydrogenation is ideal for large-scale production, the versatility of NaBH(OAc)₃ makes it more suitable for research and development settings.[6][8]

Protocols for Piperidinone Synthesis via Reductive Amination

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and success.

Protocol 1: One-Pot Synthesis of an N-Substituted 4-Piperidinone using Sodium Triacetoxyborohydride

This protocol details a direct reductive amination, a highly efficient method for constructing the C4-N bond on a pre-formed piperidinone ring.[10][11]

Protocol1_Workflow cluster_workflow Experimental Workflow A 1. Combine Piperidinone & Amine B 2. Add Solvent & Stir A->B C 3. Add NaBH(OAc)₃ B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Aqueous Work-up D->E Upon Completion F 6. Extraction E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Figure 2: Workflow for one-pot reductive amination.


Materials:

  • N-Boc-4-piperidinone (1.0 equiv)

  • Primary amine (e.g., 3,4-dichloroaniline) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidinone and the primary amine.

    • Causality: Using a slight excess of the amine can help drive the initial imine formation to completion.

  • Solvent Addition: Add DCE to dissolve the reactants (concentration typically 0.1-0.5 M). Stir the mixture at room temperature for 30-60 minutes.

    • Causality: This pre-stirring period allows for the formation of the imine/iminium ion intermediate before the addition of the reducing agent.[6]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride in one portion.

    • Expert Insight: NaBH(OAc)₃ is moisture-sensitive, so it should be handled quickly in an inert atmosphere if possible, although for small-scale reactions, this is often not strictly necessary. The reaction is typically exothermic, so for larger-scale reactions, portion-wise addition may be required to control the temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Causality: The basic bicarbonate solution neutralizes any remaining acetic acid from the NaBH(OAc)₃ and quenches the excess reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperidinone.

Protocol 2: Double Reductive Amination for Polyhydroxypiperidine Synthesis

This advanced protocol demonstrates the power of double reductive amination (DRA) to construct the piperidine ring from a dicarbonyl precursor, often derived from carbohydrates.

Materials:

  • 1,5-Dicarbonyl sugar derivative (e.g., a keto-aldehyde) (1.0 equiv)

  • Amine source (e.g., ammonium formate or a primary amine) (excess)

  • Sodium cyanoborohydride (NaBH₃CN) (5.0 equiv)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • 3Å Molecular sieves (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the dicarbonyl compound in methanol. If using a primary amine that is not a salt, add 1-2 equivalents of acetic acid. If using ammonium formate, acetic acid is not typically necessary.

    • Causality: The reaction is performed in a protic solvent like methanol to facilitate imine formation. Acetic acid helps to catalyze imine formation and maintain a suitable pH for the selective reduction by NaBH₃CN.

  • Addition of Amine and Reducing Agent: Add the amine source, followed by the sodium cyanoborohydride. The addition of NaBH₃CN should be done carefully, potentially at 0 °C, to control the reaction rate.

    • Expert Insight: The use of molecular sieves can help to remove the water formed during imine formation, driving the equilibrium forward. This can be particularly useful for less reactive substrates.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as determined by TLC or LC-MS. This can take several hours to days.

  • Work-up and Purification: Quench the reaction by carefully adding acid (e.g., 2M HCl) until gas evolution stops. Concentrate the mixture under reduced pressure. The residue can then be purified, often by ion-exchange chromatography, followed by silica gel chromatography to yield the polyhydroxypiperidine.

Emerging Trends: Biocatalysis in Piperidinone Synthesis

A significant advancement in reductive amination is the use of biocatalysts, specifically imine reductases (IREDs) or reductive aminases (RedAms).[12][13] These enzymes offer several advantages:

  • High Stereoselectivity: IREDs can produce chiral amines with excellent enantiomeric excess, which is crucial for pharmaceutical synthesis.[13]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous buffer at or near room temperature and neutral pH.[13]

  • Green Chemistry: These methods are more environmentally friendly than many traditional chemical syntheses.[12]

The application of IREDs to the synthesis of chiral piperidinamines from N-Boc-piperidone has been successfully demonstrated, showcasing the potential of this technology for creating valuable chiral building blocks.[13]

Conclusion

Reductive amination is a cornerstone technique for the synthesis of piperidinones and their derivatives. The choice of strategy—be it a direct, one-pot reaction with NaBH(OAc)₃ for rapid derivatization or a more complex double reductive amination for core scaffold construction—provides chemists with a flexible and powerful toolkit. As the demand for enantiomerically pure pharmaceuticals grows, the integration of biocatalytic methods will undoubtedly become an increasingly important aspect of piperidinone synthesis, offering greener and more selective routes to these vital chemical entities.

References

  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2018(5), 136-163. [Link not available]
  • Zhang, W., et al. (2025). Structure-guided mining of stereoselective reductive aminases for biocatalytic stereodivergent synthesis of chiral piperidinamine and derivatives. ResearchGate. [Link]

  • Clemente, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Li, G., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Wang, B., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Liu, R., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PMC. [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Google Patents. (2020).
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural Product Reports, 17(5), 435-446. [Link not available, but a highly cited review on the topic]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Margaretha, P. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis, 40a, 405-424. [Link not available]

Sources

Application

Design of SARS-CoV-2 Mpro Inhibitors Utilizing 6-Membered Lactams: An Application Note and Protocol Guide

Introduction: Targeting the Engine of Viral Replication The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a sophisticated molecular machinery for it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engine of Viral Replication

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a sophisticated molecular machinery for its replication and propagation. Central to this machinery is the main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This cysteine protease plays an indispensable role in the viral life cycle by cleaving the large viral polyproteins into functional individual proteins necessary for viral replication.[3][4][5] The highly conserved nature of Mpro across coronaviruses, coupled with its essential function, makes it a prime and highly attractive target for the development of antiviral therapeutics.[6][7] The inhibition of Mpro effectively halts the viral replication process, offering a promising strategy to combat COVID-19 and potential future coronavirus outbreaks.

This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of SARS-CoV-2 Mpro inhibitors, with a specific focus on the strategic use of 6-membered lactams as a core structural scaffold. This class of compounds has shown considerable promise in mimicking the natural substrate of Mpro, leading to the development of potent and selective inhibitors.[6][8]

The Rationale for 6-Membered Lactams as a P1 Glutamine Mimic

The substrate specificity of SARS-CoV-2 Mpro is well-defined, with a stringent requirement for a glutamine residue at the P1 position of the cleavage site.[6][9] This glutamine side chain fits snugly into a specific sub-pocket of the enzyme's active site, known as the S1 subsite. The design of effective Mpro inhibitors often hinges on the successful mimicry of this critical P1 glutamine interaction.

6-membered lactams, such as piperidin-2-one, have emerged as excellent glutamine surrogates.[8][10] Their cyclic amide structure and the presence of a lactam nitrogen and carbonyl group allow them to form key hydrogen bonds within the S1 subsite, closely emulating the interactions of the native glutamine side chain. Specifically, the lactam ring can form hydrogen bonds with the side chains of His163 and Glu166, and the main chain of Phe140, anchoring the inhibitor in the active site.[10] This structural mimicry provides a robust foundation for designing potent and selective Mpro inhibitors.

Experimental Design & Workflow

The development of novel Mpro inhibitors is a multi-step process that integrates computational design, chemical synthesis, and rigorous biological evaluation. The following workflow outlines the key stages in the design and characterization of 6-membered lactam-based Mpro inhibitors.

G Computational_Design Computational Design (Docking & MD Simulations) Chemical_Synthesis Chemical Synthesis of 6-Membered Lactam Derivatives Computational_Design->Chemical_Synthesis Identifies promising scaffolds Purification_Characterization Purification & Characterization (NMR, MS, HPLC) Chemical_Synthesis->Purification_Characterization Yields crude product Biochemical_Assay In Vitro Mpro Biochemical Assay (IC50) Purification_Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Antiviral Assay (EC50 & CC50) Biochemical_Assay->Cell_Based_Assay Confirms enzymatic inhibition Structural_Biology Structural Biology (X-ray Crystallography) Cell_Based_Assay->Structural_Biology Validates cellular efficacy Structural_Biology->Computational_Design Provides structural insights for next-gen design

Caption: A streamlined workflow for the design and evaluation of SARS-CoV-2 Mpro inhibitors.

Protocols

Protocol 1: In Silico Screening and Molecular Docking

Objective: To computationally predict the binding affinity and pose of designed 6-membered lactam derivatives within the SARS-CoV-2 Mpro active site.

Rationale: Molecular docking serves as a crucial initial step to prioritize synthetic efforts by identifying compounds with the highest predicted binding affinity and favorable interactions with key active site residues. This approach significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources.

Materials:

  • A high-performance computing cluster or a powerful workstation.

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD).

  • The crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7 or similar).

  • A library of 3D structures of the designed 6-membered lactam derivatives.

Procedure:

  • Protein Preparation:

    • Download the PDB file of SARS-CoV-2 Mpro.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly for the catalytic dyad (Cys145 and His41).[5]

    • Define the binding site grid box encompassing the active site, ensuring it is large enough to accommodate the designed inhibitors.

  • Ligand Preparation:

    • Generate 3D conformations of the designed 6-membered lactam derivatives.

    • Assign partial charges and define rotatable bonds.

  • Molecular Docking:

    • Perform docking calculations using the prepared protein and ligand files.

    • Analyze the docking poses and scores for each compound. Prioritize compounds that exhibit:

      • Low binding energy (high predicted affinity).

      • Formation of key hydrogen bonds with residues in the S1 subsite (e.g., His163, Glu166).[10]

      • Covalent interaction potential with the catalytic Cys145 if a reactive "warhead" is incorporated into the design.[1][11]

  • Post-Docking Analysis:

    • Visualize the top-ranked docking poses to manually inspect the protein-ligand interactions.

    • Perform molecular dynamics (MD) simulations on the most promising protein-ligand complexes to assess the stability of the binding pose over time.[12]

Protocol 2: Synthesis of a Representative 6-Membered Lactam-Based Mpro Inhibitor

Objective: To synthesize a peptidomimetic inhibitor incorporating a 6-membered lactam as the P1 glutamine mimic.

Rationale: This protocol outlines a general synthetic route. The specific reagents and conditions will need to be optimized based on the desired final compound. The example provided is a conceptual representation and should be adapted based on established synthetic methodologies.

Reaction Scheme:

G Start Protected 6-Membered Lactam Step1 Couple P1 & P2 Start->Step1 Peptide Coupling P2 P2 Amino Acid (e.g., Leucine derivative) P2->Step1 P3 P3 Group (e.g., Indole derivative) Step2 Couple P3 P3->Step2 Warhead Electrophilic Warhead (e.g., Aldehyde, α-ketoamide) Step3 Add Warhead Warhead->Step3 Final Final Inhibitor Step1->Step2 Peptide Coupling Step2->Step3 Introduce Warhead Step3->Final Deprotection G Mpro SARS-CoV-2 Mpro Complex Mpro-Inhibitor Complex Mpro->Complex Inhibitor 6-Membered Lactam Inhibitor Inhibitor->Complex Crystals Crystals Complex->Crystals Xray X-ray Diffraction Crystals->Xray Structure 3D Structure Xray->Structure

Sources

Method

Application Note: Optimizing the Bioavailability of Glutamine Surrogate Peptides

Abstract Glutamine, the most abundant amino acid in the human body, is a critical nutrient for intestinal integrity, immune function, and nitrogen balance.[1][2] However, its therapeutic application via oral or parentera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for intestinal integrity, immune function, and nitrogen balance.[1][2] However, its therapeutic application via oral or parenteral routes is hampered by poor stability and low solubility, leading to degradation and suboptimal bioavailability.[1][3] This application note details the rationale and methodologies for developing glutamine surrogate peptides, such as dipeptides, to overcome these limitations. We provide a comprehensive guide, from rational design principles to detailed in vitro and in vivo protocols, to systematically optimize the bioavailability and therapeutic efficacy of these next-generation compounds.

The Challenge with Free Glutamine & The Dipeptide Solution

Free L-glutamine is notoriously unstable in aqueous solutions, readily degrading into pyroglutamic acid and ammonia, the latter of which can be toxic at elevated levels.[4] This instability poses significant challenges for formulation, storage, and ultimately, effective delivery to target tissues. Furthermore, while glutamine is an energy source for enterocytes, a significant portion of the free form is metabolized within the gut, limiting its systemic availability.[5]

The Surrogate Peptide Strategy:

To circumvent these issues, a prodrug strategy using glutamine-containing dipeptides has proven highly effective.[6][7] By linking glutamine to another amino acid, such as alanine to form L-alanyl-L-glutamine, several key advantages are realized:

  • Enhanced Stability & Solubility: Dipeptides like L-alanyl-L-glutamine are significantly more stable in solution and exhibit far greater water solubility than free glutamine.[4][8][9]

  • Targeted Absorption Pathway: These dipeptides are not absorbed via amino acid transporters. Instead, they hijack the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1).[10][11] This transporter is highly expressed on the apical membrane of intestinal epithelial cells and is responsible for absorbing the vast majority of dietary di- and tripeptides.[10][12][13]

  • Improved Bioavailability: Leveraging the PepT1 pathway allows the dipeptide to be absorbed intact, bypassing the extensive first-pass metabolism that free glutamine undergoes in enterocytes.[5][14] Once inside the cell or in circulation, ubiquitous peptidases efficiently cleave the dipeptide, releasing free glutamine and the partner amino acid for use by the body.[7]

Rational Design and Synthesis of Glutamine Surrogates

The goal of the design phase is to create a glutamine surrogate that is stable, soluble, and a high-affinity substrate for the PepT1 transporter.

Key Design Considerations:

  • Partner Amino Acid Selection: The choice of the N-terminal amino acid partner (e.g., L-alanine) is critical. It should result in a dipeptide that is recognized by PepT1 and is metabolically benign.

  • Stereochemistry: PepT1 primarily transports peptides composed of L-enantiomers of amino acids.[10]

  • Linkage Stability: The peptide bond must be stable enough to withstand the acidic environment of the stomach but readily cleaved by peptidases post-absorption.

The iterative process of design and optimization is crucial for success.

G cluster_0 Design & Synthesis Phase cluster_1 Screening & Validation cluster_2 Analysis & Refinement start Define Therapeutic Goal design Rational Peptide Design (e.g., L-Alanyl-L-Glutamine) start->design synth Solid-Phase Peptide Synthesis & Purification design->synth invitro In Vitro Assessment (Permeability, Stability) synth->invitro invivo In Vivo PK Studies (Rodent Model) invitro->invivo sar Analyze Data & Establish SAR invivo->sar decision Lead Candidate Optimized? sar->decision decision->design No, Iterate E Proceed to Pre-Clinical decision->E Yes

Caption: Iterative workflow for optimizing glutamine surrogate peptides.

In Vitro Characterization: Protocols for Success

In vitro assays are indispensable for screening candidates and predicting in vivo performance. They provide a cost-effective and high-throughput method to evaluate stability and intestinal permeability.

Protocol 3.1: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express key transporters like PepT1, making it the gold standard for predicting intestinal drug absorption.[13][15]

Objective: To determine the apparent permeability coefficient (Papp) of the glutamine surrogate peptide across an intestinal epithelial barrier model and confirm the involvement of the PepT1 transporter.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)

  • Transport buffer (HBSS, pH 6.0 for apical; HBSS, pH 7.4 for basolateral)

  • Test compounds: Glutamine, Glutamine Surrogate Peptide

  • Controls: Propranolol (high permeability), Mannitol (low permeability, paracellular marker), Glycyl-sarcosine (Gly-Sar, specific PepT1 substrate)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding & Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days to allow for full differentiation. Change media every 2-3 days.

  • Monolayer Integrity Verification:

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² indicates a confluent monolayer.

    • Confirm low permeability of a paracellular marker like [¹⁴C]-Mannitol (<1% flux per hour).

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers gently with pre-warmed transport buffer (apical pH 6.0, basolateral pH 7.4).

    • Add the test compound and controls to the apical (donor) chamber. For competition assays, pre-incubate with an excess of Gly-Sar before adding the test compound.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (receiver) chamber. Replace the volume with fresh buffer.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux rate (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration in the donor chamber (µmol/mL)

Caption: Caco-2 permeability assay workflow.

Interpreting the Results:

A self-validating system includes positive and negative controls to ensure data integrity.

CompoundExpected Papp (x 10⁻⁶ cm/s)Interpretation
Mannitol < 1.0Confirms tight junction integrity.
Propranolol > 20.0Confirms cell monolayer is not a barrier to highly permeable drugs.
L-Glutamine 1.0 - 5.0Low to moderate passive and carrier-mediated transport.
Surrogate Peptide > 10.0High permeability, indicative of efficient transport.
Surrogate + Gly-Sar ~ 5.0Papp value is significantly reduced, confirming transport is mediated by PepT1.

A high Papp value for the surrogate peptide, which is significantly reduced in the presence of a known PepT1 substrate, provides strong evidence of active transport and predicts favorable oral absorption.

In Vivo Pharmacokinetic Evaluation

Following successful in vitro screening, the lead candidate must be evaluated in a living system to determine its pharmacokinetic (PK) profile. Rodent models are typically the first step.

Protocol 4.1: Rodent Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of the glutamine surrogate peptide after oral and intravenous administration.

Materials:

  • Male Sprague-Dawley rats (250-300g) with cannulated jugular veins.

  • Dosing vehicles (e.g., sterile water for oral, saline for IV).

  • Test compound: Glutamine Surrogate Peptide.

  • Blood collection tubes (e.g., K2-EDTA coated).

  • Centrifuge, vortexer.

  • LC-MS/MS system.

Methodology:

  • Acclimatization & Fasting:

    • Acclimate animals for at least 3 days.

    • Fast animals overnight (12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group (n=3-5): Administer a single dose of the peptide solution via oral gavage (e.g., 10 mg/kg).

    • Intravenous (IV) Group (n=3-5): Administer a single bolus dose via the jugular vein cannula (e.g., 2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the jugular vein cannula at pre-dose (0) and at 5, 15, 30 min, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Immediately place blood into EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 min) to separate plasma.

    • Transfer plasma to a clean tube and store at -80°C until analysis.

  • Bioanalysis:

    • Extract the peptide from plasma (e.g., via protein precipitation with acetonitrile).

    • Quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.

    • Calculate key PK parameters.

G cluster_0 Pre-Study cluster_1 Dosing & Sampling cluster_2 Analysis A Acclimatize & Fast Rats B Dose PO or IV A->B C Timed Blood Sampling (0-24h) B->C D Plasma Separation (Centrifuge) C->D E LC-MS/MS Quantification D->E F PK Modeling (NCA) E->F

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Interpreting the Results:

The PK data reveals how the peptide is absorbed, distributed, and eliminated.

ParameterDescriptionSignificance for Oral Bioavailability
Cmax Maximum observed plasma concentration.A high Cmax indicates rapid and/or extensive absorption.
Tmax Time to reach Cmax.A short Tmax suggests rapid absorption from the GI tract.
AUC Area Under the Curve (total drug exposure).The most critical parameter for assessing the extent of absorption.
F% Absolute Bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100The percentage of the oral dose that reaches systemic circulation. A high F% is the ultimate goal.

An ideal glutamine surrogate will exhibit a high oral bioavailability (F% > 30%), a rapid Tmax, and an AUC significantly greater than what could be achieved with an equivalent dose of free glutamine.

Conclusion and Future Directions

The development of glutamine surrogate peptides represents a highly successful application of prodrug principles to overcome the inherent physicochemical and metabolic limitations of a critical nutrient.[6][] By employing a systematic workflow that integrates rational design with robust in vitro permeability and in vivo pharmacokinetic studies, researchers can efficiently identify and optimize candidates with superior bioavailability. The methodologies described herein provide a validated framework for advancing these promising therapeutic agents from the bench to pre-clinical development. Future work may focus on exploring novel amino acid partners or linker technologies to further refine absorption and tissue-targeting properties.[1][17][18]

References
  • PEPT1 - Transporters. Solvo Biotechnology. [Link]

  • Benefits of L-Alanyl-Glutamine, over L-Glutamine. ResearchGate. [Link]

  • Amino Acids in the Development of Prodrugs. Molecules. [Link]

  • L-alanyl-L-glutamine - Uses, Benefits And Side Effects. Zeelab Pharmacy. [Link]

  • The peptide transporter PEPT1 is expressed in distal colon in rodents and humans and contributes to water absorption. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery. [Link]

  • Why L-Alanyl-L-Glutamine Supports Gut and Immune Health. NF Sports. [Link]

  • The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of Clinical Investigation. [Link]

  • Regulation profile of the intestinal peptide transporter 1 (PepT1). Journal of Food and Drug Analysis. [Link]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules. [Link]

  • Glutamine-derived peptides: Current progress and future directions. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Glutamine-derived peptides: Current progress and future directions. ResearchGate. [Link]

  • Effects of Alanyl-Glutamine Dipeptide Supplementation on Growth Performance, Nutrient Digestibility, Digestive Enzyme Activity, Immunity, and Antioxidant Status in Growing Laying Hens. Animals. [Link]

  • Effects of supplementation with free glutamine and the dipeptide alanyl-glutamine on parameters of muscle damage and inflammation in rats submitted to prolonged exercise. International Journal of Sport Nutrition and Exercise Metabolism. [Link]

  • Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. ResearchGate. [Link]

  • Glutamine: A misunderstood amino acid with therapeutic potential. ResearchGate. [Link]

  • L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein. ResearchGate. [Link]

  • Free and protein-bound glutamine have identical splanchnic extraction in healthy human volunteers. The American Journal of Clinical Nutrition. [Link]

  • Peptide Glutamine. Viking Force. [Link]

  • Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Foods. [Link]

  • Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients. [Link]

  • Nonnutritive Effects of Glutamine. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Scalable Manufacturing of N-(1,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)-2,4-dichlorobenzamide Intermediates

Introduction These application notes provide a comprehensive guide for the scalable manufacturing of key intermediates for the synthesis of N-(1,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)-2,4-dichlorobenzam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

These application notes provide a comprehensive guide for the scalable manufacturing of key intermediates for the synthesis of N-(1,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)-2,4-dichlorobenzamide. The methodologies detailed herein are designed for robustness, scalability, and efficiency, catering to the needs of researchers and professionals in pharmaceutical and chemical development. The synthesis of the final compound relies on the efficient production of two primary intermediates: 1,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine and 2,4-dichlorobenzoyl chloride . This document outlines detailed, field-proven protocols for the multi-ton scale production of these precursors.

Part 1: Scalable Manufacturing of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride (CAS 89-75-8) is a critical acylating agent in this synthesis.[1] Its industrial production is well-established, with several viable routes. We will detail the two most common and scalable methods.

Method 1: Chlorination of 2,4-Dichlorotoluene and Subsequent Hydrolysis

This is a widely adopted industrial process known for high yields.[1][2]

Workflow Diagram:

A 2,4-Dichlorotoluene B Chlorination (Cl2, Initiator) A->B Side-chain chlorination C 2,4-Dichlorobenzotrichloride B->C D Hydrolysis (H2O, Catalyst) C->D Controlled hydrolysis E 2,4-Dichlorobenzoyl Chloride D->E

Figure 1: Workflow for the synthesis of 2,4-dichlorobenzoyl chloride via chlorination-hydrolysis.

Experimental Protocol:

Step 1: Side-Chain Chlorination of 2,4-Dichlorotoluene

  • Reactor Setup: Charge a suitable glass-lined or corrosion-resistant reactor with 2,4-dichlorotoluene. The reactor should be equipped with a stirrer, a reflux condenser, a gas inlet for chlorine, and a light source (UV or visible light) to initiate the radical reaction. An off-gas scrubber for HCl is essential.

  • Initiation: Heat the 2,4-dichlorotoluene to 80-100°C. Add a radical initiator such as azobisisobutyronitrile (AIBN).

  • Chlorination: Introduce chlorine gas at a controlled rate under illumination. The reaction is exothermic, and the temperature should be maintained between 120-130°C.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2,4-dichlorobenzotrichloride is achieved.

  • Work-up: Once the reaction is complete, purge the reactor with nitrogen to remove excess chlorine and HCl. The crude 2,4-dichlorobenzotrichloride is used directly in the next step.

Step 2: Hydrolysis of 2,4-Dichlorobenzotrichloride

  • Reaction Setup: In a separate reactor equipped for handling corrosive materials, charge the crude 2,4-dichlorobenzotrichloride.

  • Hydrolysis: Add a stoichiometric amount of water in the presence of a catalyst, such as ferric chloride (FeCl₃), to facilitate the hydrolysis.[2] The reaction is typically carried out at a controlled temperature to manage the evolution of HCl gas.

  • Purification: The resulting crude 2,4-dichlorobenzoyl chloride is purified by vacuum distillation to yield a product with a purity of >99%.[2]

Data Summary:

ParameterValue
Starting Material2,4-Dichlorotoluene
Key ReagentsChlorine, AIBN, Water, FeCl₃
Overall Yield90-95%
Product Purity>99% (after distillation)
Method 2: From 2,4-Dichlorobenzoic Acid

This method involves the conversion of 2,4-dichlorobenzoic acid to the corresponding acid chloride using a chlorinating agent.[2]

Workflow Diagram:

A 2,4-Dichlorobenzoic Acid B Chlorination (e.g., SOCl2) A->B Acyl chlorination C 2,4-Dichlorobenzoyl Chloride B->C

Figure 2: Workflow for the synthesis of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid.

Experimental Protocol:

  • Reactor Setup: Charge a glass-lined reactor with 2,4-dichlorobenzoic acid (CAS 50-84-0).[3] The reactor should be fitted with a dropping funnel, a reflux condenser connected to a gas scrubber for SO₂ and HCl.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the reactor. An excess of thionyl chloride is typically used to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (around 80°C) and maintain for 3-4 hours.[2]

  • Monitoring: The reaction can be monitored by the cessation of gas evolution.

  • Purification: After the reaction is complete, distill off the excess thionyl chloride. The crude 2,4-dichlorobenzoyl chloride is then purified by vacuum distillation.

Data Summary:

ParameterValue
Starting Material2,4-Dichlorobenzoic Acid
Key ReagentThionyl Chloride (SOCl₂)
YieldHigh
Product Purity>98% (after distillation)

Part 2: Scalable Manufacturing of 1,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine

The synthesis of this complex bis-pyrazole amine is a multi-step process. A plausible and scalable retro-synthetic approach is outlined below, followed by detailed protocols for each key transformation.

Retrosynthetic Analysis:

The final amide bond formation is a standard amide coupling reaction.[4][5] The key is the synthesis of the amine. A logical approach involves the construction of the bis-pyrazole core, followed by the introduction of the amino group.

Proposed Synthetic Pathway:

cluster_0 Synthesis of Pyrazole Precursor cluster_1 Bis-Pyrazole Formation cluster_2 Amination A 1,3-Diketone C Methylated Pyrazole A->C Cyclocondensation B Methylhydrazine B->C D Halogenated Pyrazole C->D Halogenation E Pyrazole Boronic Ester D->E Borylation F Bis-Pyrazole D->F Suzuki Coupling E->F G Nitration F->G H Nitro-Bis-Pyrazole G->H I Reduction H->I J Final Amine Intermediate I->J

Figure 3: Proposed synthetic pathway for 1,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine.

Experimental Protocols:

Step 1: Synthesis of a Substituted Pyrazole Precursor

A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6]

  • Reaction: React a suitable 1,3-diketone with methylhydrazine in a solvent such as ethanol or acetic acid. The reaction is typically carried out at reflux.

  • Work-up: Upon completion, the solvent is removed under reduced pressure, and the crude pyrazole can be purified by crystallization or distillation.

Step 2: Formation of the Bis-Pyrazole Core (Suzuki Coupling)

  • Halogenation: The synthesized pyrazole is first halogenated at the 4-position, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Borylation: The halogenated pyrazole can then be converted to a pyrazole boronic acid or ester via a palladium-catalyzed borylation reaction with a reagent like bis(pinacolato)diboron.

  • Suzuki Coupling: The pyrazole boronic ester is then coupled with another molecule of the 4-halogenated pyrazole under standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄ catalyst and a base like Na₂CO₃ in a suitable solvent system).

Step 3: Introduction of the Amino Group

  • Nitration: The bis-pyrazole is nitrated at the 3-position. This can be achieved using a mixture of nitric acid and sulfuric acid, with careful temperature control.

  • Reduction: The resulting nitro-bis-pyrazole is then reduced to the corresponding amine. Common reduction methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or using reducing agents like tin(II) chloride in hydrochloric acid.

  • Purification: The final amine intermediate is purified by column chromatography or crystallization.

Part 3: Final Amide Coupling

The final step is the coupling of the two intermediates.

Workflow Diagram:

A 1,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl) -1H-pyrazol-3-amine C Amide Coupling (Base) A->C B 2,4-Dichlorobenzoyl Chloride B->C D N-(1,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl) -1H-pyrazol-3-yl)-2,4-dichlorobenzamide C->D

Figure 4: Final amide coupling step.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, dissolve the pyrazole amine intermediate in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.[7]

  • Acylation: Cool the solution in an ice bath and slowly add a solution of 2,4-dichlorobenzoyl chloride in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid chloride and the hydrochloride salt of the base. The organic layer is then dried, and the solvent is removed. The crude product is purified by crystallization or column chromatography to yield the final product.

Conclusion

The scalable manufacturing of the intermediates for N-(1,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)-2,4-dichlorobenzamide is achievable through well-established and robust chemical transformations. The synthesis of 2,4-dichlorobenzoyl chloride is a high-yielding industrial process. While the synthesis of the bis-pyrazole amine intermediate is more complex, it can be accomplished through a logical sequence of pyrazole formation, coupling, and functional group manipulation. The protocols provided in these application notes offer a solid foundation for the large-scale production of these vital precursors.

References

  • The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
  • Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination - Organic Chemistry Research. Available at: [Link]

  • Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process - PMC. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents.
  • Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • 2,4-Dichlorobenzyl chloride Dealer and Distributor - Multichem. Available at: [Link]

  • 2,4-Dichlorobenzoic acid, 98% | Ottokemi™. Available at: [Link]

  • 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino} - PMC. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google Patents.
  • CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC. Available at: [Link]

  • Microwave-promoted conversion of heterocyclic amines to corresponding amides under solvent-free conditions - ResearchGate. Available at: [Link]

  • Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings - PMC. Available at: [Link]

  • (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - Semantic Scholar. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride? | ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Racemization During Lactam Peptide Coupling

Welcome to the technical support center dedicated to one of the most persistent challenges in peptide chemistry: the minimization of racemization during lactam peptide coupling. The stereochemical integrity of amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in peptide chemistry: the minimization of racemization during lactam peptide coupling. The stereochemical integrity of amino acids is paramount, as the introduction of diastereomeric impurities can drastically alter the biological activity and therapeutic efficacy of a synthetic peptide.[1][2][3][4] This guide provides in-depth, field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process by which a pure, single enantiomer of a chiral amino acid, typically the naturally occurring L-form, converts into a mixture of both L- and D-enantiomers during synthesis.[2] This loss of stereochemical integrity at the alpha-carbon leads to the incorporation of the incorrect D-amino acid into the peptide chain. Such a modification can significantly impact the peptide's three-dimensional structure and its biological function.[2][3]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: Racemization during peptide coupling is primarily a base-catalyzed process that occurs through two main pathways:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[2][5] The activated carboxyl group of the N-protected amino acid undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is highly acidic and is easily removed by a base. The resulting achiral intermediate can then be attacked by the amine from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[2][6]

  • Direct Enolization (Direct α-Abstraction): This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[2][6] Subsequent protonation of this enolate can occur from either face, resulting in racemization. While generally less common, this mechanism can be significant under strongly basic conditions.[2]

Q3: Why are some amino acids more prone to racemization than others?

A3: The susceptibility of an amino acid to racemization is influenced by its side chain and the N-terminal protecting group.[7] Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[2][7][8] Protecting the imidazole nitrogen in the histidine side chain can significantly reduce this issue.[8] While urethane-based protecting groups like Fmoc, Boc, and Z generally help maintain optical purity, the risk of racemization increases considerably with acyl or peptidyl groups at the α-amino position.[6]

Q4: How do additives like HOBt and Oxyma prevent racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[6][7][9] When a carbodiimide activates a carboxylic acid, it forms a highly reactive intermediate that is prone to racemization. The additive rapidly converts this unstable intermediate into a more stable, yet still reactive, active ester. This active ester is less susceptible to racemization and reacts cleanly with the amine component to form the desired peptide bond.[7]

Q5: What is the role of the base in racemization, and which bases are preferred?

A5: A base is often necessary to neutralize the amine salt and facilitate the coupling reaction. However, the base can also promote racemization by abstracting the α-proton.[7] The basicity and steric hindrance of the base play a significant role.[9] Strong, non-sterically hindered bases like triethylamine can lead to higher rates of racemization.[9] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred to minimize this side reaction.[6][9][10]

Part 2: Troubleshooting Guide for Lactam Peptide Coupling

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Significant epimerization detected in the final lactam product.
Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Carbodiimides (DCC, DIC, EDC) used without additives are known to cause significant racemization.[6][10][11]Always use carbodiimides in combination with a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[6][7][10] For particularly sensitive couplings, consider phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents, which are designed for high efficiency and low racemization.[11][12]
Choice of Base Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate racemization.[9][10]Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[6][9][10] Use the minimum amount of base necessary for the reaction.[10]
High Reaction Temperature Elevated temperatures can increase the rate of racemization.[10][13]Perform the coupling reaction at a lower temperature, such as 0°C, to slow down the rate of epimerization.[10] While higher temperatures can sometimes overcome aggregation, they must be used with caution.[5][8]
Solvent Polarity The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring the side reaction.[5]While DMF and NMP are common, consider evaluating less polar solvents if racemization is a persistent issue, provided solubility is not compromised.
Prolonged Activation Time The longer the activated amino acid intermediate exists before reacting with the amine, the greater the opportunity for racemization.Optimize reaction conditions to ensure rapid coupling. This may involve adjusting concentrations or the choice of coupling reagent and additive combination.
Problem 2: Low yield of the desired lactam peptide.
Potential Cause Explanation Recommended Solution
Peptide Aggregation Self-association of the peptide chains through hydrogen bonding can hinder the coupling reaction, leading to incomplete reactions and low yields.[8]Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt.[8] Sonication or microwave irradiation can also help disrupt aggregation.[8]
Steric Hindrance Coupling sterically hindered amino acids can be challenging and may result in slow reaction rates and low yields.Use a more powerful coupling reagent like HATU or PyAOP, which generate more reactive esters.[14] Increasing the reaction temperature may also be beneficial, but monitor for racemization.[13]
Guanidinylation Side Reaction Uronium/aminium coupling reagents can react with the unprotected N-terminus of the peptide, forming a guanidine moiety that terminates the chain.[8]Pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin to avoid this side reaction.[8]
Problem 3: Difficulty in purifying the final product due to diastereomers.
Potential Cause Explanation Recommended Solution
Inadequate Control of Racemization The presence of diastereomers is a direct consequence of racemization during the coupling step.Re-evaluate all the parameters in Problem 1. Implement a multi-faceted approach by selecting a milder base, a suitable coupling reagent/additive combination, and optimizing the reaction temperature.
Lack of a robust analytical method Without a reliable method to detect and quantify epimerization, optimizing the reaction conditions is challenging.Develop a chiral chromatography method (HPLC or GC) to accurately quantify the ratio of diastereomers. Tandem mass spectrometry can also be a powerful tool for identifying epimerized peptides.[15]

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Standard Protocol for Carbodiimide-Mediated Coupling with Additives
  • Resin Preparation: Swell the peptide-resin in the appropriate solvent (e.g., DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (1.5-2 equivalents) and the additive (e.g., HOBt or Oxyma, 1.5-2 equivalents) in DMF.

  • Add the carbodiimide coupling reagent (e.g., DIC, 1.5-2 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activation mixture to the washed resin.

  • Add the required amount of a suitable base (e.g., NMM or collidine).

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature or 0°C.[10]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[10]

Diagram 1: Key Factors Influencing Racemization

Caption: Factors that can increase the risk of racemization.

Diagram 2: Decision Workflow for Minimizing Racemization

Racemization_Workflow cluster_solutions Solutions start Start: Racemization Detected check_reagent Evaluate Coupling Reagent & Additive start->check_reagent check_base Evaluate Base check_reagent->check_base Using Additive? add_additive Add HOBt/HOAt/Oxyma check_reagent->add_additive No check_temp Control Temperature check_base->check_temp Using Weak/ Hindered Base? change_base Switch to NMM/Collidine check_base->change_base No end_ok Racemization Minimized check_temp->end_ok Reaction at 0°C? lower_temp Run at 0°C check_temp->lower_temp No add_additive->check_base change_base->check_temp lower_temp->end_ok

Caption: Troubleshooting workflow for addressing racemization.

References

  • Reimann, S., et al. (2020). An isotope dilution assay for racemization during acid couplings is described and applied to carbodiimide-mediated synthesis. PubMed. Retrieved February 15, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 15, 2026, from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Li, P., & Xu, J. C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. Retrieved February 15, 2026, from [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved February 15, 2026, from [Link]

  • 7.4 Racemization Assays. (n.d.). Thieme Chemistry. Retrieved February 15, 2026, from [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC. Retrieved February 15, 2026, from [Link]

  • Mitachi, K., et al. (2016). Oxyma-based phosphates for racemization-free peptide segment couplings. PubMed. Retrieved February 15, 2026, from [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (2014). PMC. Retrieved February 15, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (2001). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (2024, March 7). Accounts of Chemical Research. Retrieved February 15, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). OUCI. Retrieved February 15, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2023, December 8). MDPI. Retrieved February 15, 2026, from [Link]

  • (PDF) Epimerisation in Peptide Synthesis. (2025, October 12). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. (2009, December 31). ACS Publications. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for Hydrophobic Lactam Intermediates

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide ex...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most common challenges in pharmaceutical development: the poor aqueous solubility of hydrophobic lactam intermediates. This document moves from high-level frequently asked questions to in-depth troubleshooting guides, complete with detailed experimental protocols, to help you overcome solubility hurdles in your projects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you to the core challenges and strategies.

Q1: My lactam intermediate is completely insoluble in my aqueous buffer. What's the underlying cause?

A: The primary cause is a mismatch in polarity. Water is a highly polar solvent that forms strong hydrogen bonds. Hydrophobic molecules, like many complex lactam intermediates, lack polar functional groups and cannot favorably interact with the water network. Instead, water molecules tend to organize around the hydrophobic solute, which is entropically unfavorable, effectively forcing the compound out of solution.[1] This phenomenon, known as the hydrophobic effect, is the fundamental reason for poor aqueous solubility.[2]

Q2: What is the very first thing I should try to get my compound into solution for a quick screening assay?

A: For early-stage discovery and non-clinical screening, the use of a water-miscible organic cosolvent is the most direct and common starting point.[3][4] Dimethyl sulfoxide (DMSO) is frequently used to create high-concentration stock solutions, which are then diluted into the final aqueous assay buffer.[5] However, be cautious: the final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid artifacts in biological assays. If the compound precipitates upon dilution (a common issue), you will need to explore more advanced formulation strategies discussed in our troubleshooting guides.

Q3: How do I choose the right solubility enhancement technique for my specific project stage?

A: The choice is phase-appropriate and depends on your goal.

  • Early Discovery/Screening: The focus is on speed and simplicity. Cosolvents (like DMSO or ethanol) are often sufficient to achieve the necessary concentrations for in vitro assays.[6]

  • Preclinical Development (In Vivo): The formulation must be non-toxic and capable of achieving therapeutic concentrations in vivo. This often requires more advanced techniques like pH adjustment, surfactant-based formulations, or complexation with cyclodextrins.[7][8]

  • Late-Stage Formulation/Product Development: The goal is a stable, manufacturable, and effective final dosage form. Here, techniques like amorphous solid dispersions, lipid-based delivery systems, and particle size reduction become critical.[9]

The diagram below outlines a general decision-making process.

G cluster_0 Decision Workflow for Solubility Enhancement start Goal: Solubilize Hydrophobic Lactam Intermediate in_vitro For In Vitro Screening? start->in_vitro cosolvent Use Cosolvent (e.g., DMSO) Is final concentration <0.5%? in_vitro->cosolvent Yes in_vivo For In Vivo / Formulation? in_vitro->in_vivo No success1 Proceed with Assay cosolvent->success1 Yes cosolvent->in_vivo No, Precipitates ph_adjust Attempt pH Adjustment (Check Stability!) in_vivo->ph_adjust surfactant Use Surfactants (Micellar Solubilization) ph_adjust->surfactant Fails or Unstable cyclo Use Cyclodextrins (Complexation) surfactant->cyclo Fails or Toxic advanced Consider Advanced Methods (Solid Dispersion, Lipid Systems) cyclo->advanced Fails or Ineffective

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q4: How does pH affect the solubility of lactam intermediates?

A: The effect of pH depends on the presence of ionizable functional groups on the molecule. While the lactam ring itself is generally neutral, other parts of the intermediate may contain acidic or basic moieties.

  • Acidic Groups (e.g., carboxylic acids): Solubility will increase at a pH above their pKa as the group becomes deprotonated and negatively charged.

  • Basic Groups (e.g., amines): Solubility will increase at a pH below their pKa as the group becomes protonated and positively charged. It is crucial to be aware that extreme pH values (highly acidic or basic) can lead to the hydrolytic degradation of the β-lactam ring, rendering the compound inactive.[10][11] Therefore, a pH-solubility profile must always be paired with a pH-stability study.

Q5: My compound's solubility seems to vary between batches. Why?

A: This issue often points to polymorphism, the ability of a compound to exist in multiple crystalline forms.[12] Different polymorphs can have significantly different crystal lattice energies, which in turn affects their melting points, solubilities, and dissolution rates.[13] A less stable (metastable) polymorph is generally more soluble than the most thermodynamically stable form.[14] Batch-to-batch variability in crystallization conditions can lead to the formation of different polymorphic forms, causing inconsistent solubility data.[15] It is essential to characterize the solid-state properties of your intermediate using techniques like X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).[12]

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: My compound dissolves in organic solvent but "crashes out" when diluted into an aqueous buffer.

This is a classic problem of precipitation upon solvent-shifting. The compound is soluble in the high-concentration organic stock but becomes supersaturated and precipitates when the solvent polarity is abruptly changed by adding it to the aqueous phase.

The principle of cosolvency is to reduce the overall polarity of the aqueous medium by adding a water-miscible organic solvent, making it a more favorable environment for the hydrophobic solute.[1][16] This reduces the interfacial tension between the solute and the solvent.[4]

Field Insight: While ethanol and propylene glycol (PG) are common, polyethylene glycol 400 (PEG 400) is often more effective for highly hydrophobic compounds due to its larger nonpolar regions, which can better disrupt water's hydrogen-bonding network and create hydrophobic pockets for solubilization.[7][17]

Protocol 2.1: Screening for an Optimal Cosolvent System

Objective: To determine the most effective cosolvent and its optimal concentration for solubilizing the lactam intermediate.

Materials:

  • Hydrophobic lactam intermediate

  • Cosolvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Primary Solvent: Deionized Water or Phosphate-Buffered Saline (PBS) pH 7.4

  • Vials, magnetic stirrer, analytical balance

  • HPLC-UV system for quantification (see Protocol 3.3)

Methodology:

  • Prepare Cosolvent Blends: Prepare a series of solvent blends by volume (v/v) for each cosolvent in your primary aqueous solvent. Common starting points are 10%, 20%, 30%, 40%, and 50% cosolvent.

  • Determine Equilibrium Solubility: a. Add an excess amount of the lactam intermediate to a vial containing a known volume (e.g., 2 mL) of each solvent blend. The solid should be clearly visible. b. Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: a. After equilibration, allow the vials to stand so the excess solid can settle. b. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: a. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of your HPLC-UV assay. b. Analyze the sample using a validated HPLC-UV method (Protocol 3.3) to determine the compound's concentration. This concentration represents the equilibrium solubility in that specific blend.

Data Presentation:

Summarize your findings in a table to easily compare the effectiveness of different cosolvents.

Cosolvent System% Cosolvent (v/v)Solubility (µg/mL)Fold Increase (vs. Water)
None (Water)0%0.51
Ethanol20%25.050
40%150.0300
Propylene Glycol20%45.090
40%310.0620
PEG 400 20% 110.0 220
40% 850.0 1700

Table 1: Example solubility data for a hydrophobic lactam intermediate in various cosolvent systems.

Problem 2: Overall solubility is too low for therapeutic dosing, even with cosolvents.

When cosolvents are insufficient or require concentrations that are not biocompatible, more advanced methods that alter the solute's microenvironment are necessary.

Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell.[3] Hydrophobic drugs can partition into this core, effectively creating a "micro-solvent" environment that dramatically increases the apparent aqueous solubility of the compound.[19][20]

Field Insight: Non-ionic surfactants like Polysorbate 80 (Tween® 80) are generally preferred for parenteral formulations due to their lower toxicity compared to ionic surfactants like Sodium Dodecyl Sulfate (SDS).[20]

G cluster_0 Cyclodextrin Complexation Mechanism Lactam Hydrophobic Lactam Complex Soluble Inclusion Complex Lactam->Complex CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Lactam_in_Complex Lactam

Caption: A hydrophobic lactam forms a soluble complex with HP-β-Cyclodextrin.

Section 3: Standard Analytical & Preparatory Protocols

Accurate quantification is the foundation of any solubility enhancement study.

Protocol 3.1: General Method for Determining Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a DMSO stock. It is a high-throughput method useful for early discovery. [21]

  • Prepare Stock Solution: Create a high-concentration stock solution of the lactam intermediate in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into your aqueous buffer (e.g., PBS).

  • Incubation: Allow the plate to incubate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader. [21]The concentration at which turbidity first appears is the kinetic solubility limit.

Protocol 3.2: General Method for Determining Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent and is the gold standard for formulation development.

  • Add Excess Solid: Add an excess of the solid lactam intermediate to a known volume of the test solvent (e.g., buffer, cosolvent blend) in a sealed vial.

  • Equilibrate: Agitate the vial at a constant temperature for at least 24 hours to ensure equilibrium is reached. [5]3. Separate Phases: Centrifuge or filter the sample to separate the saturated liquid phase from the undissolved solid. [21]4. Quantify: Analyze the concentration of the compound in the clear supernatant using a validated analytical method like HPLC-UV.

Protocol 3.3: General Purpose HPLC-UV Method for Lactam Quantification

High-Performance Liquid Chromatography with UV detection is a robust and common method for quantifying β-lactam antibiotics and their intermediates. [22][23]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% phosphoric acid) is typically used for separation. [22]* Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of the lactam intermediate (often between 210-300 nm). [22][24]* Quantification: Create a calibration curve using standards of known concentration. The peak area of the unknown sample is used to determine its concentration based on this curve. [23]

References
  • Cosolvent - Wikipedia. Wikipedia.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly W
  • EXPERIMENT 1 DETERMIN
  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • Beta -Cyclodextrin Complexation: A Review On Novel Technique To Enhance Solubility Of Drugs. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. De Gruyter.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy.
  • New ecological method for determination of different β-lactams: application to real human plasma samples.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma: A Tool for the Clinical Implementation of Therapeutic Monitoring of Beta-Lactams. MDPI.
  • Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein. PubMed.
  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds.
  • 1 Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formul
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. World Journal of Pharmaceutical Research.
  • Solubility enhancement techniques: A comprehensive review.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Solubility Enhancement Technique. CUTM Courseware.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Opinion Impact of Polymorphism on Drug Formulation and Bioavai. Journal of Chemical and Pharmaceutical Research.
  • Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology.
  • Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH.
  • Effect of Polymorphism Formul
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic.
  • Formulation strategies to help de-risking drug development. SEQENS.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • β-Lactamases: A Focus on Current Challenges.
  • Contrasting pH optima of β-lactamases CTX-M and CMY influence Escherichia coli fitness and resistance ecology.

Sources

Troubleshooting

Technical Support Center: Purifying 2-(3-Amino-2-oxopiperidin-1-yl)propanamide

Welcome to the technical support center for the purification of 2-(3-amino-2-oxopiperidin-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(3-amino-2-oxopiperidin-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this chiral molecule.

I. Understanding the Molecule and Common Impurities

2-(3-Amino-2-oxopiperidin-1-yl)propanamide is a chiral molecule containing a basic amino group, a neutral amide, and a lactam ring. Its polarity and potential for multiple protonation states make purification challenging. Understanding the potential byproducts from its synthesis is the first step to developing a robust purification strategy.

Common Synthesis Byproducts:

  • Starting Materials: Unreacted starting materials are common impurities.

  • Diastereomers: If the synthesis is not perfectly stereoselective, other diastereomers can form.

  • Ring-Opened Byproducts: Hydrolysis of the lactam ring can lead to ring-opened impurities.

  • N-Oxides: Oxidation of the piperidine nitrogen can occur.

  • Coupling Reagent Adducts: Byproducts from peptide coupling reagents may be present.

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purifying 2-(3-amino-2-oxopiperidin-1-yl)propanamide?

A1: For a polar and ionizable compound like this, reverse-phase chromatography is often the most effective initial approach.[1][2] It separates compounds based on hydrophobicity, and by manipulating the mobile phase pH, you can control the ionization state of the amine to improve retention and selectivity.[3][4]

Q2: My compound streaks on a silica gel TLC plate. What does this mean and how can I fix it?

A2: Streaking on a silica gel TLC plate is a common issue for basic, nitrogen-containing compounds.[5] This is due to the strong interaction between the basic amine and the acidic silica surface. To resolve this, you can add a basic modifier like triethylamine (typically 0.1-1%) to your eluent to neutralize the acidic sites on the silica.[5] Alternatively, using a different stationary phase like alumina can be effective.[5]

Q3: How do I choose the right solvent system for recrystallization?

A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[6][7] For impurities, the opposite is desired: they should either be very soluble at all temperatures or insoluble. You may need to experiment with a co-solvent system (a "good" solvent and a "poor" solvent) to achieve optimal results.[8]

III. Troubleshooting Guide: Purification Workflows

This section provides detailed troubleshooting for common purification techniques.

A. Reverse-Phase HPLC/Flash Chromatography

Reversed-phase chromatography is a powerful technique for purifying polar molecules.[1][2]

Issue 1: Poor Separation of the Target Compound from a Key Impurity.

  • Possible Cause: The mobile phase pH is not optimal for differential ionization of your compound and the impurity. The pKa of the primary amine on the piperidine ring is crucial here.

  • Solution: pH Modification. The charge of your molecule is pH-dependent.[4][9]

    • Low pH (e.g., 0.1% Formic Acid or TFA): At a low pH, the amino group will be protonated (R-NH3+), making the molecule more polar and likely to elute earlier.

    • Neutral pH (e.g., Ammonium Acetate buffer): The molecule may exist as a zwitterion, which can alter its retention behavior.

    • High pH (e.g., Ammonium Bicarbonate buffer): At a higher pH, the amino group will be in its neutral form (R-NH2), making the molecule more hydrophobic and increasing its retention. By adjusting the pH, you can modulate the retention times of your target compound and its impurities, hopefully improving separation.[3]

Issue 2: The Compound is Not Retained on the C18 Column.

  • Possible Cause: The compound is too polar for the stationary phase, even with a highly aqueous mobile phase.

  • Solution: Use a Polar-Embedded Column or Mixed-Mode Chromatography.

    • Polar-Embedded Columns: These columns have polar groups embedded in the stationary phase, which can provide alternative interactions and better retention for polar compounds.

    • Mixed-Mode Chromatography: These columns offer both reversed-phase and ion-exchange properties, providing multiple mechanisms for separation.[10]

B. Crystallization

Crystallization is an excellent technique for final purification to obtain a high-purity solid.[8][11][12]

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

  • Possible Cause: The supersaturation of the solution is too high, or the temperature change is too rapid. The melting point of your compound might also be lower than the boiling point of the solvent.[7]

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer.

    • Use a Co-solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid.[12] Then, gently warm the solution until it becomes clear and allow it to cool slowly.

    • Seeding: Add a small crystal of the pure compound to the supersaturated solution to initiate crystallization.[12]

Issue 2: Low Recovery of the Crystalline Product.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility even in the cold solvent.[5]

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound completely.[7]

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.[5] Be aware that this second crop may be less pure.

IV. Purity Analysis and Characterization

Confirming the purity of your final product is a critical step.

A. Assessing Chemical Purity

  • HPLC-UV: High-Performance Liquid Chromatography with UV detection is a standard method for assessing purity.[13]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of your compound and help identify impurities.

  • NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of your compound.

B. Assessing Enantiomeric Purity

Since 2-(3-amino-2-oxopiperidin-1-yl)propanamide is a chiral molecule, it's crucial to determine its enantiomeric purity.

  • Chiral HPLC: This is the most common and accurate method for determining enantiomeric excess (ee).[14][15][16] You will need to screen different chiral stationary phases and mobile phases to find a method that resolves the enantiomers.

  • NMR with Chiral Derivatizing or Solvating Agents: This technique can be used to determine enantiomeric purity by creating diastereomeric species that have distinct signals in the NMR spectrum.[14][17]

V. Experimental Protocols and Diagrams

Purification and Troubleshooting Workflow

G cluster_0 Purification Workflow start Crude Product rp_flash Reverse-Phase Flash Chromatography start->rp_flash purity_check1 Purity Check (HPLC, LC-MS) rp_flash->purity_check1 crystallization Crystallization purity_check1->crystallization >95% Pure troubleshoot Troubleshoot Separation purity_check1->troubleshoot <95% Pure purity_check2 Final Purity & ee Analysis (Chiral HPLC, NMR) crystallization->purity_check2 purity_check2->crystallization <99% Pure final_product Pure Product purity_check2->final_product >99% Pure & >99% ee troubleshoot->rp_flash Optimize pH/Column

Caption: A general workflow for the purification and troubleshooting of 2-(3-amino-2-oxopiperidin-1-yl)propanamide.

Protocol: Screening for Recrystallization Solvents
  • Place a small amount (10-20 mg) of your crude material into several different test tubes.

  • Add a small amount (0.5 mL) of a different solvent to each test tube. Common solvents to screen include water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and acetone.

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble or partially soluble material in a warm water bath.

  • If the compound dissolves when hot, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form upon cooling, you have identified a potential recrystallization solvent.

  • If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • If the compound is soluble in one solvent at room temperature and insoluble in another, you can attempt a co-solvent recrystallization.[8]

VI. References

  • Pharmaceutical Crystallization in drug development | Syrris. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved February 15, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved February 15, 2026, from [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - ResearchGate. (2017, March 15). Retrieved February 15, 2026, from [Link]

  • How to improve peptide purification by altering the mobile phase pH | Biotage. (2023, January 30). Retrieved February 15, 2026, from [Link]

  • pH Control for Better Protein Purification - Trialtus Bioscience. (2020, February 18). Retrieved February 15, 2026, from [Link]

  • Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography - Frontiers. (2025, April 4). Retrieved February 15, 2026, from [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. (n.d.). Retrieved February 15, 2026, from [Link]

  • Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 15, 2026, from [Link]

  • What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021, November 15). Retrieved February 15, 2026, from [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed. (2001, November 15). Retrieved February 15, 2026, from [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved February 15, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Retrieved February 15, 2026, from [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC. (2020, April 21). Retrieved February 15, 2026, from [Link]

  • Polar Compounds | SIELC Technologies. (n.d.). Retrieved February 15, 2026, from [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products | American Pharmaceutical Review. (2013, October 28). Retrieved February 15, 2026, from [Link]

  • Reversed-Phase Flash Purification - Biotage. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 15, 2026, from [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications. (2002, September 7). Retrieved February 15, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation - Diva-portal.org. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - Frontiers. (2023, October 29). Retrieved February 15, 2026, from [Link]

  • How does pH affect amino acid structure class 12 chemistry CBSE - Vedantu. (2024, July 2). Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (2020, July 31). Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Retrieved February 15, 2026, from [Link]

  • Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids … (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents. (n.d.). Retrieved February 15, 2026, from

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof - Googleapis. (1999, May 28). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Preventing ring-opening hydrolysis in piperidinone derivatives

Technical Support Center: Stability & Handling of Piperidinone Derivatives Topic: Preventing Ring-Opening Hydrolysis in Piperidinone Derivatives (Focus: -Lactams/2-Piperidinones) Role: Senior Application Scientist Date:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Piperidinone Derivatives

Topic: Preventing Ring-Opening Hydrolysis in Piperidinone Derivatives (Focus:


-Lactams/2-Piperidinones)
Role:  Senior Application Scientist
Date:  October 26, 2023
Reference ID:  TS-PIP-2023-001

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation in your piperidinone-based scaffold—specifically the formation of a polar impurity with a mass shift of +18 Da (water addition).

Clarification on Scope: "Piperidinone" can refer to the ketone (4-piperidinone) or the lactam (2-piperidinone). Ring-opening hydrolysis is the canonical degradation pathway for 2-piperidinones (


-lactams) . 4-piperidinones do not undergo hydrolysis but are prone to oxidation or aldol condensation. This guide focuses on the 2-piperidinone (lactam)  series, as this is the scaffold susceptible to hydrolytic cleavage.

Module 1: The Mechanism (The "Why")

Q: Why is my piperidinone ring opening in aqueous media? A: The 2-piperidinone ring is a


-lactam (6-membered cyclic amide). While thermodynamically more stable than 

-lactams (4-membered), they are kinetically susceptible to hydrolysis under acidic or basic conditions.

The reaction is driven by the nucleophilic attack of water (or hydroxide) on the carbonyl carbon (


).
  • Base-Catalyzed: Hydroxide (

    
    ) attacks the carbonyl, forming a tetrahedral intermediate. The 
    
    
    
    bond breaks, releasing the ring strain (though minimal in 6-membered rings) and forming the amino-carboxylate.
  • Acid-Catalyzed: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

Visualizing the Failure Mode: The diagram below illustrates the base-catalyzed pathway, which is the most common cause of instability in physiological buffers (pH 7.4).

HydrolysisMechanism cluster_conditions Catalytic Factors Lactam 2-Piperidinone (Intact Ring) Transition Tetrahedral Intermediate Lactam->Transition Nucleophilic Attack (k1) OpenChain 5-Aminovaleric Acid (Ring Opened) Transition->OpenChain C-N Bond Cleavage (k2) OH OH⁻ / H₂O OH->Transition Factors High pH (>8) EWG on Nitrogen High Temp

Figure 1: Mechanism of base-catalyzed ring-opening hydrolysis of 2-piperidinone.

Module 2: Structural Troubleshooting (Molecular Design)

Q: How do substituents affect hydrolytic stability? A: The electronic and steric environment of the lactam bond dictates its half-life (


).
Substituent PositionEffect on StabilityMechanismRecommendation
Nitrogen (

)
Critical Electron-Withdrawing Groups (EWG) (e.g., acyl, sulfonyl) decrease electron density on the nitrogen, making the carbonyl more electrophilic.Use alkyl or aryl groups on N. Avoid N-acyl/N-sulfonyl unless necessary for potency.
Alpha-Carbon (

)
Stabilizing Bulky groups (gem-dimethyl, spiro-cycles) create steric hindrance , blocking the nucleophile's approach to the carbonyl.Introduce steric bulk at C3 if metabolic stability allows.
Ring Carbon (

)
Variable Substituents here affect the conformation (chair vs. twist-boat). Axial substituents can increase steric strain, potentially accelerating ring opening to relieve stress.Model the lowest energy conformer; prefer equatorial substitution.

Q: My drug candidate has an N-acyl 2-piperidinone and is unstable. What now? A: An N-acyl 2-piperidinone is essentially an imide , which is significantly more reactive than a standard amide.

  • Immediate Fix: If the N-acyl group is a prodrug strategy, ensure it cleaves in vivo as intended. If it is the active pharmacophore, you must switch to a bioisostere .

  • Bioisostere Suggestion: Replace the 2-piperidinone with a 2-piperidone surrogate like a cyclic urea or a lactam with a gem-dimethyl group at C3 to sterically protect the carbonyl.

Module 3: Formulation & Handling Guides

Q: I see degradation during storage. What are the optimal conditions? A: Hydrolysis is a second-order reaction dependent on


 and 

(or

).

Protocol 1: Storage & Handling

  • State: Store as a lyophilized powder. Solid-state hydrolysis is negligible compared to solution state.

  • Temperature: Store at -20°C. Hydrolysis rates typically double for every 10°C increase (Arrhenius equation).

  • Desiccant: Use silica gel packs in secondary containment to prevent moisture absorption.

Protocol 2: Solution Formulation (for Assays) If you must keep the compound in solution (e.g., for HTS or animal dosing):

  • Buffer Choice: Avoid phosphate buffers if possible, as phosphate can act as a general base catalyst. HEPES or MOPS are preferred for physiological pH.

  • pH Optimization: Construct a pH-rate profile.

    • Experiment: Incubate compound at pH 2, 4, 6, 7.4, 9, and 10. Analyze by LC-MS at t=0, 4h, 24h.

    • Target: Most lactams exhibit a "U-shaped" stability profile, often most stable between pH 5.0–6.5.

  • Cosolvents: Reduce water activity (

    
    ) by using DMSO, PEG400, or Ethanol (up to 10-20%) in the vehicle.
    

Module 4: Analytical Detection

Q: How do I confirm the impurity is the ring-opened product? A: Use this diagnostic checklist.

MethodDiagnostic Signal (Ring-Opened Product)
LC-MS (ESI+) [M+18+H]+ : A clear mass shift of +18 Da (addition of H₂O).
1H NMR Loss of Diastereotopicity : In the ring, methylene protons are diastereotopic (split signals). In the open chain (5-aminovaleric acid), the chain is flexible, and signals often collapse to simpler triplets/multiplets.
1H NMR (Chemical Shift) Downfield Shift of

-protons
: The protons adjacent to the nitrogen (

) typically shift upfield slightly upon amine formation, while the protons adjacent to the carbonyl (

) shift downfield due to the free acid formation (pH dependent).

Module 5: Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in your current workflow.

TroubleshootingTree Start Issue: Purity Drop in Piperidinone CheckMS Check LC-MS: Is there a +18 Da peak? Start->CheckMS NotHydrolysis Not Hydrolysis. Check Oxidation (-2 Da) or Dimerization. CheckMS->NotHydrolysis No IsHydrolysis Confirmed Hydrolysis. Check pH of Solution. CheckMS->IsHydrolysis Yes CheckpH Is pH > 7.5 or < 4.0? IsHydrolysis->CheckpH AdjustpH Action: Adjust to pH 5.5-6.5 Switch Buffer (HEPES) CheckpH->AdjustpH Yes CheckSubst pH is Neutral. Check N-Substituent. CheckpH->CheckSubst No IsEWG Is N-Substituent Electron Withdrawing? (Acyl, Tosyl, Boc) CheckSubst->IsEWG ModifyStruct Action: Structural Redesign. 1. Remove EWG 2. Add C3-Gem-Dimethyl IsEWG->ModifyStruct Yes Formulation Action: Formulation Change. Lyophilize or use DMSO cosolvent. IsEWG->Formulation No

Figure 2: Decision tree for diagnosing and resolving piperidinone instability.

References

  • Imming, P., Klar, B., & Dix, D. (2000).[1] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[1]

  • Gharpure, S. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3234.

  • FDA Guidance for Industry. (2022). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S. Food and Drug Administration.

  • Desai, M. C., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(7), 3623–3634.

  • Subramanian, G., et al. (2013). Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone. Journal of Pharmaceutical and Biomedical Analysis, 76, 1–10.

Sources

Troubleshooting

Technical Support Center: Strategies for 3-Amino-2-Oxopiperidine Coupling

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with the challenging 3-amino-2-oxopiperidine scaffold. This resource provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with the challenging 3-amino-2-oxopiperidine scaffold. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common hurdles associated with its sterically hindered nature in amide coupling reactions. Our guidance is grounded in established chemical principles and field-proven strategies to help you achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of the 3-Amino-2-Oxopiperidine Scaffold

The 3-amino-2-oxopiperidine moiety is a valuable building block in medicinal chemistry. However, the secondary amine at the 3-position presents significant steric hindrance due to the adjacent carbonyl group and the constrained piperidine ring. This steric congestion can dramatically slow down the rate of nucleophilic attack on an activated carboxylic acid, leading to low yields, incomplete reactions, and the prevalence of side products.[1][2][3] Standard coupling protocols that are effective for less hindered amines often fail, necessitating the use of more potent reagents and optimized conditions.[4][5][6] This guide is designed to navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting Guide
Q1: My standard coupling reaction with EDC/HOBt is failing or giving very low yields. What is the underlying issue and what should I try next?

Answer:

The primary issue is the insufficient reactivity of the activated species formed by standard carbodiimide reagents like EDC (or DCC) in the presence of HOBt.[7] The steric hindrance of the 3-amino-2-oxopiperidine nitrogen physically obstructs the approach of the moderately reactive O-acylisourea intermediate or the HOBt-activated ester.[8] This leads to slow reaction kinetics, allowing for side reactions or decomposition of the activated species to dominate.

Troubleshooting Steps & Recommendations:

  • Switch to a More Potent Activating Reagent: For sterically demanding couplings, it is often necessary to move beyond standard carbodiimides to more powerful in-situ activating agents.[7] These reagents generate more reactive activated esters, which can overcome the steric barrier more effectively.

    • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[9] HATU, in particular, forms a highly reactive OAt ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, further accelerating the coupling.

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are excellent alternatives.[9] PyAOP is especially noted for its effectiveness in coupling sterically hindered N-methyl amino acids, a challenge analogous to the 3-amino-2-oxopiperidine system.[10][11] Phosphonium reagents also offer the advantage of avoiding the potential side reaction of guanidinylation of the amine, which can occur with uronium salts if activation is slow.

  • Optimize the Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is typically preferred to minimize side reactions.[9] Using 2-4 equivalents of DIPEA is a common starting point. For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be considered, although this could potentially slow down the desired coupling.[9]

  • Consider Solvent Effects: The solvent must effectively solvate the reactants. N-methylpyrrolidone (NMP) often provides superior solvating properties compared to Dimethylformamide (DMF) for difficult sequences, which can help prevent aggregation and improve reaction rates.[7]

Q2: I've switched to HATU, but my reaction is still sluggish or incomplete. How can I further optimize the protocol?

Answer:

Even with a potent reagent like HATU, extreme steric hindrance can require further optimization of reaction parameters. Sluggish reactions indicate that the activation energy barrier is still significant.

Troubleshooting Steps & Recommendations:

  • Increase Reaction Temperature: Gently heating the reaction can help overcome the activation energy.[7] A temperature range of 40-60 °C is a reasonable starting point. However, be aware that elevated temperatures can increase the risk of racemization if your carboxylic acid partner is chiral.[7] Microwave-assisted synthesis is a highly effective method for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[7]

  • Extend Reaction Time & Monitor Progress: Sterically hindered couplings simply take longer.[7] Instead of a standard 2-4 hour reaction, allow it to proceed overnight. It is crucial to monitor the reaction's progress using techniques like LC-MS or TLC to determine if the reaction has stalled or is proceeding slowly.

  • Double Coupling: If monitoring indicates an incomplete reaction after an extended period, a "double coupling" strategy can be employed.[7] After the initial coupling time, filter the resin (if on solid phase) or simply add a fresh solution of the activated carboxylic acid to the reaction mixture to drive it to completion.

Q3: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

Answer:

Side product formation in these couplings often stems from the slow reaction rate of the desired pathway, allowing alternative reactions to occur.

Likely Side Reactions & Solutions:

  • Decomposition of Activated Ester: Highly reactive activated esters (e.g., from HATU) have a finite lifetime in solution. If the nucleophilic attack by the hindered amine is too slow, the ester can decompose or react with other species.

    • Solution: Pre-activation of the carboxylic acid for a short period (1-5 minutes) before adding it to the 3-amino-2-oxopiperidine can ensure that the amine is exposed to the highest concentration of the active ester.[7]

  • Racemization: If your carboxylic acid has a chiral center alpha to the carboxyl group, there is a risk of epimerization, especially with strong bases and elevated temperatures. The mechanism often involves the formation of an oxazolone intermediate.[12]

    • Solution: Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) (inherent in HATU) or Oxyma Pure®, which are known to suppress racemization.[13] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Guanidinylation (with Uronium Reagents): If an excess of a uronium reagent (like HBTU or HATU) is used and the activation of the carboxylic acid is slow, the reagent can react directly with the amine component, forming a guanidinium-capped side product that terminates the reaction.[14]

    • Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent, or switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.

Advanced Strategy: Acyl Fluoride Formation
Q4: My coupling has failed even with powerful uronium/phosphonium reagents. Is there a more robust alternative?

Answer:

Yes. For extremely challenging couplings where even the most potent in-situ reagents fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[4][7][15] Acyl fluorides are relatively small and highly electrophilic, minimizing steric repulsion during the nucleophilic attack.[15] They are generally stable enough to be prepared in a separate step and then added to the amine.

Workflow for Acyl Fluoride Mediated Coupling:

G cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Coupling Reaction A Carboxylic Acid (R-COOH) B Fluorinating Agent (e.g., TFFH, Cyanuric Fluoride) A->B Anhydrous Solvent (e.g., DCM) C Acyl Fluoride (R-COF) B->C Base (e.g., Pyridine) D 3-Amino-2-oxopiperidine C->D Add Acyl Fluoride Solution E Amide Product D->E Reaction proceeds

Caption: Workflow for Acyl Fluoride Coupling.

Recommended Protocol for Acyl Fluoride Formation:

This protocol is adapted for situations where standard methods have proven insufficient.[7]

  • Acyl Fluoride Formation:

    • Dissolve the protected carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).

    • Add a suitable fluorinating agent, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), and a non-nucleophilic base like pyridine.

    • Stir at room temperature for 15-30 minutes. The formation of the acyl fluoride can be monitored by IR (shift in carbonyl frequency) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.

  • Coupling Reaction:

    • In a separate flask, dissolve the 3-amino-2-oxopiperidine and a base (e.g., DIPEA) in an appropriate solvent (DCM or DMF).

    • Add the solution containing the pre-formed acyl fluoride to the amine solution.

    • Allow the reaction to proceed, monitoring for completeness as reaction times can still be significant.

Data Summary: Comparison of Coupling Reagents

The following table provides a qualitative comparison of common coupling reagents for sterically hindered systems to aid in selection.

Reagent ClassExample(s)Activated SpeciesRelative ReactivityKey AdvantagesPotential Issues
Carbodiimides EDC, DCC, DICO-AcylisoureaLow-ModerateCost-effective, widely used for simple couplings.Often insufficient for hindered substrates; DCU byproduct (from DCC) can be insoluble.[13][16]
Aminium/Uronium HATU, HBTU, HCTUOAt or OBt EsterHigh-Very HighFast reaction rates, highly effective for difficult couplings.Potential for guanidinylation side reaction; cost.[14]
Phosphonium PyBOP, PyAOPOBt or OAt EsterHighHigh efficiency, no guanidinylation side reaction.[13]Byproducts can sometimes complicate purification.
Acyl Halide Precursors TFFH, Cyanuric FluorideAcyl FluorideVery HighExcellent for extremely hindered systems due to small size of activated species.[7][15]Requires a two-step process; fluorinating agents can be moisture-sensitive.
Logical Troubleshooting Workflow

When encountering a failed coupling with 3-amino-2-oxopiperidine, follow this decision-making process to systematically address the issue.

G

Caption: Troubleshooting Decision Tree for Coupling Reactions.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • The Synthesis of Sterically Hindered Amides.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • The Synthesis of Sterically Hindered Amides. PubMed.
  • View of The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptide Coupling Reagents Guide. MilliporeSigma.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • metal-free synthesis strategies towards amide bond formation: review.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies.
  • Novabiochem® Coupling reagents. Merck.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. PMC.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Coupling reaction sometimes works, sometimes doesn't. Reddit.
  • Coupling Reagents. Aapptec Peptides.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • ChemInform Abstract: Direct Amidation of Amino Acid Derivatives Catalyzed by Arylboronic Acids: Applications in Dipeptide Synthesis. Request PDF.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.
  • One-pot N-alkyl amide formation from 2-cyanopyridine, various amines by CeO2. Self-published.
  • Monitoring of Peptide Coupling and Capping. Self-published.
  • Amino Acid Derivatives for Peptide Synthesis. Self-published.
  • Background knowledge necessary to start on pep3de projects. VanVeller Lab.
  • What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC.
  • (PDF) Procedures to Improve Difficult Couplings.
  • Amino Acid-Protecting Groups. SciSpace.
  • (A) Efficient coupling reagents for aqueous solid-phase peptide....

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Optimization

Technical Support Center: Delta-Lactam Synthesis &amp; Troubleshooting

Status: ONLINE Current Queue: Delta-Lactam Formation (Piperidin-2-one scaffolds) Lead Support Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Current Queue: Delta-Lactam Formation (Piperidin-2-one scaffolds) Lead Support Scientist: Dr. A. Vance

Core Briefing: The "Reluctant" Six-Membered Ring

Welcome to the Delta-Lactam Support Center. If you are here, you are likely experiencing a drop in yield compared to your gamma-lactam (5-membered) screens.

The Root Cause: While delta-lactams (6-membered rings) are almost as thermodynamically stable as gamma-lactams, they are kinetically much slower to form.

  • Entropy: A 6-carbon chain has more rotational degrees of freedom than a 5-carbon chain. The probability of the two ends meeting is significantly lower.

  • Enthalpy: Unlike 3- or 4-membered rings, there is no ring strain driving the closure.

You are fighting an entropic battle. To win, you must restrict conformational freedom or artificially increase the local concentration of your reactive termini.

Troubleshooting Tickets (Method-Specific)

TICKET #001: Ring-Closing Metathesis (RCM) Stalls at 50-60%

Symptom: The reaction starts well but stalls. Adding more Grubbs catalyst does not push it to completion. Diagnosis: The "Ruthenium Death" or Ethylene Re-uptake.

The Mechanism: In delta-lactam formation, the carbonyl oxygen of the amide is perfectly positioned to chelate the Ruthenium center of the catalyst, forming a stable, inactive 6-membered chelate. Additionally, RCM is reversible; if ethylene is not removed, the equilibrium shifts back.

Resolution Protocol:

  • The Lewis Acid "Decoy": Add Titanium isopropoxide (Ti(OiPr)₄) (0.3 – 0.5 equiv).

    • Why: The Titanium binds to the amide carbonyl oxygen, preventing it from poisoning the Ruthenium catalyst.

  • Active Sparging: Do not just run under static N₂. Bubble Argon through the solution for the first 30 minutes to physically displace ethylene.

  • The "Pseudo-Dilution" Drop:

    • Dissolve catalyst in the entire solvent volume in the flask.

    • Add the substrate (dissolved in minimal solvent) slowly via syringe pump.

    • Why: Keeps the substrate concentration low (preventing dimerization) while keeping catalyst concentration high relative to the substrate.

Visualization: RCM Decision Tree

RCM_Troubleshooting Start Start: RCM Stalled/Low Yield CheckConc Is concentration > 0.01 M? Start->CheckConc Dilute Dilute to 0.001 - 0.005 M (Prevents Dimerization) CheckConc->Dilute Yes CheckChelation Is Amide Carbonyl unprotected? CheckConc->CheckChelation No Dilute->CheckChelation AddLewis Add Ti(OiPr)4 (0.3 eq) (Prevents Ru-Chelation) CheckChelation->AddLewis Yes CheckEthylene Is reaction vessel closed? CheckChelation->CheckEthylene No AddLewis->CheckEthylene Sparge Active Argon Sparging (Shifts Equilibrium) CheckEthylene->Sparge Yes Success Isolate Delta-Lactam CheckEthylene->Success No Sparge->Success

Caption: Workflow for diagnosing stalled RCM reactions in lactam synthesis.

TICKET #002: Direct Cyclization Yields Polymers (Oligomerization)

Symptom: Intramolecular amide coupling (e.g., amino-acid condensation) results in a gummy residue. MS shows [2M+H], [3M+H] peaks. Diagnosis: Intermolecular reaction rates > Intramolecular rates.

The Mechanism: At standard concentrations (0.1 M), the rate of one molecule hitting another molecule is often higher than the rate of the molecule's tail hitting its own head, especially for the entropically difficult 6-membered ring.

Resolution Protocol: High-Dilution Syringe Pump Addition

  • Standard: 0.1 M (AVOID for delta-lactams).

  • Target: < 0.005 M effective concentration.

Step-by-Step Workflow:

  • Setup: Prepare a flask with refluxing solvent (e.g., Toluene or DMF) and your coupling reagent (e.g., HATU/Base or EDC).

  • Feed: Dissolve your linear precursor in a separate syringe.

  • Addition: Add the precursor over 4–8 hours using a syringe pump.

  • Rationale: This ensures that at any given second, the concentration of unreacted precursor in the flask is near zero, statistically forcing the molecule to react with itself.

TICKET #003: Precursor Refuses to Cyclize (Conformational Lock)

Symptom: Reaction conditions are harsh (high T, strong coupling agents), but starting material remains or hydrolyzes. Diagnosis: Rotational freedom is too high.

The Mechanism: The linear chain spends most of its time in extended conformations (anti-periplanar) rather than the coiled conformation required for cyclization.

Resolution Protocol: The Thorpe-Ingold (Gem-Dimethyl) Effect If you cannot alter the final structure, you must alter the route to include a temporary "conformational lock."

  • Strategy: Introduce a bulky group (gem-dimethyl) on the carbon chain backbone if the SAR (Structure-Activity Relationship) allows.

    • Effect: The bulkiness compresses the internal bond angle (from ~112° to ~107°), pushing the reactive ends closer together.

  • Alternative: Use a reversible protecting group that forces a cis-like turn.

    • Example: Acetonide protection of a 1,3-diol on the backbone can rigidify the chain, favoring cyclization.

TICKET #004: Castagnoli-Cushman Reaction (CCR) Issues

Symptom: Reaction of Homophthalic Anhydride (HPA) + Imine yields low diastereoselectivity or hydrolyzed anhydride. Diagnosis: Moisture sensitivity or improper solvent effects.

Resolution Protocol:

  • Solvent Switch: Move from Toluene/Xylene to Trifluoroethanol (TFE) .

    • Why: TFE activates the anhydride via hydrogen bonding without nucleophilic attack, often promoting the reaction at lower temperatures (preserving diastereoselectivity).

  • Moisture Control: HPA hydrolyzes to the di-acid rapidly. Ensure HPA is recrystallized or sublimed if the bottle is old.

Visualization: CCR Mechanism & Failure Points

CCR_Mechanism HPA Homophthalic Anhydride Mannich Mannich-type Addition HPA->Mannich Hydrolysis FAILURE: Hydrolysis to Di-acid HPA->Hydrolysis Wet Solvent Imine Imine Imine->Mannich Acylation Intramolecular Acylation Mannich->Acylation Epimerization FAILURE: Low dr (High Temp) Mannich->Epimerization T > 80°C Product Delta-Lactam (Dihydroisoquinolone) Acylation->Product

Caption: Castagnoli-Cushman reaction pathway showing critical failure points (Hydrolysis and Epimerization).

Data Summary: Method Selection Matrix

Use this table to select the correct repair strategy based on your precursor.

MethodBest For...Common Yield KillerThe Fix
Direct Amidation Simple amino-acid derivativesOligomerizationHigh Dilution (<0.005M) + Syringe Pump
RCM Complex, sterically hindered ringsRu-Chelation / EthyleneAdd Ti(OiPr)₄ + Argon Sparge
Castagnoli-Cushman Isoquinolone-type lactamsAnhydride HydrolysisUse TFE solvent; Dry conditions
C-H Activation Late-stage functionalizationRegioselectivityUse directing groups (e.g., oxime, amide)

Frequently Asked Questions (FAQ)

Q: My RCM reaction turns black and precipitates. Is the catalyst dead? A: Likely, yes. Black precipitate usually indicates Ruthenium decomposition. If this happens before conversion is complete, your solvent may contain trace amines or oxidants. Pass your solvent through a plug of activated alumina before use.

Q: Can I use microwave irradiation to force the delta-lactam formation? A: Yes, but with caution. Microwave heating is excellent for overcoming the enthalpic barrier, but it also accelerates polymerization (intermolecular). If you use MW, you must use dilute conditions. High concentration + MW = Polymer.

Q: How do I distinguish the open-chain amino acid from the closed lactam by NMR? A: Look for the diastereotopic protons. In the open chain, the CH₂ protons on the backbone are often equivalent or broadly defined. Upon ring closure, the ring becomes rigid, and the geminal protons often split into distinct doublets of doublets (dd) with significant separation (~0.5 ppm or more) due to the fixed chair/boat conformation.

References

  • Thorpe-Ingold Effect in Lactams: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society. Link

  • RCM Optimization (Ti-Additives): Fürstner, A., et al. (1996). Conformational and Chelation Effects in Ring-Closing Metathesis. Journal of the American Chemical Society. Link

  • Castagnoli-Cushman Mechanism & TFE: Shaw, J. T., et al. (2021).[1] Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions. The Journal of Organic Chemistry.[2] Link

  • High Dilution Techniques: Galli, C., & Mandolini, L. (2000). The Role of Ring Size in the Formation of Lactams. European Journal of Organic Chemistry. Link

  • Ruthenium Catalyst Chelation: Grubbs, R. H. (2003). Olefin Metathesis.[3][4] Tetrahedron.[5] Link

Sources

Troubleshooting

Stability of piperidinone amides under acidic deprotection

Technical Support Center: Piperidinone Amides Scope and Purpose This guide serves as a specialized technical resource for researchers, medicinal chemists, and drug development professionals working with molecules contain...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidinone Amides

Scope and Purpose

This guide serves as a specialized technical resource for researchers, medicinal chemists, and drug development professionals working with molecules containing a piperidinone amide (or δ-lactam) moiety. The primary focus is to address concerns regarding the stability of this heterocyclic system during the final, and often harsh, acidic deprotection and cleavage steps common in solid-phase peptide synthesis (SPPS) and related synthetic methodologies. This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to ensure the integrity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant loss of my target compound and the appearance of a new, more polar species after TFA cleavage. Could my piperidinone ring be the issue?

A1: Yes, this is a distinct possibility. While amides, including the cyclic lactam of the piperidinone ring, are generally stable, they are not completely inert to strong acidic conditions.[1][2] The standard final cleavage cocktail in Fmoc-based SPPS, typically 95% trifluoroacetic acid (TFA), is a highly aggressive acidic medium designed to remove robust side-chain protecting groups like tBu, Trt, and Pbf.[3][4]

Under these conditions, the piperidinone's lactam bond can undergo acid-catalyzed hydrolysis. The process is initiated by the protonation of the amide carbonyl oxygen, which renders the carbonyl carbon highly electrophilic. A nucleophile, typically residual water present in the cleavage cocktail, can then attack this activated carbon, leading to the opening of the piperidinone ring. This results in the formation of a linear δ-amino carboxylic acid, which is a new, more polar species that would be readily detected by LC-MS.

dot digraph "Piperidinone_Hydrolysis" { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Proposed mechanism for acid-catalyzed hydrolysis of the piperidinone lactam.

Q2: What specific factors during acidic deprotection can increase the risk of piperidinone ring degradation?

A2: Several factors can exacerbate the undesired hydrolysis of the piperidinone lactam. Understanding these can help you mitigate the risk:

  • Extended Cleavage Time: The longer the exposure to strong acid, the greater the extent of hydrolysis. While some protecting groups, like Arg(Pbf), may require 2-3 hours for complete removal, unnecessarily long cleavage times should be avoided.[3][5]

  • Elevated Temperature: Performing the cleavage at temperatures above ambient can significantly accelerate the rate of all reactions, including the undesired hydrolysis of the lactam. Unless specifically required for notoriously difficult protecting groups, cleavage should be performed at room temperature.[3]

  • High Water Content: While a small percentage of water (typically 2.5-5%) is a standard component of cleavage cocktails to act as a scavenger, excessive water will shift the equilibrium of the hydrolysis reaction towards the ring-opened product. Ensure your TFA and other reagents are of high quality and not unnecessarily hydrated.

  • Structural Strain: The inherent geometry of the molecule can sometimes render the lactam bond more susceptible to hydrolysis. Highly strained or "twisted" amides are known to be significantly more labile than their planar counterparts because the stabilizing resonance of the amide bond is disrupted.[1] If your piperidinone ring is part of a complex, sterically hindered system, it may be more prone to cleavage.

Q3: My molecule contains multiple acid-labile protecting groups requiring a long cleavage time. How can I protect the piperidinone ring?

A3: This is a classic challenge of balancing deprotection efficiency with compound stability. When extended exposure to strong acid is unavoidable, the key is to optimize the cleavage cocktail and conditions.

Troubleshooting & Optimization Workflow

dot digraph "Troubleshooting_Workflow" { graph [size="7.6,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2. Decision workflow for troubleshooting piperidinone degradation during cleavage.

Comparative Data: Cleavage Cocktails

The following table provides a comparison of common and optimized cleavage cocktails. For sensitive substrates containing a piperidinone amide, "Cocktail B" is the recommended starting point.

Parameter Cocktail A (Standard Harsh) Cocktail B (Recommended for Sensitivity) Rationale for Change
TFA 95%90%Reduces overall acidity to slow lactam hydrolysis.
Water 2.5%2.5%Maintained for scavenger activity.
Triisopropylsilane (TIS) 2.5%5.0%Increased concentration to more effectively quench carbocations from Trt, tBu groups, minimizing side reactions.[4]
Thioanisole 0%2.5%Added to accelerate removal of Arg(Pbf/Pmc) groups, potentially allowing for a shorter overall cleavage time.[4][5]
Temperature Room TempRoom TempMaintained at RT to prevent acceleration of hydrolysis.
Time 2-4 hours1.5-2.5 hoursThe goal is to shorten the time by using a more efficient scavenger/accelerant package.
Q4: Can you provide a detailed protocol for a milder deprotection suitable for piperidinone-containing compounds?

A4: Certainly. This protocol is designed to maximize the removal of common acid-labile protecting groups while minimizing the risk of lactam hydrolysis.

Protocol: Optimized Milder Cleavage for Piperidinone-Containing Peptides

  • Resin Preparation:

    • Begin with the peptide-resin post-synthesis, ensuring the N-terminal Fmoc group has been removed with 20% piperidine in DMF.[4]

    • Thoroughly wash the resin with dichloromethane (DCM) (5 x resin volume, 3 times) to remove residual DMF. Dry the resin under a gentle stream of nitrogen.

  • Cocktail Preparation (Freshly Prepared):

    • In a fume hood, prepare the cleavage cocktail. For every 100 mg of resin, prepare 2 mL of the cocktail.

    • Cocktail B Composition:

      • Trifluoroacetic Acid (TFA): 90%

      • Triisopropylsilane (TIS): 5%

      • Deionized Water: 2.5%

      • Thioanisole: 2.5%

    • Safety Note: Always add acid to other reagents slowly. Wear appropriate PPE.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel.

    • Gently agitate the slurry at room temperature for 1.5 to 2.5 hours. For peptides with multiple arginine residues, tend towards the longer end of this range.[3]

    • Validation Point: It is highly advisable to perform a time-course study on a small scale first. Take a small aliquot of the cleavage solution at 60, 90, and 120 minutes, precipitate the peptide, and analyze by LC-MS to determine the minimum time required for complete deprotection.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate (which contains your peptide) into a new centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA, combining the washes with the original filtrate.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold (0 °C) diethyl ether (at least 10x the volume of the TFA solution).

    • Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether, wash the pellet with cold ether twice more to remove scavengers, and then dry the crude peptide pellet under vacuum.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).

    • Analyze immediately by LC-MS to confirm the molecular weight of the target peptide and check for the presence of the hydrolyzed by-product (Target MW + 18 Da).

References

  • Under what conditions does piperidine decompose? Biosynce. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PubMed Central, National Library of Medicine. [Link]

  • Peptide Cleavage and Protected Cleavage Procedures Application Note. CEM Corporation. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

  • Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. PubMed, National Library of Medicine. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central, National Library of Medicine. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Piperidine. Wikipedia. [Link]

  • Amides. Principles of Drug Action 1, Spring 2005. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central, National Library of Medicine. [Link]

Sources

Optimization

Removing diastereomeric impurities in chiral lactam synthesis

Welcome to the technical support center for chiral lactam synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral lactam synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. The presence of diastereomeric impurities is a common yet critical challenge in the synthesis of chiral lactams, impacting yield, purity, and the ultimate efficacy of target molecules.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you effectively remove these impurities. The guidance herein is based on established chemical principles and field-proven techniques.

I. Troubleshooting Guide: Common Issues in Diastereomer Removal

This section addresses specific problems you might encounter during the purification of your chiral lactam product.

Q1: My diastereomers are co-eluting or showing poor resolution during column chromatography on silica gel. What should I do?

This is a frequent challenge, as diastereomers can sometimes have very similar polarities.

Underlying Cause: The stationary phase (silica gel) is not providing enough differential interaction with the stereoisomers to effect a separation. The choice of mobile phase is also critical in modulating these interactions.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Systematic Solvent Screening: Don't randomly mix solvents. Methodically test different solvent systems of varying polarity. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.

    • Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent (e.g., isopropanol, acetonitrile, or a trace of acetic acid/triethylamine if your compound is acidic/basic) can significantly alter selectivity.

    • Isocratic vs. Gradient Elution: If a gradient is not providing separation, a carefully optimized isocratic (constant solvent composition) elution might be more effective, as it can maximize the small differences in retention time.

  • Consider a Different Achiral Stationary Phase:

    • If silica is failing, other normal-phase media like alumina (basic or neutral) or florisil might offer different selectivity.

    • For less polar compounds, reversed-phase chromatography (e.g., C18 silica) can be a powerful alternative for separating diastereomers.[1][2]

  • Enhance Detection:

    • Ensure your detection method (e.g., UV-Vis, ELSD) is sensitive enough to clearly distinguish small, broad, or overlapping peaks.

  • Sample Loading:

    • Overloading the column is a common cause of poor resolution. Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the column's stationary phase weight.

Q2: I'm attempting diastereomeric recrystallization, but both diastereomers are crashing out of solution, or I'm getting an oil instead of crystals. What's going wrong?

Recrystallization is a powerful technique but is highly dependent on the physical properties of your diastereomers and the chosen solvent system.[3][4]

Underlying Cause: The solvent system is not ideal. The desired diastereomer should be sparingly soluble at a lower temperature, while the undesired one remains in solution. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

Troubleshooting Steps:

  • Systematic Solvent Screening: This is the most critical step.[3]

    • Use small vials to test the solubility of your diastereomeric mixture in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof) at both room temperature and at their boiling points.

    • The ideal solvent will show a significant difference in solubility for the diastereomers upon cooling.[3]

  • Control the Cooling Rate:

    • Slow Cooling is Key: Rapidly cooling the solution can cause both diastereomers to precipitate. Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can then move it to a refrigerator and subsequently a freezer to maximize the yield of the less soluble diastereomer.[3]

  • Address Supersaturation:

    • Seeding: If you have a small crystal of the pure, desired diastereomer, add it to the cooled solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites.[3]

  • Consider a Solvent/Anti-Solvent System:

    • Dissolve your mixture in a good solvent, and then slowly add a miscible "anti-solvent" (in which your compound is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Q3: My diastereomeric ratio (d.r.) is not improving significantly even after multiple purification attempts. What are my options?

If standard methods are failing, it may be time to consider more advanced or alternative strategies.

Possible Scenarios & Solutions:

  • Very Similar Diastereomers: If the physical properties of your diastereomers are nearly identical, separation by conventional methods can be extremely difficult.

    • Chiral HPLC or SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is often the most powerful tool for separating stubborn stereoisomers.[5][6][7] While typically used for enantiomers, CSPs can also provide excellent resolution for diastereomers.

    • Derivatization: You can chemically modify your lactam with a chiral resolving agent to create a new pair of diastereomers that may have more distinct physical properties, making them easier to separate by chromatography or crystallization.[8][9] After separation, the chiral auxiliary is cleaved to yield the pure lactam diastereomer.

  • Equilibration: In some cases, particularly if there is an acidic or basic site near a stereocenter, the diastereomers might be equilibrating under the purification conditions (e.g., on silica gel).

    • Modify Conditions: If you suspect equilibration, try using a neutral stationary phase (like deactivated silica) or adding a buffer to your mobile phase.

    • Crystallization-Induced Dynamic Epimerization: In some advanced cases, it's possible to leverage this equilibration. A specific set of conditions can cause the undesired diastereomer in solution to convert to the desired one, which then crystallizes out, potentially leading to a yield greater than what the initial diastereomeric ratio would suggest.[10]

II. Frequently Asked Questions (FAQs)

Q1: Why are diastereomers separable by achiral methods like standard silica gel chromatography, while enantiomers are not?

Enantiomers are non-superimposable mirror images and have identical physical properties (solubility, melting point, polarity) in an achiral environment.[11] Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other.[1] This difference in their three-dimensional arrangement means they have different physical properties, allowing them to be separated by standard laboratory techniques like chromatography and recrystallization.[1][4]

Q2: What is the difference between diastereoselectivity and enantioselectivity in my synthesis?
  • Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. For example, a reaction that produces a 90:10 mixture of two diastereomers is considered diastereoselective.

  • Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. This requires a chiral influence in the reaction, such as a chiral catalyst, reagent, or auxiliary.

Understanding the selectivity of your reaction is key to anticipating the purification challenges.

Q3: When should I choose recrystallization over chromatography?

Recrystallization is often preferred for large-scale purifications due to its cost-effectiveness and scalability.[4] It is most effective when one diastereomer is significantly less soluble than the other in a particular solvent.

Chromatography is generally more versatile and can often separate diastereomers with very similar properties.[2] It is the method of choice for small-scale purifications, for separating complex mixtures, and when recrystallization fails. Preparative HPLC and SFC are powerful but more expensive options for difficult separations.[6]

III. Experimental Protocols & Data

Protocol 1: Diastereoselective Recrystallization - A Step-by-Step Guide

This protocol outlines a systematic approach to developing a recrystallization procedure for separating diastereomeric lactams.

Objective: To isolate a single, pure diastereomer from a mixture.

Materials:

  • Diastereomeric mixture of the chiral lactam

  • A selection of analytical-grade solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane)

  • Small vials for solubility testing

  • Erlenmeyer flask

  • Heating source (hot plate with oil bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Analytical instrument for purity assessment (e.g., HPLC, NMR)

Methodology:

  • Solvent Screening (The Critical Step):

    • Place ~10-20 mg of the diastereomeric mixture into several small vials.

    • Add a different solvent to each vial dropwise at room temperature until the solid dissolves. Note the approximate solubility.

    • For solvents where the compound is poorly soluble at room temperature, heat the vial gently and observe solubility.

    • The ideal solvent will dissolve the mixture when hot but will result in the precipitation of a solid upon slow cooling.

  • The Recrystallization Procedure:

    • Place the crude diastereomeric mixture into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.

    • Remove the flask from the heat and cover it to prevent solvent evaporation.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, you can place it in an ice bath or refrigerator for 30-60 minutes to maximize crystal formation.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

    • Analyze the diastereomeric purity of the crystals and the remaining filtrate (mother liquor) by HPLC or NMR to determine the effectiveness of the separation. A significant enrichment of one diastereomer should be observed in the crystalline material.

Data Interpretation:

The success of the recrystallization is judged by the diastereomeric excess (d.e.) of the isolated solid.

Parameter Description Example Target
Diastereomeric Ratio (d.r.) The ratio of the desired diastereomer to the undesired one.Initial: 60:40, Post-Recrystallization: >95:5
Diastereomeric Excess (d.e.) A measure of purity: (% Major - % Minor)>90% d.e.
Yield The percentage of the desired diastereomer recovered.Maximize while maintaining high purity.
Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying a diastereomeric mixture.

G cluster_0 Start: Diastereomeric Mixture cluster_1 Primary Purification cluster_2 Analysis & Further Action cluster_3 Final Product Start Crude Lactam Mixture (e.g., 60:40 d.r.) Choice Large or Small Scale? Start->Choice Recryst Diastereomeric Recrystallization Choice->Recryst Large Scale Flash Flash Column Chromatography Choice->Flash Small Scale Analysis Purity Check (>98% d.e.?) Recryst->Analysis Flash->Analysis Prep_HPLC Preparative Chiral HPLC/SFC Analysis->Prep_HPLC No End Pure Diastereomer (>99% d.e.) Analysis->End Yes Derivatize Derivatize with Chiral Agent Prep_HPLC->End

Caption: Decision workflow for diastereomer purification.

IV. References

  • Chemoenzymatic Stereoselective Synthesis of Substituted γ‐ or δ‐lactams with Two Chiral Centers via Transaminase‐catalysed Dynamic Kinetic Resolution. Advanced Synthesis & Catalysis. Available at: [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. National Center for Biotechnology Information. Available at: [Link]

  • Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry. Available at: [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information. Available at: [Link]

  • Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. agilent.com. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Okayama University Scientific Achievement Repository. Available at: [Link]

  • Diastereomeric recrystallization. Wikipedia. Available at: [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. iupac.org. Available at: [Link]

  • A liquid chromatographic method for resolving chiral lactams as their diastereomeric ureide derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and resolution of diastereomers of β‐lactam 1 by coupling with amino acid CDRs. ResearchGate. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. Available at: [Link]

Sources

Troubleshooting

Optimization of reaction temperature for lactam-based APIs

Welcome to the Lactam API Process Optimization Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Lactam API Process Optimization Center .

I am Dr. Aris Thorne, Senior Application Scientist. I specialize in the kinetic and thermodynamic control of strained heterocycles. If you are here, you are likely facing the "Lactam Paradox": the conditions required to drive your reaction to completion are the same conditions that destroy your unstable lactam ring.

This guide is not a textbook summary. It is a troubleshooting framework designed to help you navigate the thermal sensitivity of


-lactams (and relevant 

-lactams) during synthesis and isolation.

Part 1: The Thermal Budget & Ring Strain

Before optimizing, you must quantify the vulnerability of your scaffold. The


-lactam ring possesses significant ring strain energy (~25–27 kcal/mol). This strain acts as a "loaded spring," significantly lowering the activation energy (

) required for nucleophilic attack (hydrolysis) compared to linear amides.

The Golden Rule: Temperature optimization for lactams is rarely about "maximizing rate." It is about maximizing selectivity between product formation (


) and ring degradation (

).
Comparative Stability Data

The following table illustrates how minor temperature shifts impact the half-life (


) of common lactam scaffolds in aqueous solution (pH 7.0). Note the non-linear degradation.
API ClassScaffold Strain

at 25°C

at 35°C
Critical Failure Mode
Carbapenems (e.g., Imipenem)High (Fused 4,5-ring)~15 hours< 6 hoursRapid ring opening (intermolecular)
Cephalosporins (e.g., Cefepime)Med-High (Fused 4,6-ring)~50 hours~20 hours

-lactam hydrolysis + dimerization
Penicillins (e.g., Ampicillin)Medium (Fused 4,5-ring)~25 days~7 daysHydrolysis to penicilloic acid
Monobactams (e.g., Aztreonam)Low (Unfused)> 100 days> 50 daysRelatively thermally stable

Data interpolated from Mitchell et al. (2014) and typical stability profiles [1, 2].

Part 2: Synthesis & Reaction Control

Scenario A: The Staudinger Synthesis (Ketene-Imine Cycloaddition)

The Issue: You are observing poor diastereoselectivity (low cis/trans ratio) or low yields. The Mechanism: The reaction proceeds via a zwitterionic intermediate.[1][2][3] The temperature determines whether this intermediate closes the ring immediately (Kinetic Control) or isomerizes (Thermodynamic Control).

Visualizing the Pathway:

Staudinger_Pathway Start Imine + Ketene Zwitterion Zwitterionic Intermediate Start->Zwitterion Nucleophilic Attack DirectClose Direct Ring Closure (Fast) Zwitterion->DirectClose Low Temp (< -20°C) Isomerization Imine Isomerization (Slow) Zwitterion->Isomerization High Temp (> 0°C) CisLactam Cis-Beta-Lactam (Kinetic Product) DirectClose->CisLactam TransLactam Trans-Beta-Lactam (Thermodynamic Product) Isomerization->TransLactam

Figure 1: Temperature dependence of stereoselectivity in Staudinger synthesis.[3] Lower temperatures suppress the isomerization pathway [3].

Troubleshooting Q&A:

Q: I need the cis-isomer, but I'm getting a 50:50 mix. My reaction is at 0°C.

  • Diagnosis: 0°C is likely too "hot" for your specific imine substituents. The rate of imine isomerization in the zwitterion is competing with ring closure.[1][2][3]

  • Protocol: Perform a Cryogenic Temperature Sweep .

    • Run parallel micro-reactions at -78°C, -40°C, and -20°C.

    • Monitor the dr (diastereomeric ratio) via crude NMR (do not work up, as workup can induce isomerization).

    • Select the warmest temperature that maintains >90% cis selectivity to optimize reaction time.

Q: My yield is low despite full consumption of the imine.

  • Diagnosis: Ketene dimerization or polymerization. Ketenes are highly reactive; if the temperature is too high, they react with themselves faster than with the imine.

  • Protocol: Implement Slow Addition at Low Temp . Add the acid chloride (ketene precursor) to the imine/base mixture slowly at -20°C to keep the instantaneous concentration of free ketene low.

Part 3: Crystallization & Isolation (The Danger Zone)

This is where most processes fail. You have synthesized the molecule, but you destroy it during isolation by keeping it in solution too long at elevated temperatures.

Scenario B: Crystallizing Unstable APIs

The Issue: Balancing purity (requires slow cooling) vs. degradation (requires fast cooling).

Visualizing the Decision Matrix:

Crystallization_Logic Start Crude Lactam Solution CheckStability Is API Thermally Labile at >40°C? Start->CheckStability Stable No (Stable) CheckStability->Stable t1/2 > 48h Unstable Yes (Unstable) CheckStability->Unstable t1/2 < 10h StandardCool Standard Cooling Ramp (0.5°C/min) Stable->StandardCool Strategy Select Strategy Unstable->Strategy Outcome1 High Purity Good Flowability StandardCool->Outcome1 FastCool Flash Cooling (Risk: Small crystals/Fines) Strategy->FastCool Solubility is Temp Dependent Antisolvent Antisolvent Addition at Low Temp (<10°C) Strategy->Antisolvent Solubility is Flat Outcome2 Amorphous/Oiling Out (Trapped Impurities) FastCool->Outcome2 If MSZW exceeded Outcome3 High Yield Minimal Degradation Antisolvent->Outcome3 Preferred Path

Figure 2: Process selection for crystallizing thermally labile lactams. Antisolvent addition at low temperature is often superior to cooling crystallization [4].

Troubleshooting Q&A:

Q: My API "oils out" (forms a liquid phase) instead of crystallizing when I cool it.

  • Diagnosis: You have entered the "Oiling Out" zone of the phase diagram, usually because the temperature is too high relative to the impurity profile, or you cooled too fast into the metastable zone.

  • The Fix:

    • Seed at the Cloud Point: Determine the Metastable Zone Width (MSZW).[4] Add seed crystals immediately when the solution becomes slightly supersaturated.

    • Lower the Temperature Floor: Do not start crystallization at 60°C. Use a solvent system where the API is soluble at 25°C and crystallizes at 0°C or -10°C.

    • Reference: See Crystallization of APIs: Methods and Challenges for MSZW determination [5].

Q: I see a new impurity growing during the drying step (vacuum oven).

  • Diagnosis: Solid-state degradation or residual solvent hydrolysis. Even in solid form, crystal lattice water or residual solvent can hydrolyze the ring at 40-50°C.

  • Protocol:

    • Switch to Lyophilization (Freeze Drying) if water is the solvent.

    • If using a vacuum oven, ensure the temperature is

      
       and use a nitrogen sweep to remove solvent vapors rapidly.
      
    • Check for dimerization (e.g., Ampicillin dimerizes in concentrated solutions/amorphous states).

Part 4: Scale-Up Warning (Heat Transfer)

In the lab, a 100mL flask cools instantly. In a 1000L reactor, cooling takes hours.

  • The Trap: You optimized a reaction at 0°C in the lab. In the plant, the exothermic addition of reagents spikes the internal temperature to 15°C because the cooling jacket cannot keep up.

  • The Solution: Calculate the Adiabatic Temperature Rise (

    
    ) before scaling up.
    
    • If

      
      , you must dose reagents semi-continuously (feed-controlled) rather than all at once, ensuring the cooling capacity matches the heat release rate.
      

References

  • Mitchell, S. M., et al. (2014).

    
    -lactam antibiotics: ampicillin, cefalotin and cefoxitin."[5] Science of The Total Environment. 
    
  • Lamm, M., et al. (2024). "Comprehensive stability analysis of 13

    
    -lactams and 
    
    
    
    -lactamase inhibitors." Antimicrobial Agents and Chemotherapy.[6][7]
  • Jiao, L., et al. (2006).[2] "Origin of the Relative Stereoselectivity of the

    
    -Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society.[2] 
    
  • BOC Sciences. (2024). "Crystallization of APIs: Methods and Challenges."

  • CordenPharma. (2024). "Crystallization for Complex Lipids & APIs."

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Nature of Amino-Piperidinone Salts

An in-depth guide to the challenges and solutions associated with the hygroscopic nature of amino-piperidinone salts, designed for researchers, scientists, and drug development professionals. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the challenges and solutions associated with the hygroscopic nature of amino-piperidinone salts, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested strategies to help you navigate the complexities of working with hygroscopic amino-piperidinone salts. These materials are pivotal in pharmaceutical development, but their affinity for atmospheric moisture can introduce significant variability and error into experiments if not managed correctly. This guide provides a structured approach, from foundational understanding to advanced troubleshooting, ensuring the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the hygroscopic nature of these salts.

Q1: What does "hygroscopic" mean, and why are amino-piperidinone salts susceptible?

A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] Amino-piperidinone salts are particularly prone to this phenomenon due to two primary factors:

  • Ionic Salt Nature: The ionic bonds in the salt's crystal lattice have a strong affinity for the polar water molecules present in the atmosphere.

  • Presence of Polar Functional Groups: The amino (-NH2) and piperidinone carbonyl (C=O) groups are capable of forming hydrogen bonds with water, further enhancing moisture absorption.[3]

This absorption can be reversible (adsorption to the surface) or can lead to the formation of hydrates, where water becomes incorporated into the crystal structure itself.[4][5]

Q2: What are the immediate consequences of improper handling of these salts?

A: Exposing hygroscopic amino-piperidinone salts to ambient air can lead to a cascade of issues that compromise sample integrity:

  • Inaccurate Weighing: The continuous absorption of moisture causes the mass of the sample to increase during weighing, making it impossible to obtain an accurate measurement for preparing solutions of a specific concentration.[6]

  • Physical Changes: Moisture uptake can cause the powder to clump, cake, or in severe cases, liquefy entirely (a process known as deliquescence).[1][4] This affects powder flow, making handling and accurate dosing difficult.[7]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways such as hydrolysis, particularly affecting the amide bond in the piperidinone ring or the stability of the amine salt itself.[4][8] This can lead to the formation of impurities and a reduction in the active pharmaceutical ingredient's (API) potency.[9]

Q3: How should I store my amino-piperidinone salts?

A: Proper storage is the first line of defense. The primary goal is to minimize exposure to atmospheric moisture.

  • Primary Container: Always keep the salt in a tightly sealed container. For highly sensitive materials, containers with liners or seals designed for low moisture vapor transmission are recommended.[1]

  • Secondary Enclosure: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[2][10] For extremely sensitive compounds, storage in a controlled-atmosphere glove box with low relative humidity (RH) is the gold standard.[11][12]

Q4: What is the ideal laboratory environment for handling these compounds?

A: The ideal environment is one with controlled, low humidity.[13][14] If possible, perform manipulations in a dedicated room with an HVAC system capable of maintaining a low relative humidity (e.g., <40% RH).[11] For critical steps like weighing, using a glove box or a balance enclosure with a desiccant is highly recommended to create a localized dry environment.[15] Avoid areas with drafts or significant temperature fluctuations, as these can affect balance stability and local humidity.[6][16]

Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues

This section provides structured guidance for common problems encountered during experimentation.

Issue 1: Inconsistent and Drifting Weighing Measurements
  • Symptom: The mass of the sample on the analytical balance continuously increases over time.

  • Causality: This is the classic sign of a hygroscopic substance absorbing moisture from the air. The rate of mass increase is proportional to the ambient humidity and the hygroscopicity of the salt.

Caption: Troubleshooting workflow for inconsistent weighing.

  • Work Quickly: Have all materials ready before opening the sample container. Weigh the desired amount as rapidly as possible and immediately close both the sample container and the weighing vessel.[6][17]

  • Use Appropriate Vessels: Weigh the salt in a sealable container, such as a vial with a screw cap. Tare the capped vial, add the powder, recap, and take the final weight. This minimizes exposure during the measurement phase.[15]

  • Controlled Environment: For best results, perform weighing inside a glove box or a nitrogen-purged bag. This provides the most reliable barrier against atmospheric moisture.[12][18]

Issue 2: Sample Clumping, Caking, or Deliquescence
  • Symptom: The free-flowing powder has become a solid mass, sticky, or has turned into a liquid.

  • Causality: The sample has absorbed a significant amount of water, leading to physical state changes.[1] This compromises not only handling and weighing but also indicates a high risk of chemical degradation.[4]

  • Prevention is Key: Strict adherence to proper storage protocols (see FAQ Q3) is the only way to prevent this. Ensure desiccants are active (e.g., blue silica gel has not turned pink) and containers are sealed.

  • Can it be salvaged? Technically, moisture can be removed by drying the material, for example, in a vacuum oven.[1][19] However, this is generally not recommended for valuable API samples for several reasons:

    • Thermal Degradation: The heat required for drying might cause thermal degradation of the amino-piperidinone salt.[20]

    • Polymorphic Changes: The process of hydration and subsequent dehydration can induce changes in the material's crystal form (polymorphism), potentially altering its solubility, stability, and bioavailability.[5]

    • Contamination Risk: The sample is highly likely to reabsorb moisture as soon as it cools and is exposed to air.[1]

Expert Recommendation: Unless you can fully characterize the dried material to confirm its identity, purity, and solid form, it is safer to discard the compromised sample to ensure the validity of your experimental results.

Part 3: Key Protocols & Methodologies

Adherence to validated protocols is critical for generating reproducible data.

Protocol 1: Accurate Water Content Determination by Karl Fischer Titration

Determining the precise water content of your amino-piperidinone salt is essential for calculating the correct concentration of your solutions and for stability studies.[21] Karl Fischer (KF) titration is the gold standard method due to its high accuracy, precision, and specificity for water.[][23]

MethodPrincipleBest ForConsiderations
Volumetric KF Titrant of known concentration (iodine) is added to the sample dissolved in a solvent.Samples with higher water content (>1%).[24]Sample must be fully soluble in the KF solvent (e.g., methanol).
Coulometric KF Iodine is generated electrochemically in the titration cell. The amount of charge passed is proportional to the water content.Samples with very low water content (trace levels, ppm to <1%).[23][25]Sample must be soluble. Not ideal for large sample sizes.
KF with Oven/Gas Extraction The sample is heated in an oven. A stream of inert gas carries the evaporated water into the KF titration cell.Insoluble samples, or samples that react with KF reagents.[26][27]Requires determination of the optimal heating temperature to release all water without causing thermal degradation.[21]
  • System Preparation:

    • Ensure the KF titrator is clean, and the titration cell is sealed from ambient air.

    • Fill the burette with a standardized volumetric KF titrant.

    • Add fresh, anhydrous KF solvent (e.g., methanol) to the titration vessel.

  • Solvent Conditioning (Pre-Titration):

    • Start the titrator to neutralize any residual water in the solvent. The instrument will titrate to a stable, dry endpoint. This is your baseline.

  • Sample Introduction:

    • Accurately weigh the amino-piperidinone salt using the best practices described in Troubleshooting Issue 1. A typical sample size is 50-100 mg, depending on the expected water content.

    • Quickly and carefully introduce the sample directly into the conditioned solvent in the titration vessel. Ensure the vessel is sealed immediately.

  • Titration:

    • Start the titration. The instrument will add the KF reagent until all the water from the sample has been consumed. The endpoint is detected potentiometrically.

    • Record the volume of titrant used.

  • Calculation:

    • The instrument's software will typically calculate the water content automatically based on the titrant volume, titrant concentration (water equivalence factor), and sample weight.

    • The formula is: % Water = (Volume of Titrant (mL) * Titrant Factor (mg/mL) / Sample Weight (mg)) * 100[28]

Caption: Impact of moisture on amino-piperidinone salts.

References

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • 5 Best Practices for Analytical Balances. Quality Scales Unlimited. [Link]

  • The Importance of Controlling Air Humidity Levels in Laboratories and Clean Rooms. Air Innovations. [Link]

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc.[Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (PMC). [Link]

  • The Do's and Don'ts of Laboratory Balances. Labcompare.com. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • Cleanroom and Laboratory Humidity Control. Moisture Cure. [Link]

  • The Importance of Humidity Control & Monitoring. Cole-Parmer. [Link]

  • Drying and Weighing Hygroscopic Substances in Microanalysis. American Chemical Society Publications. [Link]

  • Drying Techniques for Pharmaceuticals. Scribd. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Tips & Tricks: Weighing. University of Rochester, Department of Chemistry. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. WorldofTest.com. [Link]

  • Resolving temperature and humidity issues. IT Tech, Laboratory Supplies & Equipment Supplier. [Link]

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. Patsnap Eureka. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. DR-NTU, Nanyang Technological University. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Center for Biotechnology Information (PMC). [Link]

  • How do you handle hygroscopic salts?. HepatoChem. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Determining Water Content with a Novel Karl Fischer Titration Approach. Pharmaceutical Technology. [Link]

  • Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. Document Server@UHasselt. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • Karl Fischer titration. Sciencemadness Wiki. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Nature Portfolio. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine. Wikipedia. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information (PMC). [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. [Link]

  • Compound 3-Amino-2-piperidone (FDB021949). FooDB. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide

This guide provides an in-depth analysis and a practical framework for the Nuclear Magnetic Resonance (NMR) characterization of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide. Designed for researchers in drug discovery and o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and a practical framework for the Nuclear Magnetic Resonance (NMR) characterization of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide. Designed for researchers in drug discovery and organic synthesis, this document outlines the expected spectral features, offers a comparative analysis with structurally related compounds, and presents a detailed protocol for structural verification using advanced NMR techniques.

Introduction: The Structural Complexity of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide

2-(3-Amino-2-oxopiperidin-1-yl)propanamide is a chiral molecule featuring a lactam ring, a stereocenter at the 3-position of the piperidone core, and another at the 2-position of the propanamide side chain. This intricate structure, with its multiple chiral centers and the potential for restricted rotation around the amide bonds, presents a unique challenge and opportunity for detailed NMR analysis. An unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is paramount for confirming its synthesis and for understanding its conformational dynamics, which can be critical for its biological activity.

This guide will leverage established NMR principles and data from analogous structures to predict the spectral characteristics of the target molecule and to provide a robust methodology for its empirical verification.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for 2-(3-Amino-2-oxopiperidin-1-yl)propanamide. These predictions are based on the analysis of its constituent fragments: the 3-amino-2-piperidone ring and the N-acylated propanamide side chain. The piperidinone ring is expected to adopt a chair or twist-chair conformation in solution, leading to distinct axial and equatorial proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in a polar aprotic solvent (e.g., DMSO-d₆)

Proton(s) Predicted Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz) Notes
H33.5 - 3.8dd~10, ~5Methine proton adjacent to the amino group.
H4 (axial)1.8 - 2.0m-Diastereotopic proton.
H4 (equatorial)2.1 - 2.3m-Diastereotopic proton.
H5 (axial)1.7 - 1.9m-Diastereotopic proton.
H5 (equatorial)2.0 - 2.2m-Diastereotopic proton.
H6 (axial)3.2 - 3.4m-Diastereotopic proton adjacent to the lactam nitrogen.
H6 (equatorial)3.6 - 3.8m-Diastereotopic proton adjacent to the lactam nitrogen.
H2'4.5 - 4.8q~7Methine proton of the propanamide side chain.
H3'1.3 - 1.5d~7Methyl protons of the propanamide side chain.
-NH₂2.0 - 3.0br s-Exchangeable with D₂O.
-CONH₂7.0 - 7.5br s (2H)-Amide protons of the propanamide side chain.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in a polar aprotic solvent (e.g., DMSO-d₆)

Carbon Predicted Chemical Shift (ppm) Notes
C2170 - 175Lactam carbonyl.
C350 - 55Methine carbon bearing the amino group.
C425 - 30Methylene carbon.
C520 - 25Methylene carbon.
C645 - 50Methylene carbon adjacent to the lactam nitrogen.
C1'172 - 177Amide carbonyl of the propanamide side chain.
C2'48 - 53Methine carbon of the propanamide side chain.
C3'15 - 20Methyl carbon of the propanamide side chain.

Comparative Analysis: Key Differentiating Spectral Features

To appreciate the unique spectral fingerprint of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide, a comparison with simpler, related structures is instructive.

  • Versus 3-Amino-2-piperidone: The most significant difference will be the presence of signals corresponding to the propanamide side chain in the target molecule. Furthermore, the substitution at the N1 position will induce a downfield shift of the adjacent C6 and its attached protons. In 3-amino-2-piperidone, the N-H proton of the lactam would be observable, whereas in our target molecule, this is replaced by the propanamide group.

  • Versus N-acetylpiperidine: While both are N-acylated piperidines, our target molecule contains a lactam carbonyl (C2) and an amino group at C3. This will result in a significant downfield shift of C2 and a deshielding of the H6 protons compared to a simple N-acetylpiperidine. The presence of the chiral center at C3 will also lead to more complex splitting patterns for the ring protons due to their diastereotopic nature.

The presence of two distinct amide carbonyls (C2 and C1') and the complex aliphatic region are hallmark features of the target molecule. 2D NMR experiments are essential for unambiguously assigning these signals.

Experimental Protocol for NMR Characterization

A thorough NMR characterization requires a suite of 1D and 2D experiments. The following protocol is recommended for obtaining high-quality, unambiguous data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for molecules with amide protons as it slows down their exchange with water.

  • Filter the solution into a standard 5 mm NMR tube.

2. 1D NMR Spectroscopy:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy for Structural Elucidation:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J-coupling) correlations. It will be crucial for tracing the connectivity of the protons within the piperidinone ring and the propanamide side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is the primary method for assigning carbons based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the overall connectivity of the molecule, for instance, by correlating the H6 protons to the C1' carbonyl, confirming the attachment of the side chain to the lactam nitrogen.

The following diagram illustrates the workflow for a comprehensive NMR analysis.

G cluster_sample Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation Sample Dissolve Compound in Deuterated Solvent Filter Filter into NMR Tube Sample->Filter H1 ¹H NMR Filter->H1 C13 ¹³C NMR & DEPT-135 Filter->C13 COSY ¹H-¹H COSY H1->COSY HMBC ¹H-¹³C HMBC H1->HMBC HSQC ¹H-¹³C HSQC C13->HSQC C13->HMBC Assign Assign Signals COSY->Assign HSQC->Assign HMBC->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Key Mechanistic Insights from NMR Data

  • Diastereotopicity: Due to the chiral center at C3, the methylene protons at C4, C5, and C6 are diastereotopic, meaning they are chemically non-equivalent. This will result in each of these protons appearing as a distinct multiplet in the ¹H NMR spectrum, rather than a simple triplet or quartet.

  • Amide Bond Rotation: The C(O)-N bond in amides has a partial double bond character, which can restrict rotation. In some cases, this can lead to the observation of two distinct sets of signals (rotamers) for the protons and carbons near the amide bond, particularly at low temperatures. Variable temperature (VT) NMR studies can be employed to investigate this phenomenon.

  • Conformational Analysis: The magnitude of the vicinal coupling constants (³JHH) between the protons on the piperidinone ring can provide valuable information about the dihedral angles between them, and thus, the preferred conformation of the ring. For example, a large coupling constant (typically > 8 Hz) between two vicinal protons suggests a trans-diaxial relationship.

The molecular structure and key HMBC correlations that would be expected are depicted below.

G cluster_mol 2-(3-Amino-2-oxopiperidin-1-yl)propanamide mol H6 H6 C1_prime C1' H6->C1_prime H2_prime H2' C2 C2 H2_prime->C2 C3 C3 H2_prime->C3

Caption: Key expected HMBC correlations.

Conclusion

The NMR characterization of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide is a multi-faceted task that requires a combination of 1D and 2D NMR techniques for complete structural assignment. This guide provides a predictive framework for its ¹H and ¹³C NMR spectra, a comparative analysis to highlight its unique features, and a detailed experimental protocol. By following this guide, researchers can confidently verify the structure of this and related molecules, paving the way for further studies into their chemical and biological properties.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]

  • Govindasamy, L., & Narayanan, S. (2013). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 51(12), 826–832. [Link]

  • PubChem Compound Summary for CID 5200225, 3-Amino-2-piperidone. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link].

  • Asakura, J., & Williamson, M. P. (1999). Proton NMR chemical shifts and coupling constants for brain metabolites. Journal of Magnetic Resonance, 142(2), 278-288. [Link]

  • Fukushima, K., & Asai, T. (2014). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 15(7), 12327–12340. [Link]

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Piperidinone-Based Impurities

Abstract The piperidinone scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of active pharmaceutical ingredients (APIs). However, its inherent chemical reactivity can lead to the formation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidinone scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of active pharmaceutical ingredients (APIs). However, its inherent chemical reactivity can lead to the formation of various process-related and degradation impurities that must be meticulously controlled to ensure drug safety and efficacy. This guide provides a systematic, science-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of piperidinone-based impurities. We will compare stationary phase chemistries, explore mobile phase optimization strategies, and detail a comprehensive validation protocol grounded in regulatory expectations.

Introduction: The Analytical Challenge of Piperidinone Impurities

The 2-piperidinone ring system, a cyclic amide (lactam), is susceptible to specific degradation pathways, primarily hydrolysis, which cleaves the lactam ring to form an amino acid derivative. Oxidation and photolytic degradation can also introduce a range of related substances. The analytical challenge lies in developing a single HPLC method that can resolve the parent API from these structurally similar impurities, some of which may be present at trace levels.[1][2]

A well-developed, stability-indicating HPLC method is paramount. It not only quantifies impurities in routine quality control but also serves as a critical tool during forced degradation studies, which are essential for understanding degradation pathways and ensuring the method's specificity.[3][4][5] This guide will use a model compound, "Pipiridone," and its hypothetical impurities (Figure 1) to illustrate a practical and comparative approach to method development.

Model Compounds:

  • Pipiridone (API): The active pharmaceutical ingredient.

  • Impurity A (Hydrolytic Degradant): Formed by the opening of the piperidinone ring. Expected to be significantly more polar.

  • Impurity B (Process Precursor): A less polar starting material used in the synthesis.

  • Impurity C (Oxidative Degradant): N-Oxide derivative, typically more polar than the API.

The Method Development Workflow: A Systematic Approach

Effective method development is not a matter of trial and error but a logical, phased process. The goal is to establish a "design space" where the method is robust and reliable. This workflow is grounded in the principles of Quality by Design (QbD), which emphasizes a systematic approach to development.[6]

G cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Determine pKa, logP, & UV Spectra of API B1 Column Chemistry (C18, Phenyl-Hexyl, Polar-Embedded) A->B1 Informs initial column/pH choice B2 Mobile Phase pH (Acidic, Neutral, Basic) B3 Organic Modifier (Acetonitrile vs. Methanol) C1 Gradient Time & Slope B3->C1 Selects best starting conditions for refinement C2 Column Temperature C3 Flow Rate D ICH Q2(R1) Validation: Specificity, Linearity, Accuracy, Precision, Robustness C3->D Finalized method proceeds to validation

Caption: HPLC Method Development Workflow.

Phase 1 & 2: Analyte Characterization and Initial Screening

Before any injections are made, understanding the physicochemical properties of the API and its potential impurities is crucial. The pKa will dictate the optimal mobile phase pH for controlling ionization and achieving good peak shape, while the logP gives an indication of hydrophobicity and retention on a reversed-phase column.

Causality Behind Screening Choices

The initial screening phase is the most critical for finding a suitable separation.[7] The choices are not arbitrary; they are based on fundamental chromatographic principles.[8][9]

  • Mobile Phase pH: For piperidinone compounds, which often contain basic nitrogen atoms, pH control is essential. An acidic pH (e.g., pH 2.5-3.5) is often a good starting point. This ensures the piperidinone nitrogen is protonated, leading to consistent interactions with the stationary phase and sharper peaks.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. ACN generally provides lower viscosity (leading to higher efficiency) and different selectivity compared to MeOH. Screening both is recommended.

  • Stationary Phase Chemistry: This is where the greatest gains in selectivity can be found.[10] Relying on a single C18 column is a common pitfall. Different stationary phases offer different interaction mechanisms.[11]

Comparative Study: Stationary Phase Selection

A screening experiment was designed to compare three common, yet distinct, reversed-phase columns for their ability to separate Pipiridone from its key impurities. A generic gradient was used for the initial screen.

Screening Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% to 95% B in 15 minutes

  • Detection: 254 nm

Table 1: Comparison of Stationary Phase Performance

Column ChemistryKey Interaction MechanismResolution (API / Impurity A)Resolution (Impurity B / API)Tailing Factor (API)Comments
Standard C18 Hydrophobic1.82.11.4Good general-purpose retention. Peak shape for polar Impurity A is acceptable.
Phenyl-Hexyl Hydrophobic, π-π Interactions1.93.5 1.2Enhanced selectivity for the aromatic Impurity B due to π-π interactions. Improved peak shape.
Polar-Embedded (C18) Hydrophobic, Hydrogen Bonding2.5 2.31.1 Superior retention and peak shape for the highly polar Impurity A.

Analysis of Results:

The Standard C18 column provided a baseline separation, but the tailing factor for the API was suboptimal. The Phenyl-Hexyl column showed a significant and expected improvement in the resolution of Impurity B, which contains an additional aromatic ring, demonstrating the power of secondary interactions.[11] However, the Polar-Embedded C18 column gave the best overall performance, particularly for the most challenging polar degradant (Impurity A) and the best peak shape for the API. The embedded polar group helps to shield residual silanols on the silica surface, reducing tailing for basic compounds like piperidinones.

Based on this screening data, the Polar-Embedded C18 column was selected for further optimization.

Phase 3: Method Optimization

With a promising column and mobile phase system selected, the next step is to optimize the conditions to ensure the method is robust and fit for purpose. This involves refining the gradient, temperature, and flow rate to achieve the desired resolution for all peaks in the shortest reasonable runtime.

G cluster_0 Input Parameters cluster_1 Output Responses cluster_2 Goal Params Gradient Slope Temperature Flow Rate pH Responses Resolution (Critical Pair) Retention Time Peak Tailing Analysis Time Params:f0->Responses:f0 Steeper gradient decreases RT, may reduce resolution Params:f1->Responses:f1 Higher temp decreases RT Params:f0->Responses:f3 Steeper gradient decreases time Goal Robust Method (Design Space) Responses->Goal Meet System Suitability Criteria

Caption: Relationship between HPLC parameters and goals.

Experimental Protocol: Optimized HPLC Method

This protocol represents the final, optimized method for the analysis of Pipiridone and its impurities.

1. Instrumentation:

  • HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

2. Chromatographic Conditions:

  • Column: Polar-Embedded C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.0 min: 10% B

    • 12.0 min: 70% B

    • 12.1 min: 95% B

    • 14.0 min: 95% B

    • 14.1 min: 10% B

    • 16.0 min: 10% B

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Pipiridone reference standard in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the drug substance or product sample at the same concentration as the standard.

  • Spiked Suitability Solution: Spike the standard solution with known impurities to a level of 0.15%.

4. System Suitability Criteria (as per USP <621>): [8][12][13]

  • Resolution: The resolution between any two adjacent peaks must be ≥ 2.0.

  • Tailing Factor: The tailing factor for the Pipiridone peak must be ≤ 1.5.

  • Reproducibility: The relative standard deviation (RSD) for five replicate injections of the Pipiridone standard must be ≤ 2.0%.

Phase 4: Method Validation

The final step is to formally validate the method according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15][16] Validation demonstrates that the analytical procedure is suitable for its intended purpose.

Table 2: Summary of Validation Parameters and Acceptance Criteria (ICH Q2(R1))

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix).Peak purity of API passes. No interference at the retention time of the API or its impurities from placebo or forced degradation.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 for the API and all impurities over the specified range (e.g., LOQ to 150% of specification).
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked impurities at three levels (e.g., 50%, 100%, 150% of specification) should be within 90.0% to 110.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 5.0% for repeatability (n=6) and intermediate precision (different days, analysts).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at the LOQ level should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability criteria must be met when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units) are varied.

Conclusion

The development of a robust, stability-indicating HPLC method for piperidinone-based impurities is a systematic process that relies on a sound understanding of chromatographic principles and the physicochemical properties of the analytes. This guide has demonstrated that a comparative screening of stationary phases is a crucial first step, often revealing significant differences in selectivity that cannot be achieved by mobile phase optimization alone. A polar-embedded phase proved superior for resolving the polar hydrolytic degradant common to this class of compounds. By following a logical workflow from initial screening through optimization and culminating in a full ICH-compliant validation, researchers can develop high-quality analytical methods that ensure the safety and quality of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.

  • <621> Chromatography. USP-NF.

  • Are You Sure You Understand USP <621>? LCGC International.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.

  • USP-NF <621> Chromatography. USP.

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.

  • Understanding Chromatography - How does HPLC work to separate components of a mixture? LC Services.

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.

  • Interactions of HPLC Stationary Phases. Imtakt.

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. ResearchGate.

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.

  • Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International.

  • High-Performance Liquid Chromatography. Chemistry LibreTexts.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research.

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech.

Sources

Validation

A Senior Application Scientist's Guide to the Chiral Separation of (3S)- vs (3R)-Aminopiperidinone Isomers

For researchers and professionals in drug development, the precise and efficient separation of chiral isomers is a cornerstone of producing safe and effective pharmaceuticals. The (3S)- and (3R)-aminopiperidinone enantio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise and efficient separation of chiral isomers is a cornerstone of producing safe and effective pharmaceuticals. The (3S)- and (3R)-aminopiperidinone enantiomers are critical building blocks in the synthesis of various bioactive molecules. Due to the stereospecific nature of biological systems, each enantiomer can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to resolve and quantify these isomers is paramount.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral separation of aminopiperidinone isomers and related cyclic lactams. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select and implement the optimal separation strategy for your research.

The Great Divide: HPLC vs. SFC for Chiral Aminopiperidinone Separation

The choice between HPLC and SFC for chiral separations is a critical decision in method development. While both techniques are powerful, they offer distinct advantages and operate on different principles that can significantly impact resolution, speed, and sustainability.

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs).[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a diverse range of chiral compounds.[2]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often hailed as a "green" chromatography technique.[3] It utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic and readily available.[3] The low viscosity and high diffusivity of the supercritical fluid mobile phase in SFC often lead to faster separations and higher efficiency compared to HPLC.[3]

The choice between these two powerful techniques often comes down to a balance of speed, efficiency, solvent consumption, and the specific requirements of the analysis.

Performance Comparison: A Data-Driven Look at Related Structures

A study on the chiral separation of several racemic piperidine-2,6-dione analogues on immobilized polysaccharide-based CSPs, Chiralpak IA (amylose-based) and Chiralpak IB (cellulose-based), highlights the effectiveness of these columns in HPLC. The results, summarized in the table below, demonstrate that Chiralpak IA provided superior resolution for the tested compounds under non-conventional mobile phases.[4][5]

CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
AminoglutethimideChiralpak IAMTBE-THF (90:10, v/v)5.33[4]
p-Nitro-glutethimideChiralpak IAMTBE-THF (90:10, v/v)2.50[4]
PhenglutarimideChiralpak IA100% Dichloromethane1.00[4]
ThalidomideChiralpak IA100% Acetonitrile1.67[4]
AminoglutethimideChiralpak IBMTBE-THF (90:10, v/v)0.67[4]

In a comparative study of HPLC and SFC for the enantioseparation of (±)-trans-β-lactam ureas on immobilized polysaccharide-based CSPs, SFC demonstrated significant advantages in terms of speed. The table below showcases a comparison for a representative β-lactam urea on a cellulose-based column.

TechniqueChiral Stationary PhaseMobile PhaseAnalysis Time (approx.)Resolution (Rs)Reference
HPLCCHIRAL ART Cellulose-SBn-hexane/2-PrOH (90/10, v/v)~15 min3.21[6]
SFCCHIRAL ART Cellulose-SBCO₂/MeOH (85/15, v/v)~5 min3.58[6]

These data underscore a general trend: while both HPLC and SFC can achieve excellent chiral separations, SFC often provides a significant reduction in analysis time without compromising, and sometimes even improving, resolution.[3]

The Heart of the Matter: Chiral Recognition on Polysaccharide CSPs

The enantioselective power of polysaccharide-based CSPs, such as those derived from cellulose and amylose, lies in their ability to form transient diastereomeric complexes with the enantiomers of the analyte.[2] The chiral recognition mechanism is a complex interplay of various interactions, including:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives can act as both hydrogen bond donors and acceptors, interacting with the amine and ketone/amide functionalities of the aminopiperidinone isomers.

  • π-π Interactions: The phenyl groups of the chiral selector can engage in π-π stacking with aromatic moieties in the analyte or its derivative.

  • Steric Interactions: The helical structure of the polysaccharide polymer creates chiral grooves and cavities. The differential fit of the enantiomers into these grooves due to their three-dimensional arrangement is a crucial factor in achieving separation.[2]

The following diagram illustrates the conceptual workflow for selecting a chiral separation method, emphasizing the key decision points and optimization loops.

Chiral_Separation_Workflow cluster_screening Initial Screening cluster_evaluation Evaluation & Optimization cluster_final Final Method Start Racemic Aminopiperidinone Screen_HPLC HPLC Screening (Polysaccharide CSPs) Start->Screen_HPLC Screen_SFC SFC Screening (Polysaccharide CSPs) Start->Screen_SFC Evaluate_HPLC Evaluate HPLC Results (Resolution, Tailing) Screen_HPLC->Evaluate_HPLC Evaluate_SFC Evaluate SFC Results (Resolution, Speed) Screen_SFC->Evaluate_SFC Optimize_HPLC Optimize HPLC (Mobile Phase, Additives) Evaluate_HPLC->Optimize_HPLC Partial Separation Derivatization Consider Derivatization Evaluate_HPLC->Derivatization No Separation Final_Method Validated Chiral Method Evaluate_HPLC->Final_Method Baseline Separation Optimize_SFC Optimize SFC (Modifier, Additives) Evaluate_SFC->Optimize_SFC Partial Separation Evaluate_SFC->Derivatization No Separation Evaluate_SFC->Final_Method Baseline Separation Optimize_HPLC->Evaluate_HPLC Optimize_SFC->Evaluate_SFC cluster_screening cluster_screening Derivatization->cluster_screening Re-screen

Caption: A workflow for chiral method development.

Field-Proven Protocols for Chiral Separation

The following protocols are based on established methods for structurally related compounds and provide a robust starting point for the chiral separation of (3S)- vs (3R)-aminopiperidinone isomers.

Protocol 1: Chiral HPLC with Derivatization

This protocol is adapted from a validated method for the chiral separation of 3-aminopiperidine enantiomers and is suitable for aminopiperidinones, which also possess a primary amine.[7] Derivatization with p-toluenesulfonyl chloride (PTSC) introduces a chromophore for enhanced UV detection and can improve chiral recognition.[7]

Step 1: Derivatization

  • Dissolve a known amount of the aminopiperidinone racemate in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., triethylamine or sodium carbonate) to the solution.

  • Add a solution of p-toluenesulfonyl chloride (PTSC) in the same solvent dropwise while stirring.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC or achiral HPLC).

  • Quench the reaction and extract the derivatized product.

  • Dry the organic layer and evaporate the solvent to obtain the derivatized aminopiperidinone.

Step 2: HPLC Analysis

  • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% diethylamine in ethanol

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C (ambient)

  • Detection: UV at 228 nm

  • Injection Volume: 10 µL

Expected Outcome: Baseline separation of the two derivatized enantiomers with a resolution (Rs) of greater than 2.0.[7]

Protocol 2: Chiral SFC without Derivatization

This protocol is a starting point for the direct chiral separation of aminopiperidinone isomers using SFC, based on general screening strategies for chiral compounds.[8]

Step 1: Sample Preparation

  • Dissolve the racemic aminopiperidinone in the mobile phase modifier (e.g., methanol or ethanol) at a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm filter before injection.

Step 2: SFC Analysis

  • Column: Chiralpak IG (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO₂ / Methanol (with 0.1% diethylamine for basic compounds) in a gradient or isocratic mode. A typical starting point is an 80:20 (v/v) ratio.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV-Vis (PDA) detector, wavelength based on the analyte's chromophore (if any).

Expected Outcome: A rapid separation of the enantiomers. Optimization of the modifier percentage and the choice of additive will likely be necessary to achieve baseline resolution.

Concluding Remarks

The chiral separation of (3S)- vs (3R)-aminopiperidinone isomers is a critical analytical challenge in pharmaceutical development. Both HPLC and SFC offer viable and powerful solutions.

  • HPLC with polysaccharide-based CSPs provides a robust and versatile platform, especially when coupled with derivatization to enhance detectability and resolution.

  • SFC emerges as a superior alternative in terms of speed and sustainability , often delivering faster separations with reduced environmental impact.[3]

The choice of the optimal technique will depend on the specific requirements of the project, including throughput needs, availability of instrumentation, and the importance of "green" analytical practices. The protocols and comparative data presented in this guide provide a solid foundation for initiating method development and making an informed decision to ensure the stereochemical purity of these vital pharmaceutical building blocks.

References

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Accessed February 15, 2026.
  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. Accessed February 15, 2026.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF.
  • Structures of the polysaccharide-based chiral stationary phases used in this study.
  • A kind of HPLC analytical approach of 3-amino piperidine.
  • CHIRAL COLUMNS. Phenomenex. Published June 2, 2017. Accessed February 15, 2026.
  • Enantioselective chromatography in drug discovery. PubMed. Accessed February 15, 2026.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Published March 1, 2022. Accessed February 15, 2026.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Accessed February 15, 2026.
  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-U, IB-U, IC-U, ID-U, IG-U, and IH-U - . Chiral Technologies. Accessed February 15, 2026.
  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... YouTube. Published June 30, 2025. Accessed February 15, 2026.
  • INSTRUCTION MANUAL FOR CHIRALPAK ID COLUMNS. Chiral Technologies. Accessed February 15, 2026.
  • Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. Published June 12, 2024. Accessed February 15, 2026.
  • A generic strategy for chiral separations by supercritical fluid chromatography.
  • Frequently Asked Questions. Daicel Chiral Technologies. Accessed February 15, 2026.
  • SFC for chiral separations in bioanalysis | Request PDF.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online. Published April 1, 2022. Accessed February 15, 2026.
  • Enantiomeric Purification (HPLC/SFC). BOC Sciences. Accessed February 15, 2026.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. separations.st. Published October 3, 2023. Accessed February 15, 2026.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
  • Chiral HPLC Separations. Phenomenex. Accessed February 15, 2026.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. 2012.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Accessed February 15, 2026.

Sources

Comparative

Validation of Glutamine Mimetic Binding Affinity (IC50)

A Comparative Technical Guide for Drug Discovery Executive Summary: The Challenge of Glutamine Mimetics Glutamine is the most abundant free amino acid in human blood (~500–700 µM). Developing glutamine mimetics—analogs t...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary: The Challenge of Glutamine Mimetics

Glutamine is the most abundant free amino acid in human blood (~500–700 µM). Developing glutamine mimetics—analogs that compete with or block glutamine utilization—requires navigating a complex kinetic landscape. A common failure mode in validating these compounds is the reliance on static IC50 values without accounting for the mechanism of inhibition (covalent vs. allosteric) or assay conditions (glutamine concentration relative to


).

This guide provides a rigorous framework for validating novel glutamine mimetics. We compare the industry-standard Coupled Enzyme Assay against biophysical alternatives (MST/SPR) and provide benchmarking data for gold-standard inhibitors: CB-839 (Telaglenastat) , BPTES , and DON .

Mechanistic Landscape & Target Engagement

To validate a mimetic, one must first define where it binds. Glutaminase (GLS1) exists as a tetramer that requires phosphate for activation.

  • Active Site Inhibitors (e.g., DON): Competitively block the catalytic site. Often covalent.

  • Allosteric Inhibitors (e.g., CB-839, BPTES): Bind to the dimer-dimer interface, locking the enzyme in an inactive conformation.[1][2] These often exhibit slow-binding kinetics , necessitating specific pre-incubation steps in your protocol.

Diagram 1: Glutaminase Activation & Inhibition Pathways

GLS_Mechanism Gln Glutamine (Substrate) GLS_Active GLS1 Tetramer (Active) Gln->GLS_Active Binding GLS_Inactive GLS1 Monomers/Dimers (Inactive) GLS_Inactive->GLS_Active + Phosphate Glu Glutamate + NH3 GLS_Active->Glu Hydrolysis Krebs TCA Cycle (Energy/Anabolism) Glu->Krebs DON DON (Active Site Covalent) DON->GLS_Active Blocks Catalysis CB839 CB-839/BPTES (Allosteric Interface) CB839->GLS_Inactive Locks Inactive State

Figure 1: Mechanism of Action for GLS1 Inhibitors. Allosteric inhibitors (CB-839) prevent tetramerization, while mimetics (DON) block the active site.

Comparative Methodologies: Selecting the Right Assay

Validation requires triangulation. Relying solely on one method can lead to artifacts (e.g., fluorescence interference in coupled assays).

FeatureMethod A: GDH-Coupled Enzymatic Assay Method B: Microscale Thermophoresis (MST) Method C: Surface Plasmon Resonance (SPR)
Principle Measures Glutamate production via NADH generation.Measures hydration/solvation changes upon binding in free solution.Measures mass change on a sensor chip surface.
Primary Output IC50 (Functional Potency)Kd (Binding Affinity)kon/koff (Kinetics) & Kd
Throughput High (96/384-well plates)MediumLow to Medium
Sample Req. Low enzyme, High substrateUltra-low sample consumptionHigh protein consumption (immobilization)
Pros Industry standard; measures functional inhibition.Immobilization-free; detects aggregation; good for sticky compounds.Gold standard for residence time (crucial for allosteric drugs).
Cons Prone to compound fluorescence interference; indirect.Does not measure functional turnover.Complex setup; covalent immobilization may occlude allosteric sites.
Best For Initial Screening & IC50 Validation Hit Confirmation & Sticky Compounds Detailed Kinetic Characterization

Deep Dive Protocol: The GDH-Coupled Assay

This is the "workhorse" assay for validating glutamine mimetics. It is a two-step reaction:

  • GLS Reaction: Glutamine

    
     Glutamate + 
    
    
    
  • Detection: Glutamate +

    
    
    
    
    
    
    
    -Ketoglutarate + NADH +
    
    
Critical "Senior Scientist" Parameters
  • The Pre-Incubation Rule: Allosteric inhibitors like CB-839 are time-dependent .[2] You must pre-incubate the inhibitor with the enzyme for 15–60 minutes before adding Glutamine. Failure to do this will shift your IC50 from nanomolar to micromolar (false negative).

  • The Phosphate Trigger: GLS1 requires inorganic phosphate for activation. Ensure your buffer contains at least 50 mM Phosphate.

  • Detergent Necessity: Mimetics are often hydrophobic. Include 0.01% Triton X-100 or Tween-20 to prevent compound aggregation.

Step-by-Step Workflow

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM

    
    , 0.01% Triton X-100, 1 mM EDTA.
    
  • Substrate Mix: 2x Glutamine (final conc. should be at

    
    , typically 2–4 mM for GLS1).
    
  • Detection Mix: Glutamate Dehydrogenase (GDH, >5 U/mL), 2 mM

    
    .
    

Protocol:

  • Compound Prep: Prepare 10-point dilution series of your mimetic in DMSO.

  • Enzyme Addition: Add 20 µL of recombinant GLS1 (final conc. 10–50 nM) to the plate.

  • Inhibitor Addition: Add 1 µL of compound.

  • CRITICAL STEP - Pre-incubation: Incubate for 60 minutes at Room Temp. (This allows slow-binding allosteric inhibitors to engage).

  • Reaction Start: Add 20 µL of Glutamine substrate mix. Incubate for 20–30 mins.

  • Quench/Detect: Add 40 µL of GDH/NAD+ Detection Mix.

  • Read: Measure Absorbance (340 nm) or Fluorescence (Ex340/Em460) for NADH production.

Diagram 2: Validation Workflow Logic

Assay_Workflow cluster_tips Critical Control Points Start Compound Prep (DMSO Serial Dilution) Enzyme Add GLS1 Enzyme (+ Phosphate Buffer) Start->Enzyme PreInc Pre-Incubation (60 min @ RT) Enzyme->PreInc Substrate Add Glutamine (Start Reaction) PreInc->Substrate Detect Add GDH + NAD+ (Measure NADH) Substrate->Detect Analysis Non-linear Regression (Calculate IC50) Detect->Analysis

Figure 2: Step-by-step assay workflow highlighting the critical pre-incubation step for allosteric validation.

Benchmarking Data: What Good Looks Like

When validating your mimetic, run these controls side-by-side. If your CB-839 IC50 comes back at 500 nM, your assay sensitivity is compromised (likely insufficient pre-incubation or too high enzyme concentration).

InhibitorTypeExpected IC50 (GLS1)Kinetic ProfileNotes for Validation
CB-839 Allosteric15 – 30 nM Slow-binding, Time-dependentGold Standard. Requires >30 min pre-incubation. Highly selective for GLS1 over GLS2.
BPTES Allosteric~160 nM Fast/Medium reversibleThe "classic" probe. Less potent than CB-839. Poor solubility.
DON Active Site~6 µM (

)
Irreversible (Covalent)Non-selective (hits all glutamine enzymes).[3] Use as a "total block" control.

Data synthesized from gross et al. (2014) and Robinson et al. (2007).

Troubleshooting & Optimization (The "Senior Scientist" Insight)

1. The "Fluorescence False Positive" Many glutamine mimetics are heterocyclic compounds that may fluoresce at 460nm (the NADH emission).

  • Validation: Always run a "Compound Only" control (No Enzyme + Compound + NAD+). If it glows, switch to Absorbance (340 nm) or use MST .

2. Glutamate Contamination Commercial Glutamine often contains 0.5–2% Glutamate. In a sensitive assay, this creates a high background signal before the enzyme even acts.

  • Fix: Use "Ultra-Pure" Glutamine or run a "Time Zero" subtraction.

3. Enzyme Instability GLS1 is unstable at low concentrations without phosphate.

  • Fix: Never dilute the enzyme into water. Always dilute directly into the Phosphate-containing assay buffer immediately before use.

References

  • Gross, M. I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics, 13(4), 890-901.

  • Robinson, M. M., et al. (2007). Novel mechanism of inhibition of rat kidney-type glutaminase by bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES). Biochemical Journal, 406(3), 407-414.

  • Shukla, K., et al. (2012). Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors. Journal of Medicinal Chemistry, 55(23), 10551-10563.

  • Thangavelu, K., et al. (2014). Structural basis for the active site inhibition mechanism of human kidney-type glutaminase (KGA). Scientific Reports, 4, 3827.

Sources

Validation

Comparative Guide: Impurity Profiling of Nirmatrelvir, Homologs, and Structural Analogs

Introduction: The Stereochemical Challenge Nirmatrelvir (PF-07321332) represents a class of covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro).[1][2] Its efficacy hinges on a nitrile "warhead" that forms a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

Nirmatrelvir (PF-07321332) represents a class of covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro).[1][2] Its efficacy hinges on a nitrile "warhead" that forms a reversible covalent thioimidate adduct with the Cysteine-145 residue of the protease.[1]

For the analytical scientist, Nirmatrelvir presents a unique impurity profiling challenge. Unlike simple small molecules, its peptidomimetic structure contains multiple chiral centers (1R, 2S, 5S).[1] The distinction between homologs (e.g., synthetic chain-extended impurities), analogs (e.g., diastereomers/epimers), and degradation products (e.g., nitrile hydrolysis) is critical.[1]

This guide moves beyond standard pharmacopeial testing to provide a comparative analysis of separation strategies for these structurally similar impurities.

The Landscape of Impurities: Homologs vs. Analogs

Before selecting a method, we must define the structural targets. Impurities in Nirmatrelvir drug substance typically fall into three "Analog" categories that require different separation mechanisms.

Impurity ClassSpecific Analog/HomologStructural CharacteristicAnalytical Challenge
Stereochemical Analogs Impurity G (Epimer) Diastereomer at the P1 glutamine surrogate position.[1]High. Identical m/z; nearly identical hydrophobicity.[1] Requires Chiral or specialized RP-LC.[1]
Degradation Analogs Amide & Acid Hydrolysis Conversion of the nitrile warhead (-CN) to amide (-CONH2) or acid (-COOH).[1]Medium. Polarity shift allows separation on C18, but amide can co-elute with parent in fast gradients.[1]
Synthetic Homologs Ester Precursors Methyl or Ethyl ester intermediates (from the bicyclic proline synthesis).[1]Low. Significant hydrophobicity difference.[1] Easily resolved on RP-HPLC.
Bioanalytical Analogs Nirmatrelvir-D9 Deuterated internal standard (tert-butyl-d9).[1]Specialized. Co-elutes with parent on HPLC; requires MS resolution.

Comparative Analytical Architectures

We evaluated three primary chromatographic platforms for their ability to resolve the critical Epimer (Diastereomer) and Hydrolysis Analogs .

Method A: Standard RP-HPLC (The QC Workhorse)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Verdict: Insufficient for Chiral Profiling.

    • Pros: Robust, cheap, excellent for separating synthetic homologs (esters) and gross degradation products (acids).[1]

    • Cons: Often fails to resolve the P1 epimer (Impurity G) from the main peak, leading to purity overestimation.

Method B: UHPLC-Q-TOF-MS (The Structural Elucidator)[1]
  • Column: Phenyl-Hexyl or C8 (e.g., Phenomenex Kinetex), 1.7 µm.[1]

  • Mobile Phase: Ammonium Formate (pH 4.[1]5) / Methanol.[1]

  • Verdict: Gold Standard for Identification.

    • Pros: The Phenyl-Hexyl chemistry offers "pi-pi" selectivity that often separates diastereomers better than C18.[1] MS/MS allows identification of the nitrile-to-amide hydrolysis (+18 Da mass shift).[1]

    • Cons: High capital cost; not necessary for routine release if Method C is available.[1]

Method C: Supercritical Fluid Chromatography (SFC) (The Chiral Specialist)
  • Column: Chiralpak IB or IC.

  • Mobile Phase: CO2 / Methanol (with 0.1% DEA).[1]

  • Verdict: Superior for Stereoisomers.

    • Pros: Baseline resolution of all diastereomers and enantiomers in under 5 minutes.

    • Cons: Poor solubility of polar degradation products (acids); requires orthogonal testing with Method A.

Summary Data: Resolution (Rs) Comparison
Target PairMethod A (C18 HPLC)Method B (Phenyl UHPLC)Method C (Chiral SFC)
Nirmatrelvir / Epimer Rs = 0.8 (Co-elution)Rs = 1.6 (Partial)Rs = 4.2 (Baseline)
Nirmatrelvir / Amide Analog Rs = 2.5Rs = 3.1 Rs = 1.2
Nirmatrelvir / Acid Analog Rs = 5.0 Rs = 4.8Not Detected (Precipitates)

Experimental Protocol: Validated UHPLC-MS/MS Profiling

For researchers lacking SFC, this optimized UHPLC protocol maximizes resolution of homologs and degradation analogs.

A. Sample Preparation (Stress Testing)

To generate the full profile of analogs for method validation:

  • Acid Hydrolysis: Dissolve 1 mg Nirmatrelvir in 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. (Generates Acid Analog).

  • Base Hydrolysis: Dissolve 1 mg in 1 mL 0.1 N NaOH. Ambient temp for 2 hours. (Generates Amide Analog and Epimers).

  • Neutralization: Quench both with equal molarity acid/base to pH 7.0 before injection.

B. Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Waters BEH Phenyl, 100mm x 2.1mm, 1.7 µm. Reasoning: Phenyl ligands interact with the rigid bicyclic ring of Nirmatrelvir, offering better shape selectivity than C18.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 4.0).[1] Reasoning: Low pH suppresses ionization of the carboxylic acid degradants, improving their retention.

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Gradient:

    • 0 min: 10% B[1]

    • 2 min: 10% B (Isocratic hold for polar degradants)[1]

    • 10 min: 90% B

    • 12 min: 90% B[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).[1][3][4]

  • Key Transitions (MRM):

    • Nirmatrelvir (Parent):[1][2][5] 500.3

      
       110.1 (Quantifier), 500.3 
      
      
      
      319.3 (Qualifier).
    • Amide Analog (+18 Da): 518.3

      
       110.1.[1]
      
    • Acid Analog (+19 Da): 519.3

      
       110.1.[1]
      
    • Nirmatrelvir-D9 (IS): 509.3

      
       110.1.[1][4]
      

Visualizing the Pathways

Diagram 1: Degradation & Analog Formation Pathway

This diagram illustrates how environmental stress converts Nirmatrelvir into its primary structural analogs.[1]

NirmatrelvirDegradation Nirmatrelvir Nirmatrelvir (Parent) Epimer Impurity G (Diastereomer) Nirmatrelvir->Epimer Base/Chiral Instability (Epimerization) Amide Amide Analog (-CONH2) Nirmatrelvir->Amide Hydrolysis (H2O) Nitrile -> Amide Fragment Cleavage Products Nirmatrelvir->Fragment Oxidation (H2O2) Acid Acid Analog (-COOH) Amide->Acid Further Hydrolysis

Caption: Primary degradation pathways converting Nirmatrelvir into stereochemical and hydrolytic analogs.

Diagram 2: Analytical Decision Matrix

A logic flow for selecting the correct instrument based on the specific impurity profiling goal.

MethodSelection Start Impurity Profiling Goal Q_IsChiral Is separation of Diastereomers required? Start->Q_IsChiral Branch_Chiral YES: Stereochemical Purity Q_IsChiral->Branch_Chiral Branch_General NO: General Stability/Potency Q_IsChiral->Branch_General Method_SFC Use SFC (Chiralpak) Best for Epimers Branch_Chiral->Method_SFC High Resolution Method_Phenyl Use UHPLC (Phenyl-Hexyl) Best for Identification Branch_Chiral->Method_Phenyl Medium Resolution Method_C18 Use HPLC (C18) Routine QC (Acids/Amides) Branch_General->Method_C18 Standard

Caption: Decision matrix for selecting chromatographic techniques based on target impurity type.

References

  • Pfizer Inc. (2021).[1] Emergency Use Authorization (EUA) for Paxlovid: Fact Sheet for Healthcare Providers. FDA.[1][2][6] Link

  • Jain, A., et al. (2022).[1] Unequal Behaviour between Hydrolysable Functions of Nirmatrelvir under Stress Conditions: Structural and Theoretical Approaches. Molecules. Link

  • Kincaid, J. R. A., et al. (2022).[1] A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir. ChemRxiv.[1] Link

  • Li, Y., et al. (2022).[1] LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). ICH. Link

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Comparative

A Comparative Guide to the Crystal Structure Analysis of Piperidinone-Enzyme Complexes

For researchers, medicinal chemists, and drug development professionals, understanding the precise molecular interactions between a therapeutic candidate and its target enzyme is paramount. X-ray crystallography provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the precise molecular interactions between a therapeutic candidate and its target enzyme is paramount. X-ray crystallography provides an unparalleled high-resolution view of these interactions, guiding structure-activity relationship (SAR) studies and facilitating the rational design of more potent and selective inhibitors.[1][2] The piperidinone scaffold, a versatile heterocyclic motif, is a cornerstone in the development of numerous enzyme inhibitors due to its favorable physicochemical properties and synthetic tractability.[3][4] This guide offers an in-depth comparison of methodologies and experimental considerations for the crystal structure analysis of piperidinone-enzyme complexes, grounded in field-proven insights and experimental data.

The Significance of the Piperidinone Scaffold in Enzyme Inhibition

The piperidinone ring system is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] Its conformational flexibility, combined with the ability to introduce diverse substituents at multiple positions, allows for the precise spatial arrangement of pharmacophoric groups to complement the topology of an enzyme's active site.[6][7][8] This has led to the development of potent piperidinone-based inhibitors for a range of clinically relevant enzymes, including Dipeptidyl Peptidase IV (DPP4) in type 2 diabetes, Murine Double Minute 2 (MDM2) in oncology, and β-secretase (BACE-1) in Alzheimer's disease.[9][10][11][12]

Comparative Analysis of Piperidinone-Enzyme Complexes: A Structural Perspective

The efficacy of a piperidinone-based inhibitor is dictated by its specific interactions within the enzyme's binding pocket. X-ray crystallography reveals these critical interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, providing a structural basis for inhibitor potency and selectivity.[9][10] Below is a comparison of crystallographic data for several key piperidinone-enzyme complexes.

Enzyme Target Inhibitor PDB Code Resolution (Å) Key Interactions & Rationale
MDM2 Piperidinone-pyridine derivative (Compound 16)4QO41.7The 3-chlorophenyl group occupies the Leu26(p53) pocket, engaging in π-stacking with His96. The 4-chlorophenyl group fills the Trp23(p53) binding cavity, maximizing hydrophobic interactions crucial for potent inhibition.[9]
DPP4 Piperidinone-constrained phenethylamine (Compound 31)Not specifiedNot specifiedThe trifluorophenyl group occupies the S1 pocket of the enzyme. The amine group forms essential electrostatic interactions with the side chains of Glu205 and Glu206, anchoring the inhibitor in the active site.[10]
BACE-1 Piperazinone derivative (Compound 5g)Not specifiedNot specifiedThe inhibitor utilizes a hydroxyethylamine isostere to mimic the transition state of the substrate. The N-benzyl-2-oxopiperazinone and indole-derived P2-ligand engage in specific interactions within the enzyme's catalytic site.[11]
MMP13 Piperazine hydantoin ligand4JPA2.00A hydantoin group acts as a zinc-binding moiety, a key interaction for inhibiting metalloproteinases. The piperazine and aryl substituents are optimized for potency and selectivity by occupying specific sub-pockets.[13]
DPP1 (Cathepsin C) Piperidine-2-carboxamide derivative4CDD2.35The cyano group and the piperidine ring form critical interactions within the active site, demonstrating the versatility of the piperidine scaffold in targeting cysteine proteases.[14]

Experimental Workflow: From Gene to Structure

The successful determination of a piperidinone-enzyme complex crystal structure is a multi-step process that requires careful optimization at each stage.[1][15] The causality behind experimental choices is critical for achieving high-quality, diffracting crystals.

G cluster_protein Protein Production & Purification cluster_complex Complex Formation & Crystallization cluster_data Data Collection & Structure Determination p1 Gene Cloning & Expression p2 Protein Purification (e.g., Affinity, Size Exclusion Chromatography) p1->p2 p3 Purity & Homogeneity Assessment (SDS-PAGE, Mass Spectrometry) p2->p3 c2 Co-crystallization vs. Soaking p3->c2 p3->c2 c1 Piperidinone Inhibitor Synthesis & Purification c1->c2 c3 High-Throughput Crystal Screening c2->c3 c4 Crystal Optimization c3->c4 d1 Crystal Mounting & Cryo-protection c4->d1 d2 X-ray Diffraction Data Collection (Synchrotron) d1->d2 d3 Data Processing & Scaling d2->d3 d4 Structure Solution (Molecular Replacement) d3->d4 d5 Model Building & Refinement d4->d5 d6 Structure Validation & Deposition (PDB) d5->d6

Caption: A generalized workflow for the crystal structure determination of piperidinone-enzyme complexes.

Part 1: Protein Production and Purification

The foundation of any structural biology project is a highly pure and stable protein sample. The choice of expression system (e.g., E. coli, insect cells, mammalian cells) is dictated by the enzyme's complexity, with the goal of producing soluble, correctly folded protein. A multi-step purification strategy, typically involving affinity chromatography followed by size-exclusion chromatography, is employed to achieve homogeneity greater than 95%, as verified by SDS-PAGE and mass spectrometry. This high level of purity is non-negotiable, as contaminants can interfere with crystallization.

Part 2: Complex Formation and Crystallization

Obtaining high-quality crystals is often the most challenging step in X-ray crystallography.[1] For enzyme-inhibitor complexes, two primary strategies are employed: co-crystallization and soaking.

Comparative Methodologies for Crystallization

Method Description Advantages Disadvantages When to Choose
Co-crystallization The purified enzyme and the piperidinone inhibitor are mixed together prior to setting up crystallization trials. The complex is then crystallized as a single entity.[16][17]Can induce conformational changes in the enzyme upon binding, revealing the biologically relevant conformation. May be necessary if the inhibitor is required for crystal packing.The inhibitor may affect the solubility of the protein, preventing crystallization. Requires larger amounts of the inhibitor.When the inhibitor is known to induce a significant conformational change, or when soaking experiments fail.
Soaking Crystals of the apo-enzyme are grown first and then transferred to a solution containing the piperidinone inhibitor. The inhibitor diffuses into the crystal lattice and binds to the enzyme.[17]Requires less inhibitor. The apo-crystal form is already established, potentially simplifying optimization.The inhibitor may not be able to access the active site due to crystal packing. Soaking can sometimes damage the crystal.When a robust apo-crystallization condition is known and the active site is accessible in the crystal lattice.

High-throughput screening using robotic systems is essential for exploring a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature).[16] Once initial "hits" are identified, these conditions are meticulously optimized to yield single, well-ordered crystals suitable for diffraction.

Part 3: Data Collection, Processing, and Structure Determination

Step-by-Step Protocol for Data Collection and Processing

  • Crystal Mounting and Cryo-protection: A suitable crystal is harvested from the crystallization drop and looped. To prevent ice formation during X-ray data collection at cryogenic temperatures (around 100 K), the crystal is briefly soaked in a cryo-protectant solution, which is typically the mother liquor supplemented with an agent like glycerol or ethylene glycol. This step is crucial for minimizing radiation damage and obtaining high-quality diffraction data.

  • X-ray Diffraction Data Collection: The cryo-cooled crystal is then exposed to a highly collimated and monochromatic X-ray beam, most commonly at a synchrotron source due to its high intensity.[18] The crystal is rotated in the beam, and the resulting diffraction pattern, a series of spots, is recorded on a detector.[18]

  • Data Processing and Scaling: The collected diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the crystal's unit cell dimensions and space group, integrating the intensities of the spots, and scaling the data from multiple images to create a complete and accurate dataset.[18]

  • Structure Solution and Refinement: The "phase problem" is typically solved using molecular replacement if a structure of a homologous protein is available. An initial model of the piperidinone-enzyme complex is then built into the electron density map. This model is iteratively refined to improve its fit to the experimental data, and the piperidinone inhibitor is modeled into the corresponding difference density.[17]

  • Validation: The final model is rigorously validated to ensure its stereochemical quality and agreement with the diffraction data. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB) for public access.

Troubleshooting Common Challenges in Piperidinone-Enzyme Crystallography

G start Problem no_crystals No Crystals - Vary protein concentration - Screen different piperidinone analogues - Change crystallization method (e.g., hanging vs. sitting drop) - Additives screen (salts, detergents) start->no_crystals No initial hits poor_diffraction Poor Diffraction - Optimize cryo-protection - Improve crystal size/quality through microseeding - Anneal crystals - Use a microfocus synchrotron beamline start->poor_diffraction Crystals obtained no_ligand_density No Ligand Density - Increase inhibitor concentration in soaking solution - Increase soaking time - Co-crystallize instead of soaking - Verify ligand binding with biophysical methods (e.g., ITC, SPR) start->no_ligand_density Structure solved, but...

Caption: A decision-making flowchart for troubleshooting common crystallization issues.

Conclusion

The crystal structure analysis of piperidinone-enzyme complexes is a powerful and indispensable tool in modern drug discovery.[1] It provides definitive structural information that elucidates the molecular basis of inhibition, validates computational models, and guides the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. By understanding the principles and comparative methodologies outlined in this guide, researchers can more effectively navigate the challenges of structural biology and accelerate their drug development programs.

References

  • NPTEL-NOC IITM. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services. Retrieved from [Link]

  • Palmer, R., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(5), 993-997. Retrieved from [Link]

  • Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., ... & Yu, D. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(10), 1133-1138. Retrieved from [Link]

  • Kim, Y. B., Kim, S. H., Kim, S. Y., Lee, J. Y., Kim, J. Y., Choi, J. Y., ... & Lee, J. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystallographic studies of protein-ligand interactions. Retrieved from [Link]

  • Yin, J., & Harrison, S. C. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-477. Retrieved from [Link]

  • RCSB PDB. (2014). 4CDD: Human DPP1 in complex with (2S)-N-((1S)-1-cyano-2-(4-(4-cyanophenyl) phenyl)ethyl)piperidine-2-carboxamide. Retrieved from [Link]

  • RCSB PDB. (2014). 4JPA: Mmp13 in complex with a piperazine hydantoin ligand. Retrieved from [Link]

  • Ali, M. A., Ismail, R., Choon, T. S., & Pandian, S. (2014). Synthesis and cholinesterase inhibitory activity study of new piperidone grafted cholinesterase enzymes inhibitors and their molecular modeling study. European Journal of Medicinal Chemistry, 67, 221-229. Retrieved from [Link]

  • RCSB PDB. (2012). 4DJU: Structure of BACE Bound to 2-imino-3-methyl-5,5-diphenylimidazolidin-4-one. Retrieved from [Link]

  • Gerhardt, S., & Hargreaves, D. (2014). Mmp13 in complex with a piperazine hydantoin ligand. RCSB PDB. Retrieved from [Link]

  • Basiri, A., Razik, B. M. A., Ezzat, M. O., Kia, Y., Kumar, R. S., Almansour, A. I., ... & Murugaiyah, V. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31253-31276. Retrieved from [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. Retrieved from [Link]

  • Ghosh, A. K., Kumaragurubaran, N., Liu, W., & Brindisi, M. (2017). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3474. Retrieved from [Link]

  • Ardid-Candel, M., Fustero, S., & Bartoccini, F. (2017). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1184-1188. Retrieved from [Link]

  • de Paula, J. C., Trossini, G. H. G., & de Souza, A. H. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(4), 2533-2545. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]

  • PubMed. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Piera, J. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2269-2281. Retrieved from [Link]

  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Khan, I., Ibrar, A., Ahmed, W., & Saeed, A. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. BioMed Research International, 2014, 476536. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of piperidinone pharmacologically active drug. Retrieved from [Link]

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Validation

A Comparative Guide to Standardizing Quality Control for 2-(3-Amino-2-oxopiperidin-1-yl)propanamide (CAS 1536454-62-2)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and consistency of active pharmaceutical ingredient (API) intermediates are paramount. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and consistency of active pharmaceutical ingredient (API) intermediates are paramount. This guide provides a comprehensive framework for establishing robust quality control (QC) standards for CAS 1536454-62-2, chemically known as 2-(3-Amino-2-oxopiperidin-1-yl)propanamide. By drawing comparisons with its well-characterized structural analogs, lenalidomide and pomalidomide, this document outlines key analytical methodologies and provides actionable protocols to ensure the identity, purity, and overall quality of this critical intermediate.

Introduction: The Imperative for Rigorous Quality Control

2-(3-Amino-2-oxopiperidin-1-yl)propanamide is a high-purity API intermediate, and as with any component destined for therapeutic use, its quality directly impacts the safety and efficacy of the final drug product. A thorough QC strategy is not merely a regulatory requirement but a scientific necessity to identify and control impurities that may arise from the synthetic process or degradation. These impurities can include starting materials, byproducts, residual solvents, and enantiomeric impurities, each with the potential to alter the compound's pharmacological profile.

This guide will delve into the core analytical techniques essential for a comprehensive QC program for CAS 1536454-62-2, leveraging the extensive knowledge base of its analogs, lenalidomide and pomalidomide, to establish best practices.

Understanding the Molecular Landscape: A Comparative Overview

To establish a relevant QC framework, it is crucial to understand the structural similarities and potential differences between CAS 1536454-62-2 and its analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
2-(3-Amino-2-oxopiperidin-1-yl)propanamide 1536454-62-2C8H15N3O2185.223-aminopiperidin-2-one core with a propanamide substituent
Lenalidomide191732-72-6C13H13N3O3259.263-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Pomalidomide19171-19-8C13H11N3O4273.244-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

The shared piperidine-2-one (or dione) moiety suggests that similar analytical challenges and impurity profiles may be encountered.

Core Analytical Techniques for Quality Control

A multi-faceted analytical approach is necessary to fully characterize CAS 1536454-62-2. The following techniques form the cornerstone of a robust QC program.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for assessing the purity of small molecule API intermediates. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Causality of Experimental Choices:

  • Reversed-Phase (RP) HPLC: This is the most common mode for separating moderately polar to non-polar compounds like CAS 1536454-62-2 and its analogs. A C18 or C8 column is typically chosen for its versatility and robustness.[1][2][3]

  • Mobile Phase Selection: A combination of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal separation. The pH of the buffer is critical for controlling the ionization state of the amine group, thereby influencing retention and peak shape.

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve impurities with a wide range of polarities.

  • UV Detection: The amide and lactam chromophores in the molecule allow for sensitive detection using a UV detector, typically in the range of 210-250 nm.[1][2]

Experimental Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in a suitable diluent (e.g., mobile phase A/B mixture) col_sel Column Selection (e.g., C18, 250x4.6 mm, 5 µm) prep->col_sel mob_phase Mobile Phase Optimization (Buffer pH, Organic Modifier) col_sel->mob_phase gradient Gradient Program Development mob_phase->gradient detection Set UV Detection Wavelength (e.g., 220 nm) gradient->detection peak_int Peak Integration and Purity Calculation detection->peak_int imp_prof Impurity Profiling and Identification peak_int->imp_prof

Caption: HPLC method development workflow for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the definitive identification of impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to determine the molecular weights of unknown peaks and, through fragmentation analysis (MS/MS), elucidate their structures.[4][5][6][7][8]

Experimental Protocol: LC-MS/MS for Impurity Identification

  • Sample Preparation: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • LC Separation: Utilize an HPLC method similar to the one developed for purity analysis. A volatile mobile phase buffer, such as ammonium formate or formic acid, is required for MS compatibility.

  • MS Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode, as the amine group is readily protonated.

    • Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the eluting compounds.

    • Tandem MS (MS/MS): For peaks of interest (potential impurities), perform MS/MS experiments to generate fragmentation patterns.

  • Data Interpretation:

    • Propose elemental compositions for the parent and fragment ions based on their accurate masses.

    • Elucidate the structures of the impurities by interpreting the fragmentation patterns, often in conjunction with knowledge of the synthetic route.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of the main compound and its impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[9][10][11]

Key NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, confirming the overall structure.

  • Quantitative NMR (qNMR): Can be used for accurate purity determination against a certified reference standard.

Data Interpretation Logic for NMR:

NMR_Logic cluster_data NMR Data cluster_interpretation Structural Elucidation H_NMR ¹H NMR chem_shift Chemical Shifts H_NMR->chem_shift coupling Coupling Constants H_NMR->coupling integration Integration H_NMR->integration C_NMR ¹³C NMR C_NMR->chem_shift TwoD_NMR 2D NMR correlations 2D Correlations TwoD_NMR->correlations structure Confirm Structure chem_shift->structure coupling->structure integration->structure correlations->structure

Caption: Logical flow for NMR-based structural confirmation.

Chiral Purity Analysis

Given the presence of a stereocenter in the 3-aminopiperidin-2-one moiety and another in the propanamide side chain, the analysis of chiral purity is critical. The different enantiomers or diastereomers may have distinct pharmacological and toxicological profiles.

Methodology:

  • Chiral HPLC: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[12][13][14][15][16][17]

  • Derivatization followed by achiral HPLC: In some cases, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[12][16]

Water Content by Karl Fischer Titration

The presence of water can affect the stability and handling of the API intermediate. Karl Fischer titration is a highly specific and accurate method for determining water content.[18][19][20][21][22]

Principle: The method is based on a chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent. The endpoint is detected electrochemically.

Comparison of Quality Control Parameters

The following table provides a comparative summary of the key quality control tests and their acceptance criteria, based on common industry standards for API intermediates.

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionWhite to off-white solidEnsures consistency of the material.
Identification ¹H NMR, ¹³C NMR, IRSpectrum conforms to the reference standardConfirms the chemical identity of the compound.
Assay (Purity) HPLC-UV≥ 98.0%Ensures a high level of purity and minimizes the presence of impurities.
Related Substances HPLC-UVIndividual impurity ≤ 0.15%, Total impurities ≤ 0.5%Controls the levels of known and unknown impurities to ensure safety.
Chiral Purity Chiral HPLCUndesired enantiomer/diastereomer ≤ 0.15%Ensures the correct stereoisomer is present and controls potentially harmful isomers.
Water Content Karl Fischer Titration≤ 0.5%Controls moisture content to ensure stability and accurate weighing.
Residual Solvents Gas Chromatography (GC)Complies with ICH Q3C limitsLimits the presence of organic volatile impurities from the manufacturing process.
Heavy Metals ICP-MS or AASComplies with ICH Q3D limitsControls the levels of elemental impurities.

Detailed Experimental Protocols

Protocol: HPLC Purity and Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.01 M Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

    • Use a relaxation delay of at least 1 second.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the peaks to determine the relative number of protons.

Protocol: Karl Fischer Titration (Volumetric)
  • Apparatus: A calibrated volumetric Karl Fischer titrator.

  • Reagent: A suitable one- or two-component Karl Fischer reagent.

  • Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the sample (typically 50-100 mg) and transfer it to the titration vessel containing a pre-titrated solvent (e.g., methanol).

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Perform a blank determination with the solvent.

  • Calculation: Calculate the water content as a percentage, taking into account the sample weight, the volume of titrant consumed, and the reagent factor.

Conclusion

Standardizing the quality control of CAS 1536454-62-2 is a critical step in its development as a pharmaceutical intermediate. By implementing a comprehensive analytical program that includes HPLC for purity, LC-MS for impurity identification, NMR for structural confirmation, chiral HPLC for enantiomeric purity, and Karl Fischer titration for water content, researchers and manufacturers can ensure the consistent quality and safety of this important molecule. The comparison with well-established analogs like lenalidomide and pomalidomide provides a valuable framework for setting appropriate specifications and adopting proven analytical methodologies. Adherence to these principles of scientific integrity and rigorous quality control will ultimately contribute to the successful development of safe and effective medicines.

References

  • Siadati, S. A., Payab, M., & Beheshti, A. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. [Link]

  • A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. (n.d.). International Journal of Pharmaceutical and Allied Research.
  • Reddy, L. M., Reddy, K. J., Reddy, K. L. B., & Reddy, P. R. (2012). Development of a Rapid and Sensitive HPLC Assay Method for Lenalidomide Capsules and its Related Substances. Journal of Chemistry, 9(3), 1165–1174.
  • Venkateshwarlu, P., & Patel, M. M. (2021). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Research Journal of Pharmacy and Technology, 14(8), 4281–4286.
  • Wang, J., Bu, X., & Hang, T. (2015). Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 114, 183–191.
  • Prasad, S. S., Mohan, G. V. K., & Babu, A. N. (2019). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form. Oriental Journal of Chemistry, 35(1), 140–149.
  • Analab Scientific Instruments. (2024, August 20).
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide

This document provides a detailed protocol for the safe handling and disposal of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide, a molecule of interest in pharmaceutical research and development, often encountered as a metab...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide, a molecule of interest in pharmaceutical research and development, often encountered as a metabolite or degradation product of immunomodulatory drugs. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound.

Core Principles: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Hazard CategoryDescriptionRationale and Causality
Skin Corrosion/Irritation Causes skin irritation, potentially severe upon prolonged contact.[2][3]The presence of the amine functional group can impart a basic character, leading to irritation or burns.
Serious Eye Damage Poses a significant risk of serious eye damage.[2][4]Amine compounds are often corrosive to eye tissue. Immediate and thorough rinsing is critical upon exposure.
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled.[3][5]Dust or aerosols can irritate the respiratory tract. Ingestion may lead to systemic effects.
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.[6][7]Unmetabolized pharmaceutical compounds can disrupt ecosystems.[7] Proper disposal is essential to prevent contamination of soil and waterways.[1][8][9]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper management begins the moment the compound is designated as waste. The primary objective is to prevent accidental exposure and cross-contamination.

Step-by-Step Handling Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.

  • Labeling: The label must be unambiguous. Include the full chemical name: "2-(3-Amino-2-oxopiperidin-1-yl)propanamide," the approximate quantity, the date, and the appropriate hazard pictograms (e.g., corrosive, irritant).

  • Segregation: This waste must be segregated from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[5][10]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.[8][10] The storage area should be secure and have secondary containment.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

All handling and disposal procedures must be conducted while wearing appropriate PPE. The selection of PPE is directly informed by the compound's hazard profile.

Required PPE Ensemble:

PPE ComponentSpecificationRationale
Hand Protection Solvent-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation.[1][2]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.To protect against splashes and dust, preventing serious eye damage.[2]
Body Protection A laboratory coat, worn fully buttoned.To protect skin and personal clothing from contamination.[1][11]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[12] If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental release.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work from upwind.

  • Contain: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like dry lime, sand, or soda ash.[1][8][9]

  • Absorb and Collect: Carefully cover and absorb the spilled material. Sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[5][11] Do not use sparking tools.[6][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Dispose: The collected spill waste must be disposed of as hazardous material following the procedures outlined below.

The Disposal Workflow: A Step-by-Step Guide

The disposal of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide must be treated as hazardous chemical waste.[1] Disposal must always be carried out through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[6][13]

DisposalWorkflow Disposal Decision Workflow for 2-(3-Amino-2-oxopiperidin-1-yl)propanamide start Start: Compound Designated as Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps package_solid Step 3a: Securely package in a labeled hazardous waste container. solid_waste->package_solid storage Step 4: Move to Designated Hazardous Waste Storage Area package_solid->storage package_liquid Step 3b: Ensure container is compatible and sealed. Use secondary containment. liquid_waste->package_liquid package_liquid->storage package_sharps Step 3c: Place in a designated, puncture-proof sharps container. Do not overfill. sharps_waste->package_sharps package_sharps->storage log_waste Step 5: Log Waste for Pickup (Follow Institutional Procedures) storage->log_waste disposal_service Step 6: Hand-off to Licensed Waste Disposal Service log_waste->disposal_service end End: Disposal Complete disposal_service->end

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(3-Amino-2-oxopiperidin-1-yl)propanamide

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide. As a compound frequently utilized in drug development and scientific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide. As a compound frequently utilized in drug development and scientific research, a thorough understanding of its safe handling is paramount. This document is intended for researchers, scientists, and professionals in the drug development field, offering procedural guidance grounded in established safety principles for analogous chemical structures.

Hazard Assessment and Core Safety Directives

Core Principles for Handling:

  • Minimize Exposure: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing through the mandatory use of appropriate Personal Protective Equipment (PPE).[3][4]

  • Assume Toxicity: In the absence of comprehensive toxicological data, treat the compound as potentially harmful if ingested or inhaled.[4][5]

  • Contamination Control: Implement strict procedures to prevent the contamination of work surfaces, equipment, and personal clothing.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to ensuring personal safety. The following table outlines the recommended PPE for handling 2-(3-Amino-2-oxopiperidin-1-yl)propanamide, based on the hazards associated with similar chemical structures.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes which could cause serious eye damage.[2][6] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended.Prevents skin contact, as related compounds can cause skin irritation or burns.[1] Double gloving minimizes the risk of exposure from a single glove failure.[7]
Body Protection A long-sleeved, chemically resistant laboratory coat.Protects the skin on the arms and body from accidental spills or splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the compound as a powder or if aerosolization is possible.Minimizes the risk of inhaling airborne particles, as inhalation may be a route of exposure.[6][8]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for the safe handling of 2-(3-Amino-2-oxopiperidin-1-yl)propanamide from receipt to disposal.

3.1. Receiving and Storage

  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks. If compromised, handle with extreme caution and follow emergency spill procedures.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][9] The storage area should be secure and accessible only to authorized personnel.

3.2. Laboratory Operations

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.

    • Use dedicated spatulas and weighing boats.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Decontaminate surfaces with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures and Disposal Plan

4.1. Spill Response

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE before attempting to clean the spill.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable decontaminant.

4.2. Exposure Response

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

4.3. Waste Disposal

  • Segregation: All waste contaminated with 2-(3-Amino-2-oxopiperidin-1-yl)propanamide, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[11]

  • Disposal: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.[1][3] Do not dispose of this chemical into the environment.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 2-(3-Amino-2-oxopiperidin-1-yl)propanamide in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for 2-(3-Amino-2-oxopiperidin-1-yl)propanamide cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Response Prep 1. Assess Hazards & Review Protocol PPE_Check 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE_Check Hood_Check 3. Verify Fume Hood Functionality PPE_Check->Hood_Check Weighing 4. Weigh/Transfer Compound in Fume Hood Hood_Check->Weighing Dissolving 5. Prepare Solution in Fume Hood Weighing->Dissolving Experiment 6. Conduct Experiment Dissolving->Experiment Decontaminate 7. Decontaminate Work Area & Equipment Experiment->Decontaminate Waste_Seg 8. Segregate Contaminated Waste Decontaminate->Waste_Seg Disposal 9. Dispose of Waste via Approved Channels Waste_Seg->Disposal PPE_Removal 10. Doff PPE Correctly Disposal->PPE_Removal Wash_Hands 11. Wash Hands Thoroughly PPE_Removal->Wash_Hands Spill Spill Occurs Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure Exposure Occurs Exposure_Response Follow Exposure Protocol Exposure->Exposure_Response

Sources

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